molecular formula C24H29ClN2O5 B1604533 Z-Leu-Tyr-Chloromethylketone CAS No. 56979-35-2

Z-Leu-Tyr-Chloromethylketone

Cat. No.: B1604533
CAS No.: 56979-35-2
M. Wt: 460.9 g/mol
InChI Key: BXNJBFCUDNXPPQ-SFTDATJTSA-N
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Description

Z-Leu-Tyr-Chloromethylketone, also known as this compound, is a useful research compound. Its molecular formula is C24H29ClN2O5 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJBFCUDNXPPQ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972455
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-35-2
Record name Carbobenzyloxyleucyl-tyrosine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Z-Leu-Tyr-Chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Z-Leu-Tyr-chloromethylketone (Z-LY-CMK), a valuable tool in peptide synthesis and pharmaceutical research. This compound serves as an important building block in the development of targeted therapeutics and enzyme inhibitors. This document outlines the probable synthetic route, detailed purification methodologies, and insights into its mechanism of action, supported by structured data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from the corresponding protected dipeptide, Z-Leu-Tyr-OH. The carboxylic acid is first converted to a diazomethylketone intermediate, which is subsequently treated with hydrochloric acid to yield the final chloromethylketone product.

A plausible synthetic approach involves the coupling of Z-Leu with tyrosine chloromethyl ketone (TCK). TCK can be prepared by the catalytic hydrogenolysis of Z-Tyr-chloromethylketone.[1]

Experimental Protocol: Synthesis

Step 1: Formation of the Diazomethylketone Intermediate

  • Dissolve Z-Leu-Tyr-OH in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

  • Maintain the reaction at 0°C for an additional 1-2 hours after the addition is complete.

  • Remove the solvent under reduced pressure to obtain the crude Z-Leu-Tyr-diazomethylketone.

Step 2: Conversion to Chloromethylketone

  • Dissolve the crude diazomethylketone from Step 1 in a minimal amount of a suitable anhydrous solvent like diethyl ether.

  • Cool the solution to 0°C.

  • Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether) dropwise with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Parameter Value Reference
Starting Material Z-Leu-Tyr-OHGeneral Knowledge
Reagents Diazomethane, Hydrogen Chloride[1]
Solvents Tetrahydrofuran, Diethyl Ether[1]
Reaction Temperature 0°CGeneral Knowledge
Reported Yield 33% (for the coupling of Z-Leu and TCK)[1]

Table 1: Summary of Synthesis Parameters

Purification of this compound

The primary method for the purification of peptide derivatives like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.

Experimental Protocol: Purification by RP-HPLC

  • Column Selection: A C18 stationary phase is commonly used for peptide purification.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the compound of interest. The exact gradient will need to be optimized based on the specific column and system used. A shallow gradient often provides better separation for closely eluting impurities.

  • Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions containing the purified product are collected, and their purity is assessed by analytical HPLC.

  • Lyophilization: The purified fractions are pooled and lyophilized to obtain the final product as a white powder.

Parameter Typical Condition
Stationary Phase C18 Silica
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear, to be optimized
Detection Wavelength 214 nm, 280 nm
Final Product Form Lyophilized Powder

Table 2: Typical RP-HPLC Purification Parameters

Mechanism of Action and Signaling Pathways

This compound is known to be an inhibitor of several proteases, including E. coli ClpP and calpains.

Inhibition of E. coli ClpP

Z-Leu-Tyr-CMK acts as an irreversible inhibitor of the E. coli ClpP protease. The mechanism involves the covalent modification of the active site residues, specifically Serine-97 and Histidine-122. The chloromethylketone moiety reacts with these nucleophilic residues, forming a stable covalent bond and rendering the enzyme inactive.

ClpP_Inhibition cluster_ClpP E. coli ClpP Active Site Ser97 Ser97 Inactive_ClpP Inactive ClpP Complex Ser97->Inactive_ClpP His122 His122 His122->Inactive_ClpP Z-Leu-Tyr-CMK Z-Leu-Tyr-CMK Z-Leu-Tyr-CMK->Ser97 Covalent Bond Formation Z-Leu-Tyr-CMK->His122 Covalent Bond Formation

Inhibition of E. coli ClpP by Z-Leu-Tyr-CMK.
Inhibition of Calpain and Associated Signaling

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. Dysregulation of calpain activity is implicated in several neurodegenerative diseases. This compound can inhibit calpain activity, thereby modulating downstream signaling pathways. One such pathway involves the regulation of dendritic protein synthesis mediated by Brain-Derived Neurotrophic Factor (BDNF).

Calpain_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor Binds PI3K PI3K TrkB_Receptor->PI3K Activates Calpain Calpain TrkB_Receptor->Calpain Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Protein_Synthesis Dendritic Protein Synthesis mTOR->Protein_Synthesis Promotes Calpain->mTOR Modulates Z_Leu_Tyr_CMK Z-Leu-Tyr-CMK Z_Leu_Tyr_CMK->Calpain Inhibits

Calpain signaling pathway in BDNF-mediated protein synthesis.

Conclusion

This guide provides a foundational understanding of the synthesis and purification of this compound. While a plausible synthetic route and standard purification techniques are presented, it is crucial for researchers to optimize these protocols for their specific laboratory conditions and available equipment. The provided diagrams of its inhibitory mechanisms offer a visual aid to comprehend its biological activity, paving the way for its effective application in drug discovery and development. Further research to delineate the complete synthesis and purification parameters with quantitative yield and purity data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of Z-Leu-Tyr-Chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of specific cysteine proteases. This technical guide delineates the core mechanism of action of Z-LY-CMK, focusing on its primary targets, calpains and cathepsins. By covalently modifying the active site of these enzymes, Z-LY-CMK disrupts their proteolytic activity, leading to significant downstream effects on cellular signaling pathways, particularly those involved in apoptosis and the regulation of the tumor suppressor protein p53. This document provides a comprehensive overview of its inhibitory kinetics, detailed experimental protocols for its characterization, and visual representations of the affected signaling cascades to support further research and drug development endeavors.

Core Mechanism of Action: Irreversible Covalent Inhibition

This compound is a peptide-based irreversible inhibitor that specifically targets cysteine proteases. Its mechanism of action is centered around the highly reactive chloromethylketone (CMK) moiety. This functional group acts as an electrophilic "warhead" that forms a stable, covalent thioether bond with the sulfhydryl group of the catalytic cysteine residue within the enzyme's active site. This covalent modification permanently inactivates the enzyme, preventing it from binding to and cleaving its natural substrates.

The peptidic portion of the inhibitor, Z-Leu-Tyr, provides specificity by mimicking the preferred substrate recognition sequence of its target proteases, primarily calpains and cathepsin L. This targeted binding ensures that the inhibitor is positioned correctly within the active site for the subsequent covalent reaction to occur.

Primary Molecular Targets

The inhibitory activity of this compound is predominantly directed towards two key families of cysteine proteases:

  • Calpains: A family of calcium-dependent intracellular cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.

  • Cathepsins: A group of proteases, primarily found in lysosomes, that play crucial roles in protein degradation, antigen presentation, and apoptosis. This compound shows notable activity against cathepsin L.

Quantitative Inhibitory Data

The potency and specificity of this compound as a protease inhibitor are quantified by its inhibition constant (K_i), the half-maximal inhibitory concentration (IC50), and the second-order rate constant (k_inact/K_i) which is a measure of the efficiency of irreversible inhibition. While specific kinetic data for this compound is not extensively published, data from commercial suppliers and related compounds provide valuable insights.

InhibitorTarget EnzymeParameterValueReference
This compoundCalpainIC50100 nMCommercial Supplier Data
This compoundCalpainK_i2.89 µMCommercial Supplier Data
Leu-Leu-Phe-CH2ClCalpain Ik_inact/K_iNot specifiedSignificantly more potent than E-64[1]
Leu-Leu-Tyr-CH2ClCalpain Ik_inact/K_iLess potent than Phe derivative[1]

Signaling Pathways Modulated by this compound

The inhibition of calpains and cathepsin L by this compound has significant consequences for cellular signaling, primarily impacting the p53 tumor suppressor pathway and the intrinsic apoptosis cascade.

Stabilization of the p53 Tumor Suppressor Protein

Calpains are known to be involved in the degradation of the tumor suppressor protein p53. By inhibiting calpain activity, this compound prevents the proteolytic cleavage of p53, leading to its accumulation and stabilization within the cell. This enhanced stability allows p53 to exert its tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.

p53_stabilization Z-Leu-Tyr-CMK Z-Leu-Tyr-CMK Calpain Calpain Z-Leu-Tyr-CMK->Calpain Inhibits p53_degradation p53 Degradation Calpain->p53_degradation Promotes p53 p53 Stabilization (Accumulation) Apoptosis Apoptosis p53->Apoptosis Induces

p53 Stabilization by Z-Leu-Tyr-CMK
Induction of the Intrinsic Apoptotic Pathway

Cathepsin L, when released from the lysosome into the cytosol, can initiate apoptosis by cleaving the pro-apoptotic protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, where it promotes the release of cytochrome c. Cytochrome c, in turn, activates the caspase cascade, leading to programmed cell death. While this compound inhibits cathepsin L, its overall effect in a cellular context can be pro-apoptotic, primarily through the stabilization of p53, which is a potent inducer of apoptosis. The interplay between these pathways is complex and can be cell-type dependent.

apoptosis_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Cathepsin_L_lysosome Cathepsin L Cathepsin_L_cytosol Released Cathepsin L Cathepsin_L_lysosome->Cathepsin_L_cytosol Release Z-Leu-Tyr-CMK Z-Leu-Tyr-CMK Z-Leu-Tyr-CMK->Cathepsin_L_cytosol Inhibits Bid Bid Cathepsin_L_cytosol->Bid Cleaves tBid tBid Bid->tBid Cytochrome_c Cytochrome c Release tBid->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Cathepsin L-mediated Apoptosis Pathway

Experimental Protocols

In Vitro Calpain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against calpain.

  • Materials:

    • Purified calpain enzyme

    • This compound

    • Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl_2, 1 mM DTT

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentration of this compound or DMSO (vehicle control) to the wells.

    • Add the purified calpain enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the calpain substrate.

    • Immediately measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors, determine k_inact and K_i by analyzing the time-dependent inhibition.

In Vitro Cathepsin L Inhibition Assay

This protocol outlines a fluorometric assay to measure the inhibition of cathepsin L by this compound.

  • Materials:

    • Recombinant human cathepsin L

    • This compound

    • Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

    • Assay Buffer: 100 mM sodium acetate, pH 5.5, 5 mM DTT, 1 mM EDTA

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Follow steps 1-3 from the calpain inhibition assay protocol.

    • Add recombinant human cathepsin L to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the reaction by adding the cathepsin L substrate.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time.

    • Calculate the reaction rates and determine the inhibitory parameters (IC50, k_inact, K_i) as described for the calpain assay.

Western Blot Analysis of p53 Stabilization

This protocol details the procedure to assess the effect of this compound on p53 protein levels in cultured cells.

  • Materials:

    • Cell line of interest (e.g., a cancer cell line with wild-type p53)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • Primary antibody against p53

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

    • Protein electrophoresis and blotting equipment

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or DMSO for a specified time course.

    • Harvest the cells and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against p53.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of p53 protein.

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Enzyme_Assay Enzyme Inhibition Assay (Calpain & Cathepsin L) Data_Analysis_InVitro Data Analysis (IC50, Ki, kinact) Enzyme_Assay->Data_Analysis_InVitro Cell_Treatment Cell Treatment with Z-Leu-Tyr-CMK Western_Blot Western Blot (p53 levels) Cell_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Treatment->Apoptosis_Assay Data_Analysis_InCell Data Analysis (Protein levels, % Apoptosis) Western_Blot->Data_Analysis_InCell Apoptosis_Assay->Data_Analysis_InCell

General Experimental Workflow

Conclusion

This compound serves as a valuable research tool for studying the roles of calpains and cathepsins in various cellular processes. Its ability to irreversibly inhibit these proteases and subsequently modulate key signaling pathways, such as p53-mediated apoptosis, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the context of cancer and other diseases characterized by dysregulated proteolysis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the multifaceted activities of this potent inhibitor.

References

Z-Leu-Tyr-Chloromethylketone: An In-depth Technical Guide for Calpain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-Leu-Tyr-CMK) is a synthetic peptide derivative that serves as an inhibitor of calpains, a family of calcium-dependent, non-lysosomal cysteine proteases. Calpains are implicated in a wide array of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity has been linked to various pathological conditions, making calpain inhibitors like Z-Leu-Tyr-CMK valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of Z-Leu-Tyr-CMK as a calpain inhibitor, including its mechanism of action, quantitative inhibitory data, experimental protocols, and its role in modulating key signaling pathways.

Mechanism of Action

This compound belongs to the class of irreversible peptide chloromethylketone inhibitors. The peptidyl portion of the inhibitor (Leu-Tyr) is designed to mimic the substrate recognition sequence of calpains, directing the inhibitor to the active site of the enzyme. The chloromethylketone moiety then acts as a reactive electrophile, forming a covalent bond with the active site cysteine residue of the calpain. This irreversible alkylation of the catalytic cysteine renders the enzyme inactive.

Quantitative Inhibitory Data

InhibitorTargetIC50KiNotesReference
This compoundCalpain100 nM2.89 µMData provided by chemical suppliers, primary source not cited.[Vendor Data]
Z-Leu-Leu-Tyr-Fluoromethylketone (Z-LLY-FMK)Calpain II-k2 = 28900 M⁻¹s⁻¹Irreversible inhibitor. Also inhibits Cathepsin L.[2]
Leu-Leu-Phe-ChloromethylketoneCalpain I & II-More potent than E-64Was found to be a highly effective inactivator of both calpain I and II.[3]

Experimental Protocols

While specific protocols detailing the use of this compound are not extensively published, the following are generalized protocols for in vitro and cell-based calpain activity assays that can be adapted for use with this inhibitor.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC).

Materials:

  • Purified calpain-1 or calpain-2

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

  • CaCl₂ solution

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a dilution series of this compound in Assay Buffer.

  • In the wells of the 96-well plate, add the desired concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add purified calpain enzyme to each well (except the no-enzyme control).

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic calpain substrate to each well.

  • Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates).

  • Calculate the rate of substrate cleavage (initial velocity) for each condition.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Calpain Activity Assay

This protocol measures calpain activity within cultured cells using a cell-permeable fluorogenic substrate.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • This compound (stock solution in DMSO)

  • Calpain activator (e.g., ionomycin, thapsigargin)

  • Cell-permeable fluorogenic calpain substrate (e.g., Boc-Leu-Met-CMAC)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (optional)

  • Fluorometric microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours). Include a vehicle control.

  • Induce calpain activity by treating the cells with a calpain activator (e.g., ionomycin).

  • Load the cells with the cell-permeable fluorogenic calpain substrate according to the manufacturer's instructions.

  • Incubate for a sufficient time to allow for substrate cleavage.

  • Measure the fluorescence intensity using a microplate reader or visualize and quantify the fluorescence using a fluorescence microscope.

  • Normalize the fluorescence signal to cell number or total protein concentration.

  • Calculate the percentage of calpain inhibition for each concentration of this compound.

Signaling Pathways and Logical Relationships

Calpains are integral components of numerous signaling pathways, and their inhibition by this compound can have significant downstream effects.

Calpain in Apoptosis Signaling

Calpains are involved in both the initiation and execution phases of apoptosis. They can act both upstream and downstream of caspases, another family of proteases central to apoptosis.

Calpain_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_calpain Calpain Activation cluster_caspases Caspase Cascade cluster_inhibitor Inhibition cluster_outcome Cellular Outcome Stimuli Ca2+ influx, Oxidative Stress Calpain Calpain Stimuli->Calpain activates Caspase12 Caspase-12 Calpain->Caspase12 activates Caspase7 Caspase-7 Calpain->Caspase7 activates Bax Bax Calpain->Bax cleaves & activates Caspase3 Caspase-3 Caspase12->Caspase3 activates Caspase7->Caspase3 activates Calpastatin Calpastatin Caspase3->Calpastatin cleaves & inactivates Apoptosis Apoptosis Caspase3->Apoptosis Bax->Apoptosis Calpastatin->Calpain inhibits ZLTCMK Z-Leu-Tyr-CMK ZLTCMK->Calpain inhibits

Caption: Calpain's role in apoptosis signaling and its inhibition by Z-Leu-Tyr-CMK.

Calpain can be activated by elevated intracellular calcium levels resulting from apoptotic stimuli.[4] Activated calpain can then directly cleave and activate pro-caspase-7 and pro-caspase-12.[4] Furthermore, calpain can cleave the pro-apoptotic protein Bax, leading to its translocation to the mitochondria and the release of cytochrome c, which in turn activates the caspase cascade.[5] There is also a feedback loop where caspase-3 can cleave and inactivate calpastatin, the endogenous inhibitor of calpain, leading to further calpain activation.[4] Z-Leu-Tyr-CMK, by inhibiting calpain, can block these pro-apoptotic actions.

Calpain in PI3K/Akt and MAPK Signaling

Calpains can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

Calpain_Survival_Pathways cluster_stimuli Growth Factors cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_calpain Calpain cluster_inhibitor Inhibition cluster_outcome Cellular Outcomes GF Growth Factors PI3K PI3K GF->PI3K Ras Ras GF->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Calpain Calpain Calpain->PI3K cleaves & inactivates Calpain->ERK activates ZLTCMK Z-Leu-Tyr-CMK ZLTCMK->Calpain inhibits

Caption: Modulation of PI3K/Akt and MAPK/ERK pathways by calpain.

Studies have shown that calpains can cleave and inactivate components of the PI3K/Akt pathway, thereby promoting apoptosis.[6][7] Conversely, calpain has also been shown to be an upstream activator of the ERK/MAPK signaling pathway under certain conditions of calcium influx, which can have implications for both cell survival and death.[8][9] By inhibiting calpain, Z-Leu-Tyr-CMK can prevent the degradation of PI3K pathway components and modulate ERK signaling, thereby influencing cell fate decisions.

Synthesis of this compound

The synthesis of peptidyl chloromethylketones like Z-Leu-Tyr-CMK typically involves a multi-step process starting from the corresponding protected amino acids.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_peptide_synthesis Peptide Synthesis cluster_cmk_formation Chloromethylketone Formation cluster_final_product Final Product ZLeu Z-Leu-OH Dipeptide Z-Leu-Tyr-OMe ZLeu->Dipeptide TyrOMe H-Tyr-OMe TyrOMe->Dipeptide Coupling Saponification Saponification Dipeptide->Saponification ProtectedDipeptide Z-Leu-Tyr-OH Saponification->ProtectedDipeptide Diazoketone Diazoketone Intermediate ProtectedDipeptide->Diazoketone Diazomethane HCl_reaction Reaction with HCl Diazoketone->HCl_reaction ZLTCMK Z-Leu-Tyr-CMK HCl_reaction->ZLTCMK

Caption: General workflow for the synthesis of this compound.

A general synthetic route involves:

  • Peptide Coupling: The N-terminally protected leucine (Z-Leu-OH) is coupled with the C-terminally protected tyrosine (e.g., H-Tyr-OMe) using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

  • Deprotection: The C-terminal ester group of the resulting dipeptide (Z-Leu-Tyr-OMe) is saponified to yield the free carboxylic acid (Z-Leu-Tyr-OH).

  • Diazoketone Formation: The protected dipeptide is then reacted with diazomethane to form the corresponding diazoketone intermediate.

  • Chloromethylketone Formation: The diazoketone is subsequently treated with anhydrous HCl to yield the final product, this compound.

Note: The synthesis of diazomethane and its use require specialized equipment and stringent safety precautions due to its toxicity and explosive nature.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of calpains in cellular physiology and pathology. Its ability to irreversibly inhibit calpain activity allows for the elucidation of calpain-dependent signaling pathways and cellular processes. While specific quantitative and protocol-based data for this particular inhibitor are somewhat limited in the public domain, the information provided in this guide, based on related compounds and general methodologies, offers a solid foundation for its application in the laboratory. Further research is warranted to fully characterize the inhibitory profile and biological effects of this compound.

References

Z-Leu-Tyr-Chloromethylketone: A Technical Guide to Protease Specificity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone, also known as Z-LLY-CHN2, is a synthetic peptide derivative that functions as a cell-permeant, irreversible inhibitor of certain proteases. Its unique structure, featuring a chloromethylketone moiety, allows it to covalently modify the active site of target enzymes, leading to their inactivation. This technical guide provides an in-depth overview of the target protease specificity of this compound, detailed experimental protocols for its use, and its application in elucidating cellular signaling pathways.

Target Protease Specificity

Quantitative Data on Inhibitory Potency:

Direct Ki or IC50 values for this compound are not consistently reported across a broad panel of proteases. However, comparative studies of similar tripeptidyl chloromethyl ketones offer a strong indication of its potency and selectivity. One study investigating the inactivation of calpains I and II by a series of Leu-Leu-X-CH2Cl compounds found that the inhibitory potency is influenced by the amino acid at the P1 position (represented by 'X'). The observed order of potency was Phenylalanine (Phe) > Tyrosine (Tyr) > Lysine (Lys)[1]. This suggests that this compound is a potent calpain inhibitor, though slightly less so than its phenylalanine counterpart.

For context, the related calpain inhibitor I (N-Acetyl-Leu-Leu-norleucinal) exhibits a Ki value between 0.12 µM and 0.23 µM for calpain I and is also a potent inhibitor of cathepsin B and L. While this compound is expected to have a similar target profile, its precise inhibitory constants require empirical determination.

Table 1: Qualitative and Comparative Inhibitory Data for this compound and Related Compounds

InhibitorTarget Protease(s)Reported Potency/ActivityReference
This compound (Z-LLY-CHN2) CalpainsPotent inhibitor; potency at P1: Phe > Tyr > Lys[1]
Cathepsin BPotential for inhibition, as is common with similar peptide chloromethylketones[2][3][4]
Chymotrypsin-like proteasesA related compound, Z-Leu-Leu-Tyr-COCHO, shows potent inhibition (Ki = 3.0 nM)[5]
Calpain Inhibitor I (Ac-Leu-Leu-norleucinal)Calpain I, Calpain IIKi = 0.12 - 0.23 µM (for Calpain I)
Cathepsin B, Cathepsin LStrong inhibitor
α-chymotrypsinWeak inhibition
TrypsinNo inhibition

Experimental Protocols

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potential of this compound against purified calpain in vitro.

Materials:

  • Purified calpain (e.g., human calpain-1 or calpain-2)

  • This compound

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing CaCl2 (e.g., 5 mM) and a reducing agent (e.g., 1 mM DTT)

  • DMSO for dissolving the inhibitor

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation/Emission ≈ 380/460 nm for AMC or 400/505 nm for AFC)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Reconstitute purified calpain in an appropriate buffer as per the manufacturer's instructions.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Add the purified calpain enzyme to each well (except for the no-enzyme control).

    • Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki value, the assay should be repeated at different substrate concentrations, and the data can be analyzed using Michaelis-Menten kinetics and appropriate models for irreversible inhibition.

Signaling Pathway and Experimental Workflow Visualization

Calpain-Mediated p53 Degradation and Cell Cycle Control

This compound has been instrumental in elucidating the role of calpain in cell cycle progression. Specifically, it has been shown to induce G1 phase arrest by preventing the degradation of the tumor suppressor protein p53 by a calpain-like protease[6][7].

Calpain_p53_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ca_ion Ca²⁺ Influx Calpain_inactive Inactive Calpain Ca_ion->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active p53_protein p53 Protein Calpain_active->p53_protein Cleaves p53_degraded Degraded p53 p53_protein->p53_degraded p53_nuclear p53 Accumulation p53_protein->p53_nuclear Translocates (if not degraded) Z_LLY_CMK This compound Z_LLY_CMK->Calpain_active Inhibits p21 p21 Expression p53_nuclear->p21 Induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_S_transition G1/S Transition CDK2_CyclinE->G1_S_transition Promotes

Calpain-p53 Signaling Pathway

Experimental Workflow for Investigating Z-LLY-CHN2's Effect on Cell Cycle:

The following workflow outlines a typical experiment to assess the impact of this compound on the cell cycle.

Experimental_Workflow cluster_analysis Downstream Analysis start Cell Culture (e.g., WI-38 Fibroblasts) treatment Treat with Z-LLY-CHN2 (e.g., 50 µM) or Vehicle (DMSO) start->treatment incubation Incubate for Desired Time Points (e.g., 0, 12, 24, 48 hours) treatment->incubation flow_cytometry Cell Cycle Analysis (Flow Cytometry with PI Staining) incubation->flow_cytometry western_blot Protein Expression Analysis (Western Blot for p53, p21, Calpain) incubation->western_blot cell_growth_assay Cell Proliferation Assay (e.g., MTT or Cell Counting) incubation->cell_growth_assay end_flow end_flow flow_cytometry->end_flow Quantify % of cells in G1, S, and G2/M phases end_western end_western western_blot->end_western Assess levels of key cell cycle regulatory proteins end_growth end_growth cell_growth_assay->end_growth Determine the effect on cell viability and proliferation

Cell Cycle Analysis Workflow

Conclusion

This compound is a valuable research tool for studying the roles of calpain and other sensitive proteases in cellular processes. Its ability to inhibit calpain-mediated degradation of key regulatory proteins like p53 makes it particularly useful for investigating cell cycle control and potentially other signaling pathways such as apoptosis. While more comprehensive quantitative data on its protease specificity would be beneficial, the existing information, combined with the detailed experimental protocols provided here, offers a solid foundation for researchers to effectively utilize this inhibitor in their studies. Future work should focus on broad-panel screening to further delineate its selectivity profile and uncover new potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of Peptidyl Chloromethyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidyl chloromethyl ketones (CMKs) represent a seminal class of irreversible enzyme inhibitors that have been instrumental in the study of protease function and have paved the way for the development of more sophisticated therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and core principles of peptidyl chloromethyl ketones. It details their mechanism of action, synthesis, and applications in biological research, with a particular focus on their role as inhibitors of serine and cysteine proteases. This guide also presents quantitative inhibition data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in enzymology and drug discovery.

Introduction

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. A significant breakthrough in this field was the development of affinity labels, which are reactive molecules that mimic the substrate of an enzyme to specifically bind to and inactivate it. Peptidyl chloromethyl ketones are a prominent class of such affinity labels, designed to target specific proteases with high selectivity.

Their story begins in the mid-20th century with the quest for specific inhibitors of chymotrypsin. The landmark development of tosyl-L-phenylalanine chloromethyl ketone (TPCK) demonstrated the potential of combining a peptide-like moiety for specificity with a reactive chloromethyl ketone warhead for irreversible inhibition. This pioneering work opened the door to the rational design of a vast array of peptidyl chloromethyl ketones targeting a wide range of proteases, thereby enabling detailed studies of their structure, function, and biological roles.

Mechanism of Action

Peptidyl chloromethyl ketones are mechanism-based irreversible inhibitors. Their mode of action is a two-step process:

  • Recognition and Binding: The peptide portion of the inhibitor mimics the natural substrate of the target protease. This allows the inhibitor to bind specifically to the active site of the enzyme in a manner similar to the substrate. This recognition is governed by the amino acid sequence of the peptide, which dictates the inhibitor's specificity for a particular protease.

  • Irreversible Alkylation: Once bound to the active site, the electrophilic chloromethyl ketone moiety is positioned in close proximity to a nucleophilic residue within the catalytic machinery of the enzyme.

    • For serine proteases , this is typically a histidine residue in the catalytic triad (e.g., His-57 in chymotrypsin).

    • For cysteine proteases , the target is the active site cysteine residue.

The nucleophilic residue attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond. This alkylation of a critical active site residue leads to the irreversible inactivation of the enzyme.

Quantitative Inhibition Data

The potency of peptidyl chloromethyl ketones as irreversible inhibitors is typically characterized by the second-order rate constant, kinact/Ki, where kinact is the maximal rate of inactivation and Ki is the inhibitor concentration that gives half-maximal inactivation rate. In some cases, IC50 values are also reported, which represent the concentration of inhibitor required to achieve 50% inhibition under specific experimental conditions. The following table summarizes key quantitative data for representative peptidyl chloromethyl ketones.

InhibitorTarget Proteasekinact (s-1)Ki (μM)kinact/Ki (M-1s-1)IC50 (μM)Reference
Tosyl-L-phenylalanine chloromethyl ketone (TPCK)Chymotrypsin----[Generic textbook knowledge]
MeOSuc-Ala-Ala-Pro-Val-CH2ClProteinase K---~750[1]
MeOSuc-Ala-Ala-Ala-Pro-Phe-CH2ClProteinase K---100[1]
D-Phe-Pro-Arg-CH2ClThrombin----[2]
N-α-Tosyl-L-lysine chloromethyl ketone (TLCK)Trypsin----[Generic textbook knowledge]
Z-Phe-Ala-CH2ClCathepsin B----[Generic textbook knowledge]

Note: Comprehensive kinetic data for peptidyl chloromethyl ketones is distributed across a wide range of historical literature, and standardized reporting was not always the norm. The data presented here is illustrative. Researchers are encouraged to consult the primary literature for specific experimental conditions.

Experimental Protocols

General Synthesis of a Dipeptidyl Chloromethyl Ketone (e.g., Z-Phe-Ala-CH2Cl)

The synthesis of peptidyl chloromethyl ketones typically involves the preparation of a diazomethyl ketone precursor from an N-protected amino acid or peptide, followed by treatment with HCl.

Step 1: Synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-alanine (Z-Phe-Ala-OH)

  • Dissolve L-alanine in 1 N NaOH and cool to 0°C in an ice bath.

  • Separately, dissolve N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) in a suitable organic solvent (e.g., tetrahydrofuran).

  • Add the Z-Phe-OH solution dropwise to the L-alanine solution while maintaining the temperature at 0°C and the pH at ~9-10 with the addition of 2 N NaOH.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight.

  • Acidify the aqueous solution with cold 1 N HCl to pH ~2-3.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the dipeptide, Z-Phe-Ala-OH.

Step 2: Synthesis of the Diazomethyl Ketone (Z-Phe-Ala-CHN2)

Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve the dipeptide (Z-Phe-Ala-OH) in dry tetrahydrofuran and cool to -15°C.

  • Add N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) in ethereal solution to a solution of potassium hydroxide in ethanol at 65°C to generate diazomethane gas.

  • Bubble the generated diazomethane gas through the cooled dipeptide solution.

  • The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • The solvent is then removed under reduced pressure to yield the crude diazomethyl ketone.

Step 3: Synthesis of the Chloromethyl Ketone (Z-Phe-Ala-CH2Cl)

  • Dissolve the crude diazomethyl ketone in a suitable anhydrous solvent such as diethyl ether.

  • Cool the solution to 0°C.

  • Bubble anhydrous hydrogen chloride gas through the solution.

  • The reaction is typically rapid. Monitor for the disappearance of the diazomethyl ketone starting material.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the peptidyl chloromethyl ketone product.

  • The product can be purified by crystallization or chromatography.

Enzyme Inhibition Assay Protocol

This protocol describes a general method to determine the rate of irreversible inhibition of a protease by a peptidyl chloromethyl ketone using a chromogenic substrate.

Materials:

  • Purified protease stock solution

  • Peptidyl chloromethyl ketone inhibitor stock solution (in a suitable solvent like DMSO)

  • Chromogenic substrate for the protease

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation:

    • Prepare a series of dilutions of the peptidyl chloromethyl ketone inhibitor in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay:

    • To each well of the 96-well microplate, add a defined volume of the protease solution.

    • Add an equal volume of the inhibitor dilution to the wells. Include a control with no inhibitor (add assay buffer instead).

    • Incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 15, 30 minutes) at a constant temperature (e.g., 25°C or 37°C).

    • At each time point, initiate the enzymatic reaction by adding a defined volume of the chromogenic substrate solution to the wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength for the chromogenic substrate using the microplate reader in kinetic mode.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial rate of the enzymatic reaction (the slope of the absorbance vs. time curve).

    • Plot the natural logarithm of the remaining enzyme activity (or reaction rate) against the pre-incubation time for each inhibitor concentration.

    • The slope of each of these plots will give the apparent first-order rate constant of inactivation (kobs).

    • Plot the kobs values against the inhibitor concentrations.

    • The data can be fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters kinact and Ki.

Mandatory Visualizations

Signaling Pathway: TPCK-mediated Inhibition of the NF-κB Pathway and Induction of Apoptosis

TPCK_NFkB_Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex IkB IκB IKK_complex->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκB Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis TPCK TPCK TPCK->IKK_complex Inhibition TPCK->NFkB Inhibition of DNA binding Anti_apoptotic_genes Anti-apoptotic Gene Expression NFkB_n->Anti_apoptotic_genes Anti_apoptotic_genes->Mitochondrion Inhibition

Caption: TPCK inhibits the NF-κB pathway and induces apoptosis.

Experimental Workflow: Irreversible Enzyme Inhibition Assay

Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Microplate Wells prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells (and control) prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme->add_inhibitor incubate Incubate for Timed Intervals add_inhibitor->incubate incubate->add_substrate read_absorbance Measure Absorbance Kinetically add_substrate->read_absorbance calc_rates Calculate Initial Reaction Rates read_absorbance->calc_rates plot_activity Plot ln(Activity) vs. Time calc_rates->plot_activity determine_kobs Determine k_obs from Slopes plot_activity->determine_kobs plot_kobs Plot k_obs vs. [Inhibitor] determine_kobs->plot_kobs determine_kinetics Calculate k_inact and K_i plot_kobs->determine_kinetics

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

Logical Relationship: Structure-Activity Relationship of Peptidyl Chloromethyl Ketones

SAR_CMK cluster_inhibitor Peptidyl Chloromethyl Ketone Structure cluster_enzyme Enzyme Active Site cluster_interaction Inhibitor-Enzyme Interaction Peptide_Moiety Peptide Moiety (e.g., -Ala-Phe-) Binding_Pocket Substrate Binding Pocket Peptide_Moiety->Binding_Pocket Recognizes Specificity Specificity and Affinity CMK_Warhead Chloromethyl Ketone (-CO-CH2Cl) Catalytic_Residue Nucleophilic Catalytic Residue (e.g., His, Cys) CMK_Warhead->Catalytic_Residue Reacts with Reactivity Irreversible Covalent Bonding Binding_Pocket->Specificity Catalytic_Residue->Reactivity Inhibition Enzyme Inactivation Specificity->Inhibition Reactivity->Inhibition

Caption: Structure-activity relationship of peptidyl chloromethyl ketones.

Conclusion

Peptidyl chloromethyl ketones are a cornerstone in the field of enzyme inhibition. Their rational design, based on the substrate specificity of target proteases, provided a powerful tool for elucidating enzyme mechanisms and biological pathways. While their high reactivity has led to the development of alternative warheads, such as fluoromethyl ketones, for in vivo applications, peptidyl chloromethyl ketones remain invaluable reagents in biochemical research. The principles established through the study of these molecules continue to inform the design of novel enzyme inhibitors for therapeutic and research purposes. This guide provides a foundational understanding of these important compounds for both seasoned researchers and newcomers to the field.

References

Z-Leu-Tyr-Chloromethylketone: A Technical Guide to its Role in Apoptosis Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a synthetic peptide derivative that functions as an irreversible inhibitor of certain proteases. Primarily recognized as a calpain inhibitor, Z-LY-CMK has emerged as a valuable tool for investigating the intricate signaling pathways that govern apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making the study of its molecular mechanisms a critical area of research. This technical guide provides an in-depth exploration of the role of Z-LY-CMK in apoptosis, focusing on the underlying signaling pathways, quantitative data on its activity, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action: Inhibition of Calpains

Z-LY-CMK exerts its biological effects primarily through the irreversible inhibition of calpains, a family of calcium-dependent cysteine proteases. Calpains are ubiquitously expressed and play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis. The chloromethylketone moiety of Z-LY-CMK forms a covalent bond with the active site cysteine residue of calpains, thereby inactivating the enzyme.

Quantitative Data on Calpain Inhibition

The inhibitory potency of Z-LY-CMK against specific calpain isoforms is a key parameter for its application in research.

InhibitorTargetIC50Reference
This compoundCalpain 2< 3 µM[1]
This compoundCalpain 9< 3 µM[1]

Role in Apoptosis Signaling Pathways

Calpains are implicated in both the initiation and execution phases of apoptosis. By inhibiting calpain activity, Z-LY-CMK provides a means to dissect their specific contributions to these pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway of apoptosis is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors, most notably cytochrome c. Calpains can influence this pathway at multiple points.

One of the key substrates of calpain in this pathway is the pro-apoptotic Bcl-2 family member, Bid. Cleavage of Bid by calpain generates a truncated form, tBid, which translocates to the mitochondria and promotes the oligomerization of Bax and Bak, leading to MOMP and subsequent cytochrome c release. By inhibiting calpain, Z-LY-CMK can prevent the cleavage of Bid, thereby blocking a critical step in the amplification of the apoptotic signal.

Calpain_Intrinsic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus Ca2_Influx ↑ [Ca2+] Apoptotic_Stimulus->Ca2_Influx Calpain Calpain Ca2_Influx->Calpain Activates Bid Bid Calpain->Bid Cleaves ZLYCMK Z-Leu-Tyr-CMK ZLYCMK->Calpain Inhibits tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activates Caspase_9 Pro-Caspase-9 Apoptosome Apoptosome Caspase_9->Apoptosome Active_Caspase_9 Active Caspase-9 Caspase_3 Pro-Caspase-3 Active_Caspase_9->Caspase_3 Cleaves Active_Caspase_3 Active Caspase-3 Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis Executes Apoptosome->Active_Caspase_9 Activates Cytochrome_c Cytochrome c Cytochrome_c->Apoptosome MOMP MOMP Bax_Bak->MOMP Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito Cytochrome_c_mito->Cytochrome_c Release Calpain_Caspase_Crosstalk Calpain Calpain Pro_Caspases Pro-Caspases (e.g., -3, -7) Calpain->Pro_Caspases Activates ZLYCMK Z-Leu-Tyr-CMK ZLYCMK->Calpain Inhibits Active_Caspases Active Caspases Pro_Caspases->Active_Caspases Calpastatin Calpastatin Active_Caspases->Calpastatin Cleaves & Inactivates Apoptosis Apoptosis Active_Caspases->Apoptosis Calpastatin->Calpain Inhibits Calpain_Assay_Workflow cluster_prep Sample Preparation cluster_assay Fluorometric Assay cluster_analysis Data Analysis Cell_Treatment 1. Treat cells (Vehicle, Inducer, Z-LY-CMK + Inducer) Cell_Lysis 2. Lyse cells in Extraction Buffer Cell_Treatment->Cell_Lysis Protein_Quant 3. Quantify protein concentration Cell_Lysis->Protein_Quant Load_Plate 4. Load lysate, controls into 96-well plate Protein_Quant->Load_Plate Add_Reagents 5. Add Reaction Buffer and Calpain Substrate Load_Plate->Add_Reagents Incubate 6. Incubate at 37°C for 1h Add_Reagents->Incubate Read_Fluorescence 7. Read fluorescence (Ex 400nm / Em 505nm) Incubate->Read_Fluorescence Calculate_Activity 8. Calculate RFU/µg protein Read_Fluorescence->Calculate_Activity Compare_Groups 9. Compare treatment groups Calculate_Activity->Compare_Groups

References

Structural Analysis of Z-Leu-Tyr-Chloromethylketone Binding to Calpain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calpains are a family of intracellular, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Their activity is tightly regulated by calcium ions.[1][2] Dysregulation of calpain activity has been implicated in a range of pathological conditions such as neurodegenerative diseases, muscular dystrophy, and cancer, making them an attractive target for therapeutic intervention.

This technical guide provides a detailed examination of the structural basis of calpain inhibition by Z-Leu-Tyr-chloromethylketone (Z-Leu-Tyr-CMK), a peptide-based irreversible inhibitor. While a specific co-crystal structure of calpain with Z-Leu-Tyr-CMK is not publicly available, this document synthesizes information from studies on closely related inhibitors and the known structure of the calpain active site to provide a comprehensive understanding of the binding mechanism. We will delve into the structural features of calpain, the mechanism of covalent inhibition by chloromethyl ketones, present available quantitative binding data for similar inhibitors, and provide detailed experimental protocols for studying such interactions.

The Structural Landscape of Calpain

Calpains are heterodimers composed of a large catalytic subunit (80 kDa) and a smaller regulatory subunit (30 kDa). The catalytic subunit is organized into four domains (D-I to D-IV), while the regulatory subunit has two domains (D-V and D-VI). The active site is located in a cleft between domains D-I and D-II of the large subunit and contains a catalytic triad of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues.[1][2]

Calcium binding to the EF-hand motifs in both subunits induces conformational changes that are essential for activating the enzyme.[1][2] In the absence of calcium, the catalytic triad is not properly aligned for catalysis, rendering the enzyme inactive. The binding of calcium ions leads to a reorientation of the domains, bringing the catalytic residues into the correct conformation for substrate binding and cleavage.

The Calpain Active Site

The active site of calpain is a relatively shallow groove on the surface of the enzyme. The specificity of calpain for its substrates and inhibitors is largely determined by the interactions within this active site. The S-subsites of the active site accommodate the side chains of the peptide substrate or inhibitor. Calpains typically show a preference for hydrophobic residues, particularly Leucine, at the P2 position of the substrate.[2]

Crystal structures of calpain in complex with inhibitors such as leupeptin and E-64 have provided valuable insights into the architecture of the active site and the mode of inhibitor binding.[1] These structures reveal how the inhibitor backbone forms hydrogen bonds with the enzyme and how the side chains fit into the S-subsites.

Mechanism of Covalent Inhibition by this compound

This compound is a classic example of an affinity label or mechanism-based irreversible inhibitor. Its peptide backbone (Leu-Tyr) is designed to mimic a natural substrate, directing the inhibitor to the active site of calpain. The chloromethylketone (CMK) moiety acts as a reactive "warhead."

The inhibition mechanism proceeds in two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the calpain active site in a substrate-like manner. The Leu and Tyr residues of Z-Leu-Tyr-CMK are expected to occupy the S2 and S1 subsites, respectively.

  • Irreversible Covalent Modification: Following initial binding, the catalytic Cysteine residue of calpain performs a nucleophilic attack on the carbon atom of the chloromethylketone. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification permanently inactivates the enzyme.

The diagram below illustrates the proposed mechanism of inhibition.

G cluster_0 Mechanism of Calpain Inhibition by Z-Leu-Tyr-CMK Calpain_Active Calpain Active Site (Cys, His, Asn) Non_Covalent_Complex Reversible Non-Covalent Complex Calpain_Active->Non_Covalent_Complex Reversible Binding Inhibitor Z-Leu-Tyr-CMK Inhibitor->Non_Covalent_Complex Covalent_Adduct Irreversible Covalent Adduct (Inactive Enzyme) Non_Covalent_Complex->Covalent_Adduct Nucleophilic Attack by Cys Thiolate

Caption: Proposed mechanism of calpain inhibition by this compound.

Quantitative Analysis of Inhibition

InhibitorTarget EnzymeInactivation Rate (k_obs/[I]) (M⁻¹s⁻¹)Relative Potency vs. E-64
Leu-Leu-Phe-CH2ClCalpain INot explicitly stated, but 18.3x more effective than E-6418.3
Leu-Leu-Phe-CH2ClCalpain IINot explicitly stated, but 16.6x more effective than E-6416.6
Leu-Leu-Tyr-CH2ClCalpain I/IIPotency order: Phe > Tyr > LysLower than Phe derivative
E-64Calpain I/II-1.0

Data adapted from a study on specificity-oriented tripeptidyl chloromethyl ketones.[3]

The data indicate that tripeptidyl chloromethyl ketones are potent inactivators of calpains, with their effectiveness being significantly influenced by the nature of the amino acid at the P1 position.[3] The Leu-Leu-Phe-CH2Cl was found to be a particularly strong inactivator.[3] It is expected that Z-Leu-Tyr-CMK would exhibit a similar high potency.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of calpain inhibition by this compound.

Calpain Purification

A common method for purifying calpains from animal tissues involves several chromatography steps.

G cluster_1 Calpain Purification Workflow Tissue Tissue Homogenization Centrifugation1 High-Speed Centrifugation Tissue->Centrifugation1 DEAE_Sephacel DEAE-Sephacel Chromatography Centrifugation1->DEAE_Sephacel Supernatant Phenyl_Sepharose Phenyl-Sepharose Chromatography DEAE_Sephacel->Phenyl_Sepharose Elution Sephacryl_S300 Sephacryl S-300 Gel Filtration Phenyl_Sepharose->Sephacryl_S300 Elution Pure_Calpain Purified Calpain Sephacryl_S300->Pure_Calpain

Caption: A typical workflow for the purification of calpain from tissue sources.

Protocol:

  • Homogenization: Homogenize fresh or frozen tissue in a buffer containing EDTA and a reducing agent to chelate calcium and protect the thiol groups.

  • Clarification: Centrifuge the homogenate at high speed to remove cellular debris.

  • Anion-Exchange Chromatography: Load the supernatant onto a DEAE-Sephacel column and elute with a salt gradient.

  • Hydrophobic Interaction Chromatography: Apply the calpain-containing fractions to a Phenyl-Sepharose column and elute with a decreasing salt gradient.

  • Gel Filtration Chromatography: Further purify the active fractions on a Sephacryl S-300 column to separate calpain from other proteins based on size.

  • Purity Assessment: Analyze the purity of the final preparation by SDS-PAGE.

Calpain Activity Assay

Calpain activity can be measured using a fluorometric assay based on the cleavage of a specific substrate.[4][5]

Materials:

  • Purified calpain

  • This compound (or other inhibitor)

  • Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 mM DTT

  • Fluorogenic Substrate: e.g., N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin (Suc-Leu-Tyr-AMC)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Enzyme Preparation: Dilute the purified calpain in assay buffer to the desired concentration.

  • Inhibitor Preparation: Prepare a stock solution of Z-Leu-Tyr-CMK in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the inhibitor at various concentrations.

    • Add the calpain solution and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. For irreversible inhibitors, the inactivation rate constant (k_inact) and the dissociation constant (K_i) can be determined by analyzing the time-dependent loss of enzyme activity.

Co-crystallization of Calpain with Inhibitors

Obtaining high-quality crystals of the calpain-inhibitor complex is crucial for X-ray crystallographic analysis. While specific conditions for Z-Leu-Tyr-CMK are not published, a general protocol for co-crystallizing calpain with peptide-based inhibitors can be adapted.

G cluster_2 Co-crystallization Workflow Purified_Calpain Purified Calpain Incubation Incubation (Calpain + Inhibitor) Purified_Calpain->Incubation Inhibitor_Stock Inhibitor Stock (Z-Leu-Tyr-CMK) Inhibitor_Stock->Incubation Crystallization_Screen Crystallization Screening (Vapor Diffusion) Incubation->Crystallization_Screen Crystal_Optimization Crystal Optimization Crystallization_Screen->Crystal_Optimization Initial Hits Xray_Diffraction X-ray Diffraction Crystal_Optimization->Xray_Diffraction

Caption: A general workflow for the co-crystallization of calpain with an inhibitor.

Protocol:

  • Complex Formation: Mix purified calpain with a molar excess of Z-Leu-Tyr-CMK and incubate to ensure complete covalent modification of the active site.

  • Concentration: Concentrate the protein-inhibitor complex to a suitable concentration for crystallization (typically 5-15 mg/mL).

  • Crystallization Screening: Use sparse-matrix screening kits to test a wide range of crystallization conditions (precipitants, pH, salts, and additives) using vapor diffusion methods (sitting or hanging drop).

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and other components to obtain diffraction-quality crystals.

  • X-ray Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known calpain structure as a search model. Refine the model to fit the electron density map, including the covalently bound inhibitor.

Conclusion

This compound is a potent irreversible inhibitor of calpain, targeting the active site cysteine through a covalent modification mechanism. While a specific crystal structure of the complex is not yet available, structural data from calpain bound to other inhibitors, coupled with kinetic data for similar chloromethyl ketones, provides a robust model for its binding and mechanism of action. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the structural and functional aspects of calpain inhibition by this and other related compounds, aiding in the rational design of novel and more specific calpain inhibitors for therapeutic applications.

References

In Vitro Characterization of Z-Leu-Tyr-Chloromethylketone Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK), a peptide-based irreversible inhibitor. This document details its mechanism of action, target proteases, and methodologies for assessing its inhibitory activity. It is designed to equip researchers with the necessary information to effectively utilize Z-LY-CMK as a tool in drug discovery and biomedical research.

Introduction

This compound is a synthetic peptide derivative that belongs to the class of chloromethylketone protease inhibitors. These compounds are known to form covalent bonds with the active site of target proteases, leading to irreversible inhibition. Z-LY-CMK has been identified as an inhibitor of several key proteases, making it a valuable tool for studying their physiological and pathological roles.

Mechanism of Action

Z-LY-CMK acts as an irreversible inhibitor. The chloromethylketone moiety is an electrophilic group that is susceptible to nucleophilic attack by amino acid residues in the active site of target proteases. For serine proteases, the inhibitor covalently binds to the catalytic serine and histidine residues. A crystal structure of Z-LY-CMK bound to E. coli ClpP shows the inhibitor forming a covalent linkage with Ser97 and His122, mimicking a tetrahedral intermediate state of peptide cleavage[1]. This covalent modification permanently inactivates the enzyme.

Target Proteases and Inhibitory Activity

Z-LY-CMK has been shown to inhibit at least two key proteases: E. coli Caseinolytic protease P (ClpP) and Calpain.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its known targets.

Target ProteaseOrganism/TissueInhibitory ParameterValueReference
Calpain 2Not SpecifiedIC50< 3 µM[2]
Calpain 9Not SpecifiedIC50< 3 µM[2]
ClpPEscherichia coli-Covalent Inhibitor[1][3]

Note: The IC50 values for calpain are sourced from a commercial supplier and should be independently verified.

Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of Z-LY-CMK activity against its primary targets.

In Vitro Inhibition of ClpP Activity

This protocol is designed to assess the inhibitory potential of Z-LY-CMK against E. coli ClpP using a fluorometric assay.

Materials:

  • Purified recombinant E. coli ClpP

  • This compound (Z-LY-CMK)

  • N-succinyl-Leu-Tyr-7-amino-4-methylcoumarin (Suc-LY-AMC) fluorogenic substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT

  • ATP solution (100 mM)

  • ClpX (optional, for studying the ClpXP complex)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Z-LY-CMK in DMSO.

    • Prepare a stock solution of Suc-LY-AMC in DMSO.

    • Prepare working solutions of ClpP and Z-LY-CMK in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of various concentrations of Z-LY-CMK to the test wells. Add 10 µL of DMSO to the control wells.

    • Add 20 µL of ClpP solution to all wells.

    • If studying the ClpXP complex, add ClpX and ATP (final concentration 4 mM) to the wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add 20 µL of Suc-LY-AMC substrate to all wells to initiate the reaction.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the Z-LY-CMK concentration to determine the IC50 value.

In Vitro Inhibition of Calpain Activity

This protocol outlines a fluorometric assay to determine the inhibitory effect of Z-LY-CMK on calpain activity.[4][5]

Materials:

  • Purified calpain (e.g., from porcine erythrocytes)

  • This compound (Z-LY-CMK)

  • Calpain substrate Ac-LLY-AFC (Acetyl-Leu-Leu-Tyr-7-amino-4-trifluoromethylcoumarin) or Suc-Leu-Tyr-AMC

  • Extraction Buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with protease inhibitors (excluding calpain inhibitors)

  • Reaction Buffer (10X): 200 mM HEPES, pH 7.4, 1 M NaCl, 100 mM CaCl2, 100 mM DTT

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm for AFC; Excitation: 380 nm, Emission: 460 nm for AMC)

Procedure:

  • Sample Preparation (from cell culture):

    • Harvest 1-2 x 10⁶ cells and wash with cold PBS.

    • Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add 50-200 µg of cell lysate or an appropriate amount of purified calpain in a final volume of 85 µL with Extraction Buffer.

    • Add 5 µL of various concentrations of Z-LY-CMK to the test wells. Add 5 µL of DMSO to the control wells.

    • Add 10 µL of 10X Reaction Buffer to all wells.

    • Incubate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add 5 µL of the calpain substrate (Ac-LLY-AFC or Suc-Leu-Tyr-AMC) to all wells.

  • Measurement:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each Z-LY-CMK concentration and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (Inhibitor, Substrate, Enzyme) Plate_Setup Prepare 96-well Plate Reagent_Prep->Plate_Setup Add_Inhibitor Add Inhibitor (Z-LY-CMK) and Controls Plate_Setup->Add_Inhibitor Add_Enzyme Add Enzyme (ClpP or Calpain) Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 Value Calculate_Rates->Determine_IC50

Caption: Workflow for in vitro enzyme inhibition assay of Z-LY-CMK.

Potential Cellular Signaling Pathway: Induction of Apoptosis

Based on studies with related compounds, Z-LY-CMK may induce apoptosis through oxidative stress.[6][7]

G Z_LY_CMK This compound Protease_Inhibition Inhibition of Cellular Proteases (e.g., Calpain) Z_LY_CMK->Protease_Inhibition Oxidative_Stress Oxidative Stress Protease_Inhibition->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion ROS_Accumulation ROS Accumulation Oxidative_Stress->ROS_Accumulation Mitochondrial_Pathway Mitochondrial Pathway ROS_Accumulation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway for Z-LY-CMK-induced apoptosis.

Potential Cellular Signaling Pathway: Cell Cycle Regulation

Inhibition of calpain by similar compounds suggests a role for Z-LY-CMK in cell cycle control via p53 stabilization.[8]

G Z_LY_CMK This compound Calpain_Inhibition Calpain Inhibition Z_LY_CMK->Calpain_Inhibition p53_Degradation p53 Degradation Calpain_Inhibition->p53_Degradation p53_Stabilization p53 Stabilization Calpain_Inhibition->p53_Stabilization p21_Induction p21 Induction p53_Stabilization->p21_Induction CDK_Inhibition CDK Inhibition p21_Induction->CDK_Inhibition G1_S_Arrest G1/S Phase Arrest CDK_Inhibition->G1_S_Arrest

Caption: Proposed mechanism of Z-LY-CMK-mediated cell cycle arrest.

Conclusion

This compound is a potent, irreversible inhibitor of ClpP and calpain. This guide provides the foundational knowledge and detailed protocols for its in vitro characterization. The presented information on its mechanism, target activity, and potential cellular effects will aid researchers in designing experiments to further elucidate the roles of these proteases in health and disease, and to explore the therapeutic potential of targeting these enzymes. It is recommended that researchers independently verify the quantitative data and optimize the provided protocols for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols: Z-Leu-Tyr-Chloromethylketone Calpain Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell motility, and apoptosis.[1][2] Dysregulation of calpain activity is implicated in numerous pathological conditions such as neurodegenerative diseases, ischemic injury, and muscular dystrophy. This makes calpains attractive therapeutic targets. Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a peptide-based irreversible inhibitor that targets the active site of calpains. This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of Z-LY-CMK on calpain.

Introduction

Calpains exist as inactive proenzymes in the cytosol and are activated by an increase in intracellular calcium levels.[3] Once activated, calpains cleave a wide range of substrate proteins, leading to modulation of their function.[4] The proteolytic activity of calpains is tightly regulated by the endogenous inhibitor, calpastatin.[3][5] The chloromethylketone moiety of Z-LY-CMK acts as a warhead that irreversibly alkylates the active site cysteine residue of calpain, thereby inactivating the enzyme.[6] This application note details a robust and sensitive fluorometric assay for quantifying calpain inhibition by Z-LY-CMK. The assay utilizes a fluorogenic calpain substrate, which upon cleavage by active calpain, releases a fluorescent molecule that can be measured.

Data Presentation

The inhibitory potential of this compound and related peptide inhibitors against calpains is summarized in the table below. It is important to note that the specific IC50 value for this compound can vary depending on the calpain isoform and the specific assay conditions.

InhibitorTargetIC50 / KᵢAssay Conditions
This compound (Calpain Inhibitor 1) Calpain 2 and Calpain 9< 3 µMNot specified
Leu-Leu-Phe-CH₂Cl Calpain I and IIStrongest inactivator in a comparative studyDose for 50% inactivation
Ac-Leu-Leu-Norleucinal (ALLN) Calpain I & IIKᵢ: 0.12 - 0.23 µMPurified enzyme
Calpeptin Calpain I and IIPotent inhibitorWidely used, also inhibits cathepsins
PD150606 CalpainSelective inhibitorNon-competitive mechanism

Note: Data for this compound is based on supplier information and may not be from peer-reviewed sources. Researchers should perform their own dose-response experiments to determine the precise IC50 under their specific experimental conditions.

Experimental Protocols

In Vitro Fluorometric Calpain Inhibition Assay

This protocol describes a method for measuring the inhibition of purified calpain by this compound using a fluorogenic substrate.

Materials:

  • Purified calpain enzyme (e.g., human calpain-1 or calpain-2)

  • This compound (Z-LY-CMK)

  • Fluorogenic calpain substrate (e.g., N-Succinyl-Leu-Tyr-7-Amido-4-methylcoumarin (Suc-Leu-Tyr-AMC) or Ac-LLY-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5 mM DTT, pH 7.4)

  • Activation Buffer (Assay Buffer supplemented with CaCl₂, final concentration 5 mM)

  • DMSO (for dissolving the inhibitor)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader with excitation at ~360-400 nm and emission at ~440-505 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Z-LY-CMK in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the Z-LY-CMK stock solution in Assay Buffer to achieve the desired final concentrations for the inhibition curve.

    • Dilute the purified calpain enzyme in Assay Buffer to the desired working concentration.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's recommendations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: A small volume of the diluted Z-LY-CMK solutions.

      • Positive control (no inhibitor): An equivalent volume of Assay Buffer containing DMSO (vehicle control).

      • Negative control (no enzyme): An equivalent volume of Assay Buffer.

    • Add the diluted calpain enzyme solution to all wells except the negative control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Activation Buffer followed immediately by the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the negative control (no enzyme) from all other rates to correct for background fluorescence.

    • Calculate the percentage of calpain inhibition for each Z-LY-CMK concentration compared to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Mandatory Visualizations

Calpain_Inhibition_Assay_Workflow Experimental Workflow for Calpain Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis inhibitor_prep Prepare Z-LY-CMK Dilutions add_inhibitor Add Inhibitor/Vehicle to Wells inhibitor_prep->add_inhibitor enzyme_prep Prepare Calpain Solution add_enzyme Add Calpain Enzyme enzyme_prep->add_enzyme substrate_prep Prepare Fluorogenic Substrate add_substrate Add Substrate substrate_prep->add_substrate add_inhibitor->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_activation Add Activation Buffer (Ca²⁺) pre_incubation->add_activation add_activation->add_substrate measure_fluorescence Kinetic Fluorescence Reading (Ex/Em: ~380/460 nm) add_substrate->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate calculate_inhibition % Inhibition Calculation calculate_rate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 Calpain_Signaling_Pathway Calpain Activation and Inhibition in Apoptosis Signaling cluster_stimulus Apoptotic Stimulus cluster_calcium Calcium Homeostasis Disruption cluster_calpain Calpain Activation & Inhibition cluster_downstream Downstream Effects stimulus e.g., Oxidative Stress, Ischemia, Toxin Exposure ca_influx ↑ Intracellular Ca²⁺ stimulus->ca_influx procalpain Pro-Calpain (Inactive) ca_influx->procalpain Activation calpain Calpain (Active) procalpain->calpain inactivated_calpain Inactivated Calpain substrate_cleavage Cleavage of Cellular Substrates (e.g., Spectrin, Caspases, p53) calpain->substrate_cleavage Proteolysis inhibitor Z-Leu-Tyr-CMK inhibitor->calpain Irreversible Inhibition apoptosis Apoptosis substrate_cleavage->apoptosis

References

Preparing Z-Leu-Tyr-Chloromethylketone Stock Solution in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and use of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) stock solutions in dimethyl sulfoxide (DMSO). Z-LY-CMK is a synthetic peptide derivative that acts as an irreversible inhibitor of certain proteases, most notably calpains.[1][2] Its utility in studying cellular processes such as apoptosis and cell signaling makes it a valuable tool in drug discovery and development.[2]

Product Information

Chemical Properties
PropertyValue
IUPAC Name Benzyl N-[(2S)-1-[[(2S)-1-chloro-3-(4-hydroxyphenyl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Molecular Formula C₂₄H₂₉ClN₂O₅
Molecular Weight 460.96 g/mol
CAS Number 56979-35-2
Appearance White to off-white powder
Purity ≥95%
Solubility and Storage
ParameterRecommendation
Solvent DMSO (Dimethyl Sulfoxide)
Solubility in DMSO Estimated to be ≥ 20 mM. It is recommended to start with a concentration of 10 mM.
Storage of Solid 2-8°C
Storage of Stock Solution Aliquot and store at -20°C for short-term (≤ 1 month) or -80°C for long-term (≤ 6 months). Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. The chloromethylketone moiety forms a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.

Calpains are involved in a multitude of cellular processes, and their dysregulation is implicated in various pathological conditions. The activation of calpain is initiated by an influx of calcium ions (Ca²⁺), which can be triggered by various stimuli, including cellular stress and signaling events. Once activated, calpain cleaves a wide range of substrate proteins, leading to downstream cellular effects.

Calpain_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus Stimulus Ca_Channel Ca²⁺ Channel Stimulus->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calpain_Inactive Inactive Calpain Ca_Influx->Calpain_Inactive Activates Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Substrate Substrate Proteins Calpain_Active->Substrate Cleaves Z_LY_CMK Z-Leu-Tyr-CMK Z_LY_CMK->Calpain_Active Irreversibly Inhibits Cleaved_Products Cleaved Products Substrate->Cleaved_Products Cellular_Effects Downstream Cellular Effects Cleaved_Products->Cellular_Effects

Caption: Calpain signaling pathway and the inhibitory action of Z-Leu-Tyr-CMK.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Stock_Solution_Workflow cluster_workflow Stock Solution Preparation Workflow start Start weigh 1. Weigh Z-LY-CMK (e.g., 1 mg) start->weigh calculate 2. Calculate required volume of DMSO weigh->calculate add_dmso 3. Add calculated volume of DMSO calculate->add_dmso dissolve 4. Vortex/Sonicate to dissolve add_dmso->dissolve aliquot 5. Aliquot into single-use vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for Z-Leu-Tyr-Chloromethylketone in Studying Cytoskeletal Protein Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a peptide-based irreversible inhibitor of certain cysteine proteases, primarily targeting calpains and to some extent, cathepsin L. This characteristic makes it a valuable tool for investigating the roles of these proteases in various cellular processes, including the dynamic remodeling of the cytoskeleton. Dysregulation of proteases like calpains is implicated in numerous pathological conditions, making inhibitors like Z-LY-CMK relevant for drug development studies.

The cytoskeleton, composed of intricate networks of actin filaments, microtubules, and intermediate filaments, is crucial for maintaining cell shape, motility, and intracellular organization. Proteolytic cleavage of key cytoskeletal components can lead to profound changes in cellular function and is a hallmark of processes such as apoptosis, cell migration, and neurodegeneration. Calpains, a family of calcium-dependent cysteine proteases, are major players in the cleavage of cytoskeletal proteins.[1][2] This document provides detailed application notes and protocols for utilizing this compound to study the cleavage of cytoskeletal proteins.

Target Proteases and Specificity

This compound and its analogs, such as Z-Leu-Leu-Tyr-diazomethylketone (ZLLY-CHN2), have been shown to effectively inhibit calpain activity.[1][3] While it is a potent calpain inhibitor, it's important to note that it can also inhibit other cysteine proteases like cathepsin L.[4] Therefore, researchers should include appropriate controls to ensure the observed effects are attributable to the intended target.

Table 1: Inhibitor Specificity and Potency

Inhibitor NameTarget Protease(s)Potency/Concentration for InhibitionReference(s)
Z-Leu-Leu-Tyr-diazomethylketone (ZLLY-CHN2)Calpain50 µM for 24-hour exposure showed effective inhibition of calpain activity in human cell lines.[1]
Z-Leu-Leu-Phe-chloromethylketoneCalpain I and II500-600 times more effective than tosyl-PheCH2Cl for 50% inactivation.[5]
Z-Leu-Leu-Tyr-CH2FCalpain, Cathepsin LEffective inactivator of both calpain and cathepsin L.[4]
Z-Tyr-Ala-CHN2Cathepsin LSub-micromolar antiviral activity through cathepsin L inhibition.[6][7]

Key Cytoskeletal Substrates

Calpains cleave a variety of cytoskeletal and associated proteins, leading to disassembly and rearrangement of the cytoskeleton. The most well-characterized substrates include:

  • αII-Spectrin (Fodrin): A major component of the sub-membrane cytoskeleton.

  • Vimentin: An intermediate filament protein crucial for maintaining cell integrity.

  • Talin: A focal adhesion protein that links integrins to the actin cytoskeleton.

  • Filamin: An actin-binding protein that crosslinks actin filaments.

Cleavage of these proteins results in characteristic breakdown products that can be detected by Western blotting.

Table 2: Common Cytoskeletal Substrates and Their Cleavage Products

Cytoskeletal ProteinFull-Length Size (approx.)ProteaseCleavage Product(s) Size (approx.)Reference(s)
αII-Spectrin240 kDaCalpain150 kDa and 145 kDa[8]
αII-Spectrin240 kDaCaspase-3120 kDa[8]
Vimentin57 kDaCalpain~48-50 kDa and smaller fragments[9]

Signaling Pathways

Calpain activation is tightly regulated by intracellular calcium levels. Various stimuli that lead to an influx of calcium can trigger calpain-mediated cytoskeletal cleavage.

Calpain_Activation_Pathway cluster_stimuli Cellular Stimuli cluster_calcium Calcium Homeostasis cluster_calpain Calpain Activation cluster_cytoskeleton Cytoskeletal Cleavage Excitotoxicity Excitotoxicity Ca2_Influx Ca2+ Influx (e.g., via NMDA receptors) Excitotoxicity->Ca2_Influx Oxidative Stress Oxidative Stress Oxidative Stress->Ca2_Influx Ischemia Ischemia Ischemia->Ca2_Influx Inactive_Calpain Inactive Calpain Ca2_Influx->Inactive_Calpain activates Active_Calpain Active Calpain Inactive_Calpain->Active_Calpain Spectrin Spectrin Active_Calpain->Spectrin cleaves Vimentin Vimentin Active_Calpain->Vimentin cleaves Talin Talin Active_Calpain->Talin cleaves Cleavage_Products Cleavage Products Spectrin->Cleavage_Products Vimentin->Cleavage_Products Talin->Cleavage_Products Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Cleavage_Products->Cytoskeletal_Rearrangement ZLYCMK Z-Leu-Tyr-CMK ZLYCMK->Active_Calpain inhibits Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell Lysis and Protein Quantification B Sample Denaturation (Laemmli Buffer) A->B C SDS-PAGE B->C D Electrotransfer to PVDF or Nitrocellulose Membrane C->D E Blocking (e.g., 5% non-fat milk) D->E F Primary Antibody Incubation (e.g., anti-Spectrin, anti-Vimentin) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging and Densitometry H->I J Quantification of Cleavage Products I->J

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Z-Leu-Tyr-Chloromethylketone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) is a synthetic peptide derivative that functions as a protease inhibitor. While the user-specified "this compound" is not extensively documented in scientific literature, the closely related and well-studied compound, Z-Leu-Chloromethylketone (Z-L-CMK) , a known inhibitor of leucine aminopeptidase, is recognized for its ability to induce programmed cell death, or apoptosis. This document will focus on Z-L-CMK as a representative chloromethylketone-containing peptide and provide detailed protocols for analyzing its apoptotic effects using flow cytometry.

Z-L-CMK has been shown to induce a dose-dependent cell death mechanism in various cell lines, particularly in Jurkat T cells. At lower concentrations, it primarily triggers apoptosis, a controlled and organized process of cell dismantling. Conversely, at higher concentrations, it tends to induce necrosis, a more chaotic form of cell death. The apoptotic cascade initiated by Z-L-CMK is linked to the induction of oxidative stress, characterized by the depletion of intracellular glutathione (GSH) and an increase in reactive oxygen species (ROS). This oxidative imbalance subsequently leads to the activation of key apoptotic signaling molecules, including both initiator and effector caspases.[1]

Flow cytometry, coupled with specific fluorescent probes, is a powerful technique for the quantitative analysis of apoptosis. The most common method, Annexin V and Propidium Iodide (PI) staining, allows for the discrimination between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a comprehensive guide to utilizing this technique for studying the effects of Z-L-CMK treatment.

Data Presentation

The following table summarizes the typical dose-dependent effects of Z-L-CMK on Jurkat T cells after a 6-hour incubation period, as determined by Annexin V/PI flow cytometry. Lower concentrations of Z-L-CMK predominantly induce apoptosis, while higher concentrations lead to a significant increase in necrosis.[1]

Z-L-CMK ConcentrationViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 µM (Control)>95<5<1
10 µM60-7020-305-10
50 µM20-3010-2050-70

Note: These values are representative and may vary depending on the specific cell line, experimental conditions, and incubation time.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of Z-L-CMK-induced apoptosis and the experimental procedure for its analysis, the following diagrams are provided.

G Z-L-CMK Induced Apoptosis Signaling Pathway ZLCMK Z-L-CMK LAP Leucine Aminopeptidase ZLCMK->LAP inhibition OxidativeStress Oxidative Stress (GSH depletion, ROS increase) LAP->OxidativeStress leads to Mitochondria Mitochondria OxidativeStress->Mitochondria Casp8 Pro-Caspase-8 OxidativeStress->Casp8 Casp9 Pro-Caspase-9 Mitochondria->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp36 Pro-Caspase-3 & 6 aCasp9->Casp36 aCasp8 Activated Caspase-8 Casp8->aCasp8 aCasp8->Casp36 aCasp36 Activated Caspase-3 & 6 Casp36->aCasp36 Apoptosis Apoptosis aCasp36->Apoptosis

Caption: Z-L-CMK signaling pathway leading to apoptosis.

G Experimental Workflow for Flow Cytometry Analysis cluster_prep Cell Preparation and Treatment cluster_stain Staining cluster_analysis Flow Cytometry Analysis CellCulture 1. Cell Culture (e.g., Jurkat T cells) Treatment 2. Treatment with Z-L-CMK (Dose-response and time-course) CellCulture->Treatment Harvest 3. Harvest Cells (Centrifugation) Treatment->Harvest Wash 4. Wash with PBS Harvest->Wash Resuspend 5. Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate 7. Incubate in the dark Stain->Incubate Acquisition 8. Acquire Data on Flow Cytometer Incubate->Acquisition Gating 9. Data Analysis: Gating and Quadrant Analysis Acquisition->Gating Results 10. Quantify Viable, Apoptotic, and Necrotic Populations Gating->Results

Caption: Workflow for apoptosis analysis via flow cytometry.

Experimental Protocols

Materials and Reagents
  • Cell Line: Jurkat T cells (or other suitable suspension cell line)

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Z-L-CMK: Stock solution in DMSO (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Annexin V-FITC Apoptosis Detection Kit: Containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Annexin V Binding Buffer

  • Flow Cytometer: Equipped with a 488 nm laser and appropriate filters for FITC and PI detection.

  • Microcentrifuge tubes

  • 96-well plates (optional, for high-throughput analysis)

Protocol: Induction of Apoptosis with Z-L-CMK
  • Cell Seeding: Seed Jurkat T cells at a density of 0.5 x 10^6 cells/mL in fresh culture medium.

  • Treatment: Prepare serial dilutions of Z-L-CMK in culture medium from the stock solution. A suggested dose-response range is 0 µM (vehicle control, DMSO), 5 µM, 10 µM, 25 µM, and 50 µM.

  • Incubation: Add the different concentrations of Z-L-CMK to the cells and incubate for a predetermined time (e.g., 6 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol: Annexin V and Propidium Iodide Staining
  • Cell Harvesting: Transfer the cell suspensions to microcentrifuge tubes. Centrifuge at 300 x g for 5 minutes at room temperature.

  • Washing: Carefully aspirate the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Binding Buffer Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometry Data Acquisition and Analysis
  • Instrument Setup: Use appropriate voltage settings for FSC, SSC, and fluorescence channels (FITC and PI). Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the main cell population in the FSC vs. SSC dot plot to exclude debris.

    • From the gated population, create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

  • Quadrant Analysis: Set up a quadrant gate to distinguish the four cell populations:

    • Lower Left (Annexin V- / PI-): Viable cells

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper Left (Annexin V- / PI+): Necrotic cells (often considered together with the upper right quadrant)

  • Data Quantification: Determine the percentage of cells in each quadrant for each treatment condition.

Conclusion

The protocols and information provided in this application note offer a robust framework for investigating the apoptotic effects of Z-L-CMK using flow cytometry. By following these detailed methodologies, researchers can obtain reliable and quantitative data on the dose-dependent induction of apoptosis and necrosis by this protease inhibitor. The provided signaling pathway diagram offers a conceptual model for the underlying molecular mechanisms, which can be further investigated using more specific molecular biology techniques. This approach is valuable for drug development professionals and scientists seeking to understand the cellular responses to potential therapeutic compounds.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Utilizing Z-Leu-Tyr-Chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair. The dynamic nature of this process is maintained by a delicate balance between ubiquitin ligases (E3s) and deubiquitinating enzymes (DUBs). In vitro ubiquitination assays are indispensable tools for elucidating the mechanisms of these enzymes and for screening potential therapeutic inhibitors.

Z-Leu-Tyr-Chloromethylketone is a peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases. While classically known as a calpain inhibitor, its reactivity towards the active site cysteine of other proteases, including some DUBs, makes it a valuable tool for studying the accumulation of ubiquitinated substrates in vitro. By inhibiting the removal of ubiquitin chains, this compound can be used to enhance the detection of ubiquitination events and to probe the function of specific DUBs in a controlled biochemical environment.

These application notes provide a comprehensive guide to the use of this compound in in vitro ubiquitination assays, complete with detailed protocols, data presentation tables, and explanatory diagrams.

Mechanism of Action

This compound belongs to the class of chloromethylketone inhibitors. The chloromethyl group is an electrophilic "warhead" that irreversibly alkylates the active site nucleophile of target proteases, typically a cysteine or histidine residue. This covalent modification leads to the inactivation of the enzyme. In the context of a ubiquitination assay, the inhibition of DUBs by this compound prevents the cleavage of ubiquitin from the substrate protein, leading to an accumulation of polyubiquitinated species. This can be particularly useful when studying weak or transient ubiquitination events.

cluster_ub_pathway Ubiquitination Pathway E1 E1 E2 E2 E1->E2 Ub Transfer E3 E3 E2->E3 Ub Transfer Substrate Substrate E3->Substrate Ub Ligation Ub Ub Ub_Substrate Ubiquitinated Substrate Ub_Substrate->Substrate Deubiquitination DUB DUB Inactive_DUB Inactive DUB Z_CMK Z-Leu-Tyr-CMK Z_CMK->DUB Irreversible Inhibition

Diagram 1: Mechanism of DUB Inhibition by this compound in a Ubiquitination Assay.

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vitro ubiquitination assays performed in the presence and absence of this compound.

Table 1: Inhibitory Activity of this compound against Cysteine Proteases

EnzymeIC50 (µM)Source
Calpain 2< 3[1]
Calpain 9< 3[1]
Other Cysteine ProteasesUser-definedUser-defined

Table 2: Quantification of Substrate Ubiquitination

ConditionZ-Leu-Tyr-CMK (µM)Ubiquitinated Substrate (Relative Densitometry Units)Fold Change vs. Control
Control0Value1.0
Test 11ValueValue
Test 210ValueValue
Test 350ValueValue

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay with E1, E2, E3, and Substrate

This protocol outlines a standard in vitro ubiquitination reaction and incorporates this compound to assess its impact on substrate ubiquitination.

Materials:

  • Ubiquitin Activating Enzyme (E1)

  • Ubiquitin Conjugating Enzyme (E2)

  • Ubiquitin Ligase (E3)

  • Substrate Protein

  • Ubiquitin

  • 10X Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • 10X ATP Solution (20 mM)

  • This compound (stock solution in DMSO)

  • Nuclease-free water

  • SDS-PAGE loading buffer

  • Primary antibodies (anti-Substrate, anti-Ubiquitin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing all common reaction components. For a 20 µL reaction, the final concentrations should be approximately:

    • E1: 100 nM

    • E2: 500 nM

    • E3: 500 nM

    • Substrate: 1 µM

    • Ubiquitin: 10 µM

    • 1X Ubiquitination Buffer

    • 2 mM ATP

  • Inhibitor Addition:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the desired final concentration of this compound or an equivalent volume of DMSO (vehicle control) to separate reaction tubes. A typical concentration range to test is 1-50 µM.

  • Initiate Reaction: Add the master mix to each reaction tube.

  • Incubation: Incubate the reactions at 37°C for 60-90 minutes.

  • Termination: Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform Western blotting using an antibody specific to the substrate protein to visualize the appearance of higher molecular weight ubiquitinated species.

    • Alternatively, probe with an anti-ubiquitin antibody to detect all ubiquitinated proteins in the reaction.

start Start prep_master_mix Prepare Master Mix (E1, E2, E3, Substrate, Ub, Buffer, ATP) start->prep_master_mix add_inhibitor Add Z-Leu-Tyr-CMK or DMSO (Control) prep_master_mix->add_inhibitor initiate_reaction Initiate Reaction add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (SDS-PAGE Buffer + Heat) incubate->terminate_reaction sds_page SDS-PAGE terminate_reaction->sds_page western_blot Western Blot (Anti-Substrate or Anti-Ubiquitin) sds_page->western_blot analyze Analyze Results western_blot->analyze

Diagram 2: Workflow for In Vitro Ubiquitination Assay with this compound.
Protocol 2: Cell-Based Assay for Assessing the Effect of this compound on Protein Ubiquitination

This protocol describes how to treat cells with this compound to investigate its effect on the ubiquitination status of an endogenous or overexpressed protein.

Materials:

  • Mammalian cell line expressing the protein of interest

  • Cell culture medium and supplements

  • This compound (stock solution in DMSO)

  • Proteasome inhibitor (e.g., MG132, optional)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and DUB inhibitors like N-ethylmaleimide (NEM))

  • Bradford or BCA protein assay reagents

  • Primary antibodies (anti-Protein of Interest, anti-Ubiquitin, anti-loading control e.g., GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1-50 µM) or DMSO as a vehicle control for a specified time (e.g., 2-6 hours).

    • In some experiments, co-treatment with a proteasome inhibitor like MG132 (e.g., 10 µM for the last 4 hours) can help to distinguish between effects on DUBs and the proteasome.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and DUB inhibitors. It is crucial to include a broad-spectrum DUB inhibitor like NEM (10-50 mM) in the lysis buffer to preserve the ubiquitination status during sample preparation.[2]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Immunoprecipitation (Optional): To specifically analyze the ubiquitination of the protein of interest, perform immunoprecipitation using an antibody against that protein.

  • Western Blot Analysis:

    • Normalize the protein amounts for each sample.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an antibody against the protein of interest to observe any shifts in molecular weight indicative of ubiquitination.

    • To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or a parallel blot can be run.

    • Probe for a loading control to ensure equal protein loading.

start Start plate_cells Plate and Culture Cells start->plate_cells treat_cells Treat with Z-Leu-Tyr-CMK and/or Proteasome Inhibitor plate_cells->treat_cells cell_lysis Lyse Cells with Inhibitor-containing Buffer treat_cells->cell_lysis quantify_protein Quantify Protein Concentration cell_lysis->quantify_protein ip_optional Immunoprecipitation (Optional) quantify_protein->ip_optional western_blot Western Blot Analysis quantify_protein->western_blot Direct Loading ip_optional->western_blot analyze Analyze Ubiquitination Status western_blot->analyze

Diagram 3: Workflow for Cell-Based Ubiquitination Assay with this compound.

Troubleshooting

IssuePossible CauseSuggestion
No ubiquitination observedInactive enzyme(s) or substrateTest each component individually. Ensure proper storage and handling of enzymes.
Incorrect buffer conditionsOptimize pH, salt, and DTT concentrations.
Insufficient incubation timeIncrease the incubation time or enzyme concentrations.
High background smear in all lanesNon-specific antibody bindingOptimize antibody concentration and blocking conditions.
Contamination with DUBs in recombinant proteinsPurify recombinant proteins further. Include a known DUB inhibitor in the reaction as a positive control for its effect.
No effect of Z-Leu-Tyr-CMKTarget DUB is not sensitive to this inhibitorTest a broader range of concentrations. Use a positive control inhibitor known to be effective.
Inhibitor is degradedPrepare fresh stock solutions of the inhibitor.
Inconsistent resultsPipetting errorsUse calibrated pipettes and prepare master mixes to minimize variability.
Freeze-thaw cycles of reagentsAliquot reagents to avoid repeated freeze-thaw cycles.

Conclusion

This compound, while primarily characterized as a calpain inhibitor, can serve as a useful tool in the study of ubiquitination due to its potential to inhibit cysteine proteases, including certain deubiquitinases. By incorporating this inhibitor into in vitro and cell-based ubiquitination assays, researchers can effectively increase the signal of ubiquitinated substrates, aiding in the characterization of E3 ligase activity and the investigation of DUB function. The protocols and guidelines presented here provide a solid framework for the successful application of this compound in ubiquitination research.

References

Application Notes and Protocols for Z-Leu-Tyr-Chloromethylketone in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-Leu-Tyr-Chloromethylketone is a peptide-based irreversible inhibitor of certain proteases, with known activity as a calpain inhibitor.[1][2] Calpains are a family of calcium-dependent cysteine proteases implicated in a variety of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of calpain activity has been associated with several pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. These application notes provide a comprehensive overview of the potential uses of this compound in in vivo mouse model studies, based on methodologies established for similar calpain inhibitors.

Due to a lack of extensive in vivo studies specifically on this compound, the following protocols and data are synthesized from research on other well-characterized calpain inhibitors such as E64, BDA-410, and MDL-28170. These compounds have been successfully used in mouse models of Alzheimer's disease, diabetic cardiomyopathy, and Parkinson's disease. The provided information serves as a detailed guide for designing and executing preclinical studies with this compound.

Potential Applications in Mouse Models

  • Neurodegenerative Diseases:

    • Alzheimer's Disease (AD): Calpain overactivation is linked to the pathogenesis of AD.[1] Inhibitors can be tested in transgenic mouse models like APP/PS1 to assess their effects on amyloid plaque load, synaptic function, and cognitive deficits.[1]

    • Parkinson's Disease (PD): Calpain activation is implicated in the degeneration of dopaminergic neurons. In the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, calpain inhibitors have been shown to be neuroprotective.[3]

  • Cardiovascular Diseases:

    • Diabetic Cardiomyopathy: Calpain inhibition has been demonstrated to reduce myocardial hypertrophy and fibrosis in mouse models of type 1 diabetes, such as streptozotocin (STZ)-induced and OVE26 mice.[4]

  • Muscular Dystrophy:

    • Duchenne muscular dystrophy (DMD) involves elevated intracellular calcium levels, leading to calpain activation. The mdx mouse model is a common tool to study the effects of calpain inhibitors on muscle pathology.

Data Presentation

The following tables represent synthesized quantitative data based on typical outcomes observed in studies with calpain inhibitors in relevant mouse models.

Table 1: Effect of a Representative Calpain Inhibitor on Cognitive Performance in an Alzheimer's Disease Mouse Model (APP/PS1)

Treatment GroupNLatency to Find Platform (seconds) - Day 5Time in Target Quadrant (seconds) - Probe Trial
Wild-Type + Vehicle1215.2 ± 2.125.8 ± 3.5
APP/PS1 + Vehicle1138.9 ± 4.512.1 ± 2.8
APP/PS1 + Calpain Inhibitor (e.g., 30 mg/kg)1220.5 ± 3.322.4 ± 3.1

*Data are presented as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative.

Table 2: Biomarker Changes in the Hippocampus of APP/PS1 Mice Following Calpain Inhibitor Treatment

Treatment GroupNCalpain Activity (% of WT Control)Spectrin Cleavage Product (150 kDa, % of WT Control)Phospho-CREB Levels (% of WT Control)
Wild-Type + Vehicle10100 ± 8100 ± 11100 ± 9
APP/PS1 + Vehicle10185 ± 15192 ± 1865 ± 7
APP/PS1 + Calpain Inhibitor (e.g., 30 mg/kg)10112 ± 10108 ± 1391 ± 8*

*Data are presented as mean ± SEM. *p < 0.05 compared to APP/PS1 + Vehicle. Data is illustrative.

Table 3: Cardioprotective Effects of a Representative Calpain Inhibitor in a Diabetic Mouse Model (STZ-induced)

Treatment GroupNHeart Weight to Body Weight Ratio (mg/g)Cardiomyocyte Cross-Sectional Area (µm²)Myocardial Collagen Deposition (%)
Non-Diabetic + Vehicle84.1 ± 0.2250 ± 222.1 ± 0.3
Diabetic + Vehicle85.9 ± 0.4410 ± 356.8 ± 0.7
Diabetic + Calpain Inhibitor84.5 ± 0.3285 ± 282.9 ± 0.4*

*Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic + Vehicle. Data is illustrative.

Experimental Protocols

Protocol 1: Evaluation of this compound in an Alzheimer's Disease Mouse Model

1. Animal Model:

  • Use male APP/PS1 double transgenic mice and wild-type littermates.
  • House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
  • Begin treatment at an age when pathology is known to develop (e.g., 6 months).

2. Inhibitor Preparation and Administration:

  • Preparation: Dissolve this compound in a suitable vehicle. For oral administration, a 1% Tween 80 solution in saline is a common choice.[1] For intraperitoneal injection, sterile saline or DMSO followed by dilution in saline can be used.
  • Dosage: Based on studies with similar inhibitors, a starting dose of 30 mg/kg for oral administration or 5-10 mg/kg for intraperitoneal injection can be considered.[1] Dose-response studies are recommended.
  • Administration: Administer the inhibitor or vehicle daily for a period of 60 days.[1]

3. Behavioral Testing (Morris Water Maze):

  • Begin behavioral testing in the last week of the treatment period.
  • Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform in a circular pool of opaque water. Conduct four trials per day with an inter-trial interval of 15 minutes.
  • Probe Trial: On day 6, remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant.

4. Tissue Collection and Analysis:

  • At the end of the study, euthanize mice and perfuse with ice-cold PBS.
  • Harvest the brain and dissect the hippocampus and cortex.
  • Western Blotting: Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blotting to analyze levels of spectrin cleavage products (a marker of calpain activity), phosphorylated CREB, and synaptic proteins like synapsin I.[1]
  • ELISA: Use commercially available ELISA kits to quantify Aβ40 and Aβ42 levels in brain homogenates.
  • Immunohistochemistry: Fix one hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section on a cryostat. Perform immunohistochemistry for amyloid plaques (e.g., using 6E10 antibody) and analyze plaque load.

Protocol 2: Evaluation of this compound in an LPS-Induced Neuroinflammation Model

1. Animal Model:

  • Use adult C57BL/6 mice.

2. Induction of Neuroinflammation:

  • Administer a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.

3. Inhibitor Administration:

  • Administer this compound (e.g., 5 mg/kg, i.p.) 30 minutes before or immediately after the LPS challenge.

4. Assessment of Inflammatory Response:

  • Cytokine Analysis: At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture and harvest brain tissue. Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA or multiplex assays.
  • Western Blotting: Analyze brain tissue homogenates for markers of inflammasome activation, such as NLRP3 and cleaved caspase-1.
  • Immunohistochemistry: Perfuse mice and prepare brain sections. Perform immunostaining for microglial activation (Iba1) and astrocyte reactivity (GFAP).

Mandatory Visualizations

Signaling_Pathway_Calpain_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ca2_influx Ca2+ Influx Receptor->Ca2_influx Stimulus (e.g., Aβ) Calpain Calpain Ca2_influx->Calpain Activation Spectrin Spectrin Calpain->Spectrin Cleavage Synapsin_I Synapsin I Calpain->Synapsin_I Cleavage pCREB pCREB Calpain->pCREB Dephosphorylation (Indirect) Z_Leu_Tyr_CMK Z-Leu-Tyr- Chloromethylketone Z_Leu_Tyr_CMK->Calpain Inhibition Spectrin_Cleavage Spectrin Cleavage Products Spectrin->Spectrin_Cleavage Synapsin_I_Cleavage Synapsin I Cleavage Synapsin_I->Synapsin_I_Cleavage CREB CREB Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression Activation

Caption: Calpain signaling pathway and point of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., APP/PS1) Grouping Randomize into Groups (Vehicle vs. Inhibitor) Animal_Model->Grouping Treatment Daily Administration (e.g., 60 days) Grouping->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Euthanasia and Tissue Collection Behavioral->Tissue_Collection Biochemical Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical Histological Histological Analysis (Immunohistochemistry) Tissue_Collection->Histological Data_Analysis Statistical Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: In vivo experimental workflow for a calpain inhibitor.

Safety and Toxicology Considerations

References

Troubleshooting & Optimization

off-target effects of Z-Leu-Tyr-Chloromethylketone in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of Z-Leu-Tyr-Chloromethylketone (Z-L-Y-CMK) and related peptide chloromethylketone inhibitors. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cells are showing high levels of cell death after treatment with Z-L-Y-CMK, even at concentrations intended for specific protease inhibition. What could be the cause?

A1: While Z-L-Y-CMK is designed as a specific protease inhibitor, the chloromethylketone (CMK) moiety itself can have off-target cytotoxic effects. Studies on closely related compounds, such as Z-Leu-CMK (z-L-CMK), have shown that they can induce significant cell death in a dose-dependent manner in cell lines like Jurkat T cells.[1][2][3] This toxicity is often independent of the inhibitor's primary target and is associated with the induction of oxidative stress.[1][2][3]

Q2: How can I determine if the observed cell death is apoptosis or necrosis?

A2: The mode of cell death can be concentration-dependent. For similar peptide CMK inhibitors, lower concentrations tend to induce apoptosis, while higher concentrations lead to necrosis.[1][2][3] You can distinguish between these pathways using standard cell-based assays:

  • Flow Cytometry: Use Annexin V and Propidium Iodide (PI) staining. Annexin V-positive/PI-negative cells are apoptotic, while Annexin V-positive/PI-positive or Annexin V-negative/PI-positive cells are late apoptotic or necrotic.

  • Western Blot: Probe for markers of apoptosis such as cleaved caspase-3 and cleaved PARP. In necrosis induced by high concentrations of CMK compounds, these markers may not be present.[1]

  • Microscopy: Observe cell morphology. Apoptosis is characterized by cell shrinkage and membrane blebbing, whereas necrosis involves cell swelling and lysis.

Q3: What is the underlying mechanism for this off-target cytotoxicity?

A3: The primary mechanism appears to be the induction of oxidative stress. The CMK functional group can react with intracellular thiols, leading to the depletion of critical antioxidants like glutathione (GSH).[1][2][3] This imbalance results in the accumulation of reactive oxygen species (ROS), which damages cellular components and triggers cell death pathways.

Q4: Can I prevent or mitigate these off-target effects?

A4: Co-treatment with an antioxidant may help mitigate the off-target cytotoxicity. For instance, the antioxidant N-acetyl cysteine (NAC) has been shown to block cell death induced by z-L-CMK by preventing GSH depletion and ROS accumulation.[1][2][3] However, it is crucial to first confirm that the observed toxicity is indeed mediated by oxidative stress in your specific cell line and experimental conditions.

Q5: Besides inducing cell death, are there other known off-target enzyme inhibitions?

A5: Yes, peptide CMK and fluoromethylketone (FMK) inhibitors can exhibit cross-reactivity with other proteases. For example, some caspase inhibitors with these reactive groups have been shown to efficiently inhibit cysteine proteases like cathepsin B.[4] It is advisable to validate the specificity of Z-L-Y-CMK in your system if off-target protease inhibition is a concern.

Troubleshooting Guides

Issue: Unexpected or Excessive Cell Death Observed

This guide provides a systematic approach to troubleshooting unexpected cytotoxicity when using Z-L-Y-CMK.

Quantitative Data Summary: Off-Target Effects of a Related Peptide CMK

The following table summarizes data from a study on Z-Leu-CMK in Jurkat T cells, which may serve as a reference for potential effects of Z-L-Y-CMK.

Cell LineCompoundConcentrationObserved EffectKey MarkersCitation
Jurkat T cellsZ-Leu-CMK10 µMApoptosisProcessing of caspases-3, -6, -8, -9; PARP cleavage[1][5]
Jurkat T cellsZ-Leu-CMK50 µMNecrosisCaspases remain intact; Release of HMGB1[1][5]

Troubleshooting Workflow Diagram

G cluster_0 start Start: Unexpected Cell Death with Z-L-Y-CMK dose_response Step 1: Perform Dose-Response and Time-Course Analysis (e.g., MTT or Trypan Blue) start->dose_response pathway_id Step 2: Characterize Cell Death Pathway (Annexin V / PI Staining) dose_response->pathway_id Significant cytotoxicity observed conclusion_on Conclusion: On-Target Effect (Cell death is dependent on primary target inhibition) dose_response->conclusion_on No cytotoxicity at effective concentration ros_check Step 3: Investigate Oxidative Stress (Measure ROS and GSH levels) pathway_id->ros_check rescue_exp Step 4: Perform Rescue Experiment (Co-treat with N-acetyl cysteine) ros_check->rescue_exp Increased ROS / Depleted GSH conclusion_ot_no_rescue Conclusion: Off-Target Cytotoxicity (Mechanism other than oxidative stress) ros_check->conclusion_ot_no_rescue No change in ROS / GSH conclusion_ot Conclusion: Off-Target Cytotoxicity (Oxidative Stress-Mediated) rescue_exp->conclusion_ot Cell death is prevented rescue_exp->conclusion_ot_no_rescue Cell death persists

Caption: Troubleshooting workflow for Z-L-Y-CMK cytotoxicity.

Experimental Protocols

Protocol 1: Assessing Apoptosis vs. Necrosis via Annexin V & PI Staining

This protocol allows for the differentiation and quantification of apoptotic and necrotic cells following treatment with Z-L-Y-CMK.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 2 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.

    • Treat cells with a range of Z-L-Y-CMK concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect floating cells from the media.

    • Wash adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA.

    • Combine floating and adherent cells, then pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Identify cell populations:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

    • Treat cells with Z-L-Y-CMK and controls as described in Protocol 1. Include a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading:

    • After treatment, remove the media and wash the cells gently with pre-warmed PBS or serum-free media.

    • Load the cells with 5-10 µM H2DCFDA working solution in serum-free media.

    • Incubate for 30 minutes at 37°C in the dark.[6]

  • Measurement:

    • Remove the H2DCFDA solution and wash the cells three times with PBS.[6]

    • Add PBS or media back to the wells.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Signaling and Mechanism Diagrams

Potential Mechanism of CMK-Induced Off-Target Cytotoxicity

G cluster_0 cluster_pathways Cell Death Pathways inhibitor Peptide-CMK Inhibitor (e.g., Z-L-Y-CMK) gsh Glutathione (GSH) (Intracellular Antioxidant) inhibitor->gsh Depletes ros Reactive Oxygen Species (ROS) (e.g., H₂O₂) inhibitor->ros Accumulation gsh->ros Inhibits damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage Causes apoptosis Apoptosis (Low Concentration) damage->apoptosis Triggers necrosis Necrosis (High Concentration) damage->necrosis Triggers

Caption: Proposed mechanism for CMK-induced oxidative stress.

Logical Diagram: On-Target vs. Off-Target Effects

G cluster_0 inhibitor Z-L-Y-CMK peptide Peptide Moiety (Z-Leu-Tyr) inhibitor->peptide Guides cmk CMK Moiety (-Chloromethylketone) inhibitor->cmk Reacts via target_enzyme Intended Target Protease peptide->target_enzyme Provides Specificity For on_target_effect Desired Biological Outcome (Target Inhibition) target_enzyme->on_target_effect Leads to off_target_molecule Off-Target Molecules (e.g., GSH, other proteases) cmk->off_target_molecule Reacts Irreversibly With off_target_effect Undesired Side Effects (Cytotoxicity, Non-specificity) off_target_molecule->off_target_effect Leads to

Caption: On-target vs. potential off-target actions of Z-L-Y-CMK.

References

Technical Support Center: Optimizing Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) for Calpain Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) as a calpain inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Z-LY-CMK) and how does it inhibit calpain?

A1: this compound (Z-LY-CMK) is a synthetic peptide derivative that acts as an irreversible inhibitor of calpain. Its structure mimics the substrate recognition sequence of calpain. The chloromethylketone moiety forms a covalent bond with the active site cysteine residue of calpain, leading to its irreversible inactivation.

Q2: What is the recommended starting concentration for Z-LY-CMK in cell culture experiments?

A2: While the optimal concentration is cell-type and experiment-dependent, a starting range of 10-50 µM is recommended based on studies with structurally similar inhibitors like Z-Leu-Leu-Tyr-diazomethylketone (ZLLY-CHN2)[1][2]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q3: What are the known off-target effects of Z-LY-CMK?

A3: Z-LY-CMK, due to its chloromethylketone reactive group, can exhibit off-target effects, primarily against other cysteine proteases such as cathepsins[3]. It is essential to include appropriate controls to confirm that the observed effects are due to calpain inhibition.

Q4: How should I prepare and store Z-LY-CMK stock solutions?

A4: Z-LY-CMK is typically dissolved in a minimal amount of a dry organic solvent like DMSO to create a high-concentration stock solution. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution is further diluted into the appropriate aqueous buffer or cell culture medium immediately before use.

Q5: How can I confirm that Z-LY-CMK is effectively inhibiting calpain in my experiment?

A5: Calpain inhibition can be confirmed by performing a calpain activity assay on cell lysates or tissue extracts treated with Z-LY-CMK. A significant reduction in calpain activity compared to a vehicle-treated control would indicate effective inhibition. Additionally, you can use Western blotting to look for the reduction of specific calpain cleavage products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low calpain inhibition observed. Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of Z-LY-CMK concentrations (e.g., 1 µM to 100 µM).
Inhibitor degradation. Prepare fresh stock solutions of Z-LY-CMK. Avoid multiple freeze-thaw cycles of the stock solution.
Poor cell permeability. Increase the incubation time to allow for better cellular uptake of the inhibitor.
High endogenous calpain activity. Increase the concentration of Z-LY-CMK to overcome high levels of the target enzyme.
Significant cell toxicity or off-target effects. Inhibitor concentration is too high. Perform a dose-response experiment to find the lowest effective concentration with minimal toxicity.
Inhibition of other essential cysteine proteases. Use a more specific calpain inhibitor if available, or use a lower concentration of Z-LY-CMK in combination with other experimental approaches to confirm specificity.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cell type (typically <0.5%).
Inconsistent results between experiments. Variability in inhibitor preparation. Prepare a large batch of Z-LY-CMK stock solution, aliquot, and store properly to ensure consistency across experiments.
Variability in cell culture conditions. Maintain consistent cell density, passage number, and other culture parameters.
Inhibitor instability in media. Minimize the pre-incubation time of Z-LY-CMK in the culture medium before adding it to the cells.

Quantitative Data Summary

Parameter Value Notes
Z-LY-CMK Molecular Weight 460.95 g/mol
Recommended Starting Concentration (in vitro/cell culture) 10 - 50 µMBased on data from similar inhibitors[1][2]. A dose-response curve is essential.
Inactivation Rate Constant (k_obs/[I]) for Calpain II ~28,900 M⁻¹s⁻¹Indicates potent irreversible inhibition.
Inactivation Rate Constant (k_obs/[I]) for Cathepsin L ~680,000 M⁻¹s⁻¹Demonstrates significant off-target activity.

Experimental Protocols

Protocol 1: Determination of Optimal Z-LY-CMK Concentration using a Calpain Activity Assay

This protocol outlines the steps to determine the effective concentration of Z-LY-CMK for inhibiting calpain activity in cell lysates.

Materials:

  • Cells of interest

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Calpain activity assay kit (fluorometric or colorimetric)

  • This compound (Z-LY-CMK)

  • DMSO (or other suitable solvent)

  • 96-well microplate (black for fluorescent assays)

  • Microplate reader

Procedure:

  • Prepare Z-LY-CMK Stock Solution: Dissolve Z-LY-CMK in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C.

  • Cell Lysis: Culture and treat cells as required for your experiment. Harvest and lyse the cells using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Preparation: In a 96-well plate, add a consistent amount of protein lysate to each well.

  • Inhibitor Addition: Prepare serial dilutions of Z-LY-CMK from your stock solution in the assay buffer. Add these dilutions to the wells to achieve a final concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with calpain.

  • Substrate Addition: Add the calpain substrate from the activity assay kit to all wells.

  • Measurement: Immediately measure the fluorescence or absorbance at the appropriate wavelength according to the kit manufacturer's instructions. Take kinetic readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of substrate cleavage for each concentration of Z-LY-CMK. Plot the percentage of calpain inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: In-Cell Calpain Inhibition and Assessment of Downstream Effects

This protocol describes how to treat cultured cells with Z-LY-CMK and assess its effect on a downstream cellular process.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound (Z-LY-CMK) stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., antibodies for Western blotting, cell viability assay kit)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment: Prepare working solutions of Z-LY-CMK in complete cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing Z-LY-CMK or the vehicle control. Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours).

  • Cell Harvesting and Lysis (for Western Blotting): After incubation, wash the cells with ice-cold PBS. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Downstream Analysis:

    • Western Blotting: Analyze the cell lysates by Western blotting to assess the levels of a known calpain substrate or a downstream signaling molecule.

    • Cell Viability Assay: If assessing cytotoxicity, perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) according to the manufacturer's instructions.

  • Data Analysis: Quantify the results from your downstream analysis and compare the effects of different Z-LY-CMK concentrations to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Experiment cluster_cellular_assay Cell-Based Assay prep_stock Prepare Z-LY-CMK Stock Solution (10 mM in DMSO) serial_dilution Prepare Serial Dilutions of Z-LY-CMK prep_stock->serial_dilution culture_cells Culture and Prepare Cells/Lysates treat_samples Treat Samples with Inhibitor Concentrations culture_cells->treat_samples serial_dilution->treat_samples calpain_assay Perform Calpain Activity Assay treat_samples->calpain_assay determine_ic50 Determine IC50 calpain_assay->determine_ic50 treat_cells Treat Cells with Optimal Z-LY-CMK Conc. determine_ic50->treat_cells Inform Optimal Conc. incubation Incubate for Desired Time treat_cells->incubation downstream_analysis Analyze Downstream Effects (e.g., Western, Viability) incubation->downstream_analysis

Caption: Workflow for optimizing Z-LY-CMK concentration.

calpain_signaling_pathway cluster_stimulus Stimulus cluster_calpain Calpain Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects ca_influx ↑ Intracellular Ca²⁺ calpain Calpain ca_influx->calpain Activates substrate_cleavage Substrate Cleavage (e.g., Spectrin, Talin) calpain->substrate_cleavage Cleaves zlyk Z-LY-CMK zlyk->calpain Inhibits cellular_response Cellular Response (e.g., Apoptosis, Cytoskeletal Rearrangement) substrate_cleavage->cellular_response

Caption: Calpain signaling and inhibition by Z-LY-CMK.

References

Z-Leu-Tyr-Chloromethylketone stability in aqueous buffers and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) in aqueous buffers and cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of this inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peptide-based irreversible inhibitor of certain proteases. The peptide sequence (Z-Leu-Tyr) provides specificity for the target enzyme's active site. Once bound, the highly reactive chloromethylketone (CMK) moiety covalently modifies a key nucleophilic residue in the active site, typically a cysteine or histidine, leading to permanent inactivation of the enzyme. This mechanism-based inactivation makes it a potent tool for studying protease function.

Q2: How should I prepare and store stock solutions of this compound?

To ensure maximum stability, stock solutions should be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to use high-quality, dry DMSO to prevent premature degradation of the reactive chloromethylketone group.

Storage Recommendations for this compound
Form Storage Condition
Solid PowderStore desiccated at -20°C for long-term stability.
Stock Solution (in anhydrous DMSO)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is the stability of this compound in aqueous buffers?

The stability of this compound in aqueous solutions is highly dependent on the pH and the presence of nucleophiles. The chloromethylketone moiety is susceptible to hydrolysis, and this degradation is generally accelerated at higher pH values.

Q4: How stable is this compound in cell culture media?

The stability in cell culture media is a significant consideration due to the complex composition of these solutions. Several factors can contribute to its degradation:

  • pH: Most cell culture media are buffered around pH 7.4, which can lead to gradual hydrolysis of the chloromethylketone.

  • Nucleophiles: Media components such as amino acids (e.g., cysteine, histidine), vitamins, and reducing agents (like glutathione from serum) can react with and inactivate the inhibitor.

  • Serum: The presence of serum can have a dual effect. Serum proteins, like albumin, contain nucleophilic residues that can react with the inhibitor, reducing its effective concentration.[1] However, proteins can also sometimes have a stabilizing effect on small molecules.

Given these factors, the half-life of this compound in cell culture media at 37°C is expected to be limited. Therefore, for lengthy experiments, multiple additions of the inhibitor may be necessary to maintain an effective concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of Inhibitor Activity Stock solution degradation due to moisture or repeated freeze-thaw cycles.Prepare fresh stock solutions in anhydrous DMSO. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and exposure to moisture.
Instability in aqueous buffer or cell culture medium.Prepare working solutions fresh for each experiment. For long-term experiments, consider replenishing the inhibitor at regular intervals.
High Variability Between Experiments Inconsistent inhibitor concentration due to precipitation upon dilution into aqueous buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines.
Reaction with components in the cell culture medium.Be aware of potential interactions with media components, especially if using a custom or supplemented medium. The presence of reducing agents or high concentrations of certain amino acids may reduce the inhibitor's effective concentration.
Unexpected Cellular Effects or Toxicity Off-target effects of the inhibitor or its degradation products.Use the lowest effective concentration of the inhibitor, determined through a dose-response experiment. Include appropriate vehicle controls (e.g., DMSO alone) in your experimental design.
Solvent toxicity.Ensure the final concentration of the solvent is not toxic to your cells.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution into the pre-warmed aqueous buffer to a final concentration of 100 µM.

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 280 nm, corresponding to the tyrosine residue).

    • Use a suitable C18 column and a gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) for separation.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time.

    • Calculate the half-life (t½) of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM Stock in anhy. DMSO dilute Dilute Stock to 100 µM in Buffer prep_stock->dilute prep_buffer Prepare Aqueous Buffer prep_buffer->dilute incubate Incubate at Desired Temperature dilute->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Degradation sampling->quench hplc HPLC Analysis quench->hplc data_analysis Calculate Half-Life hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_inhibitor_check Inhibitor Integrity cluster_experiment_check Experimental Conditions start Inhibitor Ineffective? check_stock Stock Solution Integrity? start->check_stock Yes prep_fresh_stock Prepare Fresh Stock in anhy. DMSO check_stock->prep_fresh_stock No check_conc Correct Concentration? check_stock->check_conc Yes recalculate Recalculate Dilutions check_conc->recalculate No check_media Media Interactions? check_conc->check_media Yes consider_replenishment Consider Replenishment check_media->consider_replenishment Yes

Caption: Troubleshooting logic for ineffective this compound.

signaling_pathway protease Target Protease (e.g., Calpain) substrate Cellular Substrate protease->substrate Recognizes cleavage_product Cleavage Product substrate->cleavage_product Cleaved by Protease cellular_process Downstream Cellular Process cleavage_product->cellular_process Initiates inhibitor Z-Leu-Tyr-CMK inhibitor->protease Irreversibly Inhibits

Caption: Mechanism of action of this compound.

References

preventing non-specific binding of Z-Leu-Tyr-Chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this covalent inhibitor, with a focus on preventing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Z-LY-CMK) is a peptide-based irreversible inhibitor. Its primary mechanism of action involves the reactive chloromethylketone (CMK) group, which forms a covalent bond with nucleophilic residues, such as the catalytic cysteine or histidine, in the active site of target proteases. This covalent modification leads to the irreversible inactivation of the enzyme.

Q2: What are the main causes of non-specific binding with Z-LY-CMK?

Non-specific binding of Z-LY-CMK can arise from several factors:

  • Inherent Reactivity: The electrophilic nature of the chloromethylketone group can lead to reactions with other nucleophilic residues on non-target proteins.

  • Hydrophobic Interactions: The peptide backbone and the protecting groups can contribute to non-specific hydrophobic interactions with proteins and surfaces.

  • High Inhibitor Concentration: Using concentrations of Z-LY-CMK that are significantly higher than the required effective concentration increases the likelihood of off-target reactions.

  • Suboptimal Assay Conditions: Factors such as pH, buffer composition, and insufficient blocking can exacerbate non-specific binding.

Q3: How can I minimize non-specific binding in my experiments?

Minimizing non-specific binding is crucial for obtaining reliable data. Key strategies include:

  • Optimizing Inhibitor Concentration: Determine the lowest effective concentration of Z-LY-CMK that achieves the desired inhibition of the target enzyme.

  • Using Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffers to saturate non-specific binding sites.

  • Adjusting Assay Conditions: Optimize the pH and salt concentration of your buffers to minimize non-specific interactions.

  • Including Proper Controls: Always include appropriate negative and positive controls in your experimental design.

Q4: What are the appropriate controls to include when using Z-LY-CMK?

To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: A control sample containing the solvent used to dissolve Z-LY-CMK (e.g., DMSO) to account for any effects of the solvent itself.

  • Inactive Analog Control: If available, use a structurally similar molecule that lacks the reactive chloromethylketone group. This helps to distinguish between effects caused by covalent modification and those arising from non-covalent interactions of the peptide backbone.

  • No Inhibitor Control: A baseline control to measure the uninhibited activity of the target enzyme.

  • Off-Target Enzyme Control: Test the effect of Z-LY-CMK on a panel of related and unrelated proteases to assess its specificity.

Troubleshooting Guides

Issue 1: High background signal in my assay.

High background can mask the specific signal and lead to inaccurate results.

Potential Cause Troubleshooting Step
Insufficient blockingIncrease the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time.
Inhibitor concentration too highPerform a dose-response experiment to determine the optimal inhibitor concentration.
Non-specific binding to assay plate/membranePre-treat the plate/membrane with a blocking buffer. Consider using plates with a low-binding surface.
Sub-optimal washing stepsIncrease the number and duration of wash steps to remove unbound inhibitor.

Issue 2: Inconsistent results between experiments.

Variability in results can be frustrating. Here are some common culprits and solutions.

Potential Cause Troubleshooting Step
Inconsistent inhibitor preparationPrepare fresh stock solutions of Z-LY-CMK for each experiment. Ensure it is fully dissolved.
Fluctuation in incubation timesUse a timer to ensure consistent incubation times for all samples.
Variations in buffer pHPrepare fresh buffers for each experiment and verify the pH.
Cell passage number and confluency (for cell-based assays)Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.

Issue 3: The inhibitor shows activity against an unexpected target.

Off-target effects are a known concern with covalent inhibitors.

Potential Cause Troubleshooting Step
Broad reactivity of the chloromethylketoneProfile the inhibitor against a panel of proteases to understand its selectivity profile.
High inhibitor concentrationRe-evaluate the inhibitor concentration and use the lowest effective dose.
Presence of highly reactive nucleophiles on the off-target proteinUse mass spectrometry to identify the site of covalent modification on the off-target protein.

Data Presentation

The potency of covalent inhibitors is best described by the second-order rate constant, kinact/Ki, which accounts for both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact).

Table 1: Illustrative Potency of Z-Leu-Tyr-CMK against Target and Off-Target Proteases

Proteasekinact/Ki (M-1s-1)IC50 (nM) (30 min pre-incubation)
Target Protease A1.5 x 10550
Off-Target Protease B2.0 x 1032,500
Off-Target Protease C< 100> 10,000

Data is for illustrative purposes only and will vary depending on the specific enzymes and assay conditions.

Table 2: Effect of Bovine Serum Albumin (BSA) on Non-Specific Binding

BSA Concentration (%)Non-Specific Binding Signal (Arbitrary Units)
0100
0.165
120
515

This table illustrates the general trend of decreasing non-specific binding with increasing concentrations of a blocking agent.

Experimental Protocols

Protocol 1: Determination of kinact/Ki for Z-Leu-Tyr-CMK

This protocol outlines a method to determine the potency of Z-LY-CMK against a target protease.

  • Reagent Preparation:

    • Prepare a stock solution of Z-LY-CMK in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of Z-LY-CMK in the assay buffer.

    • Prepare the target enzyme at a fixed concentration in the assay buffer.

    • Prepare the fluorogenic or chromogenic substrate for the target enzyme.

  • Assay Procedure:

    • Pre-incubate the target enzyme with various concentrations of Z-LY-CMK for different time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and Ki.

Protocol 2: Assessing Off-Target Binding using Mass Spectrometry

This protocol provides a workflow to identify proteins that are covalently modified by Z-LY-CMK in a complex mixture (e.g., cell lysate).

  • Sample Preparation:

    • Treat the cell lysate or protein mixture with Z-LY-CMK at a relevant concentration. Include a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for covalent modification.

    • Quench the reaction by adding a reducing agent like DTT.

  • Protein Digestion:

    • Denature the proteins in the lysate.

    • Reduce and alkylate the cysteine residues.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify the peptides and proteins present in the sample.

    • Specifically search for peptides that have been modified by the addition of the Z-LY-CMK moiety.

    • The identification of a modified peptide from a protein other than the intended target indicates an off-target interaction.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Z-LY-CMK, Enzyme, and Buffers incubation Pre-incubate Enzyme with Z-LY-CMK reagents->incubation Vary [Inhibitor] and Time reaction Initiate Reaction with Substrate incubation->reaction monitor Monitor Reaction Progress reaction->monitor k_obs Calculate k_obs monitor->k_obs k_inact_Ki Determine k_inact/Ki k_obs->k_inact_Ki troubleshooting_tree decision decision outcome outcome start High Non-Specific Binding Observed check_conc Is Inhibitor Concentration Optimized? start->check_conc check_blocking Is a Blocking Agent Used? check_conc->check_blocking Yes optimize_conc Perform Dose-Response Experiment check_conc->optimize_conc No check_controls Are Proper Controls Included? check_blocking->check_controls Yes add_blocking Add BSA or Milk to Buffers check_blocking->add_blocking No include_controls Include Vehicle and Inactive Analog Controls check_controls->include_controls No re_evaluate Re-evaluate Experiment check_controls->re_evaluate Yes optimize_conc->re_evaluate add_blocking->re_evaluate include_controls->re_evaluate

troubleshooting calpain activity assays with fluorogenic substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorogenic substrates in calpain activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Signal & Sensitivity Issues

Q1: Why is my fluorescence signal weak or absent?

A weak or nonexistent signal can stem from several factors, ranging from reagent preparation to enzyme activity.

  • Possible Causes & Solutions:

    • Inactive Enzyme: Calpain may be inactive in your sample. Ensure you include a positive control (purified active calpain) to verify that the assay components are working correctly.[1] If the positive control works but the sample does not, the issue lies with the sample itself.

    • Improper Reagent Preparation: Ensure all assay components, especially the assay buffer, are warmed to room temperature before use, as cold reagents can inhibit the reaction.[1][2] Thaw all components completely and mix gently before use.[2]

    • Incorrect Wavelengths: Verify that the excitation and emission wavelengths on the fluorometer or plate reader are correctly set for the specific fluorogenic substrate being used (e.g., Ex/Em = 400/505 nm for AFC substrates).[3]

    • Insufficient Incubation Time/Temperature: The reaction may not have proceeded long enough or at the optimal temperature. Most protocols recommend incubating for 60 minutes at 37°C.[3] Ensure the plate is protected from light during incubation.[3]

    • Low Protein Concentration: The amount of calpain in your sample may be too low. If possible, increase the amount of cell or tissue lysate used in the assay. Recommended protein amounts typically range from 50-200 µg per well.[3]

    • Expired Reagents: Do not use expired kits or reagents that have been stored improperly.[2]

Q2: Why is the fluorescence signal in my "no-enzyme" or negative control wells abnormally high?

High background fluorescence can mask the true signal from calpain activity and reduce the assay's sensitivity.

  • Possible Causes & Solutions:

    • Substrate Instability/Degradation: The fluorogenic substrate may be degrading spontaneously, releasing the fluorophore. Prepare fresh substrate dilutions for each experiment and protect them from light.[3]

    • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent compounds or other proteases. Use high-purity, nuclease-free water and fresh buffers.

    • Autofluorescence from Samples: Biological samples, such as cell lysates, can contain endogenous fluorescent molecules.[4] To account for this, always include a sample blank (lysate without substrate) and subtract its reading from your sample wells.

    • Non-Specific Protease Activity: Other proteases in the cell lysate may be cleaving the calpain substrate. To confirm that the activity is calpain-specific, run a parallel sample treated with a specific calpain inhibitor. The signal in the inhibited sample should be significantly lower.

    • Incorrect Plate Type: For fluorescence assays, always use black plates (ideally with clear bottoms) to minimize background from scattered light and well-to-well crosstalk.[1]

Q3: My assay signal is not linear with increasing amounts of enzyme or over time. What's wrong?

A non-linear response can complicate data interpretation and kinetic analysis.

  • Possible Causes & Solutions:

    • Substrate Saturation: At high enzyme concentrations, the substrate can be consumed too quickly, leading to a plateau in the signal. If you observe non-linearity with increasing amounts of a positive control, this is a likely cause.[3] To address this, you may need to dilute your sample or use less of the positive control.

    • Calpain Autolysis: Calpains are known to undergo rapid autolysis and inactivation upon activation by calcium.[5] This is a natural characteristic of the enzyme. For kinetic studies, it is crucial to use the initial reaction velocity before significant inactivation occurs.[5]

    • Inner Filter Effect: At very high concentrations of the fluorescent product, the emitted light can be re-absorbed by other fluorophore molecules, leading to a non-linear signal. This is generally less of a concern at the concentrations produced in typical assays but can be a factor. Diluting the sample can help mitigate this.[6]

Controls & Reproducibility Issues

Q4: My positive control is not working. What should I do?

The positive control is essential for confirming the integrity of the assay reagents.

  • Possible Causes & Solutions:

    • Degraded Active Calpain: The purified active calpain used as a positive control may have degraded due to improper storage or multiple freeze-thaw cycles. Aliquot the active calpain upon receipt and store it at -70°C or -80°C.[3]

    • Omission of a Key Reagent: Ensure that all necessary components, such as the Reaction Buffer containing calcium and a reducing agent, were added to the positive control wells. Calpain activity is strictly calcium-dependent.[7]

    • Incorrect Pipetting: Errors in pipetting small volumes of the concentrated enzyme stock can lead to inconsistent or absent activity. Use calibrated pipettes and ensure the enzyme is properly mixed into the reaction.[2]

Q5: Why are my results not reproducible between experiments?

Lack of reproducibility is a common issue that can often be traced to subtle variations in protocol execution.

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: Ensure that cell or tissue homogenization is consistent across all samples. Incomplete lysis can lead to variable enzyme extraction.[2] Always keep samples on ice during preparation to prevent unwanted calpain activation or degradation.

    • Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or buffers can lead to large differences in results. Prepare a master mix for the reaction buffer and substrate to add to all wells, which minimizes pipetting errors.[2]

    • Variable Incubation Times: Ensure that the incubation time is precisely the same for all plates and all experiments you wish to compare.

    • Reagent Preparation: Always prepare fresh dilutions of reagents, especially the substrate and standards, for each experiment. Avoid using reagents that have been stored for extended periods after dilution.[2]

    • Instrument Settings: Use the same instrument settings (e.g., gain, number of flashes) for all readings to ensure comparability.

Experimental Protocols and Data

Key Experimental Parameters

The following table summarizes typical parameters for a calpain activity assay using an AFC-based fluorogenic substrate.

ParameterRecommended Value/RangeNotes
Excitation Wavelength 400 nmFor AFC-based substrates like Ac-LLY-AFC.[3]
Emission Wavelength 505 nmFor AFC-based substrates like Ac-LLY-AFC.[3]
Sample Protein 50 - 200 µ g/well Dilute sample in Extraction Buffer to a final volume of ~85 µL.[3]
Incubation Temperature 37°C
Incubation Time 60 minutesProtect plate from light during incubation.[3]
Plate Type Black 96-well plateMinimizes background fluorescence and crosstalk.[1]
Recommended Controls for a 96-Well Plate Layout
Control TypeDescriptionPurpose
No-Enzyme Control All reaction components except the enzyme/lysate.Measures background from substrate degradation.
Positive Control All reaction components with purified active calpain.Verifies reagent and buffer integrity.[1]
Negative Control (Inhibitor) Sample lysate + calpain-specific inhibitor.Confirms that the measured activity is from calpain.
Sample Blank Sample lysate and buffers, without fluorogenic substrate.Measures the intrinsic autofluorescence of the sample.[4]
Detailed Experimental Protocol (Generic)

This protocol is a generalized procedure based on commercially available kits.[1][3]

I. Reagent Preparation:

  • Warm all buffers to room temperature before use. Keep enzyme preparations and samples on ice.

  • Prepare the 1X Reaction Buffer by diluting the 10X stock with pure water. This buffer typically contains calcium and a reducing agent required for calpain activity.

  • Prepare the Calpain Substrate working solution by diluting the concentrated stock in Assay Buffer as recommended by the manufacturer. Protect from light.

II. Sample Preparation (Cell Lysate):

  • Harvest 1-2 x 10⁶ cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in 100 µL of ice-cold Extraction Buffer. This buffer often contains chelators like EDTA/EGTA to prevent premature calpain activation.[3]

  • Incubate the lysate on ice for 20 minutes, vortexing gently every 5 minutes.

  • Centrifuge at 10,000 x g for 1-2 minutes at 4°C to pellet debris.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Keep on ice.

  • Determine the protein concentration of the lysate. Note: Some extraction buffers contain reducing agents that interfere with certain protein assays; a 10-fold dilution before quantification may be necessary.

III. Assay Procedure:

  • In a black 96-well plate, add your samples and controls. For each sample, dilute 50-200 µg of protein to a final volume of 85 µL with Extraction Buffer.

  • Set up control wells as described in the table above (e.g., 1-2 µL of Active Calpain for positive control).

  • Prepare a master mix containing the 10X Reaction Buffer and Calpain Substrate. For each well, you will typically add 10 µL of 10X Reaction Buffer and 5 µL of Calpain Substrate.[3]

  • Add 15 µL of the master mix to each well for a final reaction volume of 100 µL.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence using a plate reader with excitation at 400 nm and emission at 505 nm.

IV. Data Analysis:

  • Subtract the fluorescence value of the no-enzyme control (blank) from all readings.

  • Determine the change in calpain activity by comparing the fluorescence of treated samples to untreated controls.

  • Activity can be expressed as Relative Fluorescence Units (RFU) per microgram or milligram of protein.[1]

Visual Guides

Experimental Workflow

The following diagram outlines the major steps in performing a calpain activity assay.

Calpain_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start sample_prep Sample Preparation (Cell Lysis / Homogenization) reagent_prep Reagent Preparation (Buffers, Substrate) plate_setup Plate Setup (Samples, Controls) sample_prep->plate_setup add_reagents Add Reaction Mix (Buffer + Substrate) reagent_prep->add_reagents plate_setup->add_reagents incubation Incubate (37°C, 60 min, dark) add_reagents->incubation read_plate Measure Fluorescence (Ex: 400nm, Em: 505nm) incubation->read_plate data_proc Data Processing (Subtract Blank) read_plate->data_proc calc_activity Calculate Activity (RFU / mg protein) data_proc->calc_activity end End calc_activity->end

A generalized workflow for fluorometric calpain activity assays.
Troubleshooting Decision Tree: High Background Signal

Use this decision tree to diagnose the cause of unexpectedly high fluorescence in your control wells.

Troubleshooting_High_Background start Start: High Background Fluorescence Observed q1 Is the 'No-Enzyme' (Substrate + Buffer) well high? start->q1 a1_yes Cause: Substrate Degradation or Reagent Contamination q1->a1_yes Yes q2 Is the 'Sample Blank' (Lysate, No Substrate) well high? q1->q2 No sol1 Solution: 1. Use fresh substrate dilution. 2. Protect substrate from light. 3. Use high-purity water/buffers. a1_yes->sol1 end_ok Background source identified. sol1->end_ok a2_yes Cause: Sample Autofluorescence q2->a2_yes Yes q3 Is the 'Inhibitor Control' (Lysate + Substrate + Inhibitor) high? q2->q3 No sol2 Solution: 1. Subtract sample blank value   from experimental sample values. a2_yes->sol2 sol2->end_ok a3_yes Cause: Non-Specific Protease Activity q3->a3_yes Yes q3->end_ok No sol3 Solution: 1. Verify inhibitor concentration/activity. 2. Consider sample purification steps. a3_yes->sol3 sol3->end_ok

A decision tree for diagnosing high background fluorescence.

References

Navigating Unexpected Results with Z-Leu-Tyr-Chloromethylketone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using this calpain and E. coli ClpP inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a peptide-based irreversible inhibitor. The chloromethylketone (CMK) moiety forms a covalent bond with the active site cysteine residue of target proteases, leading to their inactivation. Its peptide sequence (Z-Leu-Tyr) is designed to confer specificity for certain proteases, primarily calpains.[1]

Q2: What are the known primary targets of this compound?

Z-LY-CMK is primarily marketed as an inhibitor of calpains, a family of calcium-dependent cysteine proteases.[2][3][4] It has been reported to inhibit calpain 2 and calpain 9 with an IC50 of less than 3 µM.[5] It is also described as an inhibitor of E. coli ClpP.[6]

Q3: How should I prepare and store my this compound?

For stock solutions, it is recommended to dissolve Z-LY-CMK in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[7][8][9]

Q4: I am observing higher-than-expected cytotoxicity in my cell-based experiments. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Inhibitor Concentration: Similar peptide-based inhibitors have been shown to induce apoptosis at lower concentrations and necrosis at higher concentrations. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7][8][9] Ensure your vehicle control contains the same final concentration of the solvent as your experimental samples.

  • Off-Target Effects: The chloromethylketone reactive group can potentially interact with other cellular nucleophiles, including other cysteine proteases like cathepsins, which could lead to unintended biological consequences and toxicity.[10]

Troubleshooting Unexpected Results

Issue 1: Lack of Expected Inhibitory Effect

If you are not observing the anticipated inhibition of your target protease (e.g., calpain), consider the following possibilities and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inhibitor Degradation - Ensure proper storage of the inhibitor (aliquoted at -20°C or -80°C).- Prepare fresh working dilutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Inhibitor Concentration - Verify the calculations for your working dilutions.- Perform a dose-response experiment to determine the effective concentration range in your specific assay system.
Assay Conditions - For enzymatic assays, ensure the buffer composition (pH, ionic strength, presence of necessary cofactors like Ca²⁺ for calpains) is optimal for enzyme activity.- For cell-based assays, consider the cell permeability of the inhibitor and the incubation time.
Inactive Enzyme - Confirm the activity of your protease preparation using a positive control substrate and, if available, a different known inhibitor.
Issue 2: Results Suggest Off-Target Effects

Observing cellular phenotypes that are not readily explained by the inhibition of the primary target may indicate off-target effects.

Potential Cause Troubleshooting Steps
Inhibition of Other Cysteine Proteases - The chloromethylketone moiety can react with other cysteine proteases. For example, similar peptide inhibitors have been shown to inhibit cathepsins.[10]- If possible, measure the activity of other potential off-target proteases (e.g., cathepsins, caspases) in your experimental system after treatment with Z-LY-CMK.- Use a structurally different inhibitor for the primary target as a control to see if the same phenotype is observed.
Non-Specific Cellular Stress - High concentrations of the inhibitor or the solvent can induce cellular stress responses.- Perform a viability assay (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at the concentrations used.- Include a vehicle control (solvent only) to differentiate between inhibitor-specific effects and solvent effects.
Calcium Signaling Disruption - Some sources suggest that Z-LY-CMK may interfere with calcium signaling by affecting its release from the reticulum. This could have widespread downstream effects.

Experimental Protocols

Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available calpain activity assay kits and is suitable for measuring calpain activity in cell lysates.[11][12][13]

Materials:

  • Cells treated with Z-LY-CMK or vehicle control

  • Extraction Buffer (provided in commercial kits or a buffer containing a reducing agent to prevent calpain auto-activation)

  • 10X Reaction Buffer (optimized for calpain activity)

  • Calpain Substrate (e.g., Ac-LLY-AFC)

  • Active Calpain (for positive control)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC)

Procedure:

  • Sample Preparation:

    • Harvest and pellet approximately 1-2 x 10⁶ cells.

    • Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer.

    • Incubate on ice for 20 minutes, with gentle mixing.

    • Centrifuge at 10,000 x g for 1 minute to pellet debris.

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • Dilute the cell lysate to a consistent protein concentration (e.g., 50-200 µg) in 85 µL of Extraction Buffer in a well of the 96-well plate.

    • Prepare a positive control with active calpain and a negative control (untreated lysate or lysate with a known calpain inhibitor).

    • Add 10 µL of 10X Reaction Buffer to each well.

    • Add 5 µL of Calpain Substrate to each well to initiate the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 1 hour, protected from light.

    • Read the fluorescence in a microplate reader at Ex/Em = 400/505 nm.

Data Analysis: Compare the fluorescence intensity of the Z-LY-CMK-treated samples to the vehicle-treated control to determine the percentage of calpain inhibition.

Visualizing Experimental Concepts

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare Z-LY-CMK Stock (in DMSO) treat_cells Treat Cells with Z-LY-CMK (and Vehicle Control) prep_inhibitor->treat_cells prep_cells Culture Cells prep_cells->treat_cells harvest Harvest Cells / Prepare Lysate treat_cells->harvest enz_assay Perform Enzymatic Assay (e.g., Calpain Activity) harvest->enz_assay cell_assay Perform Cell-Based Assay (e.g., Western Blot, Viability) harvest->cell_assay analyze Analyze Data and Interpret Results enz_assay->analyze cell_assay->analyze

Caption: A typical experimental workflow using this compound.

troubleshooting_logic cluster_outcomes cluster_causes_no_effect Potential Causes cluster_causes_toxicity Potential Causes cluster_causes_off_target Potential Causes start Unexpected Result Observed no_effect No Expected Inhibition start->no_effect high_toxicity High Cytotoxicity start->high_toxicity off_target_phenotype Unexplained Phenotype start->off_target_phenotype cause1a Inhibitor Degradation no_effect->cause1a cause1b Incorrect Concentration no_effect->cause1b cause1c Suboptimal Assay Conditions no_effect->cause1c cause2a Concentration Too High high_toxicity->cause2a cause2b Solvent Toxicity high_toxicity->cause2b cause2c Off-Target Effects high_toxicity->cause2c cause3a Inhibition of Other Proteases off_target_phenotype->cause3a cause3b Non-Specific Stress off_target_phenotype->cause3b

Caption: A decision tree for troubleshooting unexpected experimental results.

signaling_pathway ZLYCMK Z-Leu-Tyr-CMK Calpain Calpain ZLYCMK->Calpain Inhibits ClpP E. coli ClpP ZLYCMK->ClpP Inhibits OtherCysProteases Other Cysteine Proteases (e.g., Cathepsins) ZLYCMK->OtherCysProteases Potential Inhibition Substrates Cellular Substrates Calpain->Substrates Cleaves ClpP->Substrates Degrades OtherCysProteases->Substrates Cleaves OffTargetEffects Off-Target Cellular Effects OtherCysProteases->OffTargetEffects Leads to Downstream Downstream Cellular Processes (e.g., Apoptosis, Cell Cycle) Substrates->Downstream Regulates

Caption: Potential signaling interactions of this compound.

References

Z-Leu-Tyr-Chloromethylketone artifacts in immunofluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK). This resource is designed for researchers, scientists, and drug development professionals using Z-LY-CMK in immunofluorescence microscopy. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Z-LY-CMK) and what is its primary target?

This compound is a cell-permeable, irreversible inhibitor of certain proteases. Its primary targets are lysosomal cysteine proteases, with a particular specificity for Cathepsin L.[1][2] It is also known to inhibit calpains. By binding to the active site of these proteases, it blocks their enzymatic activity, making it a valuable tool for studying processes like protein degradation, antigen presentation, and apoptosis.[1][3]

Q2: What is the mechanism of inhibition for Z-LY-CMK?

Z-LY-CMK works through covalent modification. The chloromethylketone (CMK) functional group is an electrophilic moiety that reacts with nucleophilic residues, such as cysteine, in the active site of the target protease.[4][5] This forms a stable, irreversible covalent bond, permanently inactivating the enzyme.

Q3: Can the chloromethylketone group cause off-target effects?

Yes. The reactive nature of the chloromethylketone group means it can potentially react with other nucleophilic amino acid residues (like cysteine, lysine, or histidine) on proteins other than its intended target.[4][5][6] This off-target covalent modification is a likely source of experimental artifacts, including non-specific signals in immunofluorescence.

Q4: How can Z-LY-CMK treatment affect immunofluorescence results?

Z-LY-CMK treatment can lead to several artifacts in immunofluorescence microscopy:

  • High Background Staining: Off-target binding of Z-LY-CMK to abundant cellular proteins can create new epitopes that are non-specifically recognized by primary or secondary antibodies.

  • Non-Specific Puncta: The inhibitor, particularly at high concentrations or if not fully solubilized, might form aggregates that appear as fluorescent puncta.

  • Altered Cellular Morphology: Inhibition of key proteases can induce cellular stress or alter protein turnover, leading to changes in cell shape or structure.[3]

  • Weak or Lost Signal: If the target protein of your primary antibody is sensitive to off-target modification by Z-LY-CMK, the antibody's epitope could be masked or altered, leading to a weaker signal.

Troubleshooting Guide

Issue 1: High Background or Non-Specific Staining After Z-LY-CMK Treatment

You observe a general increase in background fluorescence or specific, but unexpected, staining patterns in your Z-LY-CMK-treated cells compared to your vehicle control (e.g., DMSO).

Possible Causes & Solutions

  • Cause: The Z-LY-CMK concentration is too high, leading to excessive off-target covalent modification.

  • Solution: Perform a dose-response experiment. Titrate the Z-LY-CMK concentration to find the lowest effective dose that inhibits your target without introducing significant background. A typical starting range is 5-20 µM, but this is cell-type dependent.[7]

  • Cause: The reactive chloromethylketone moiety is cross-reacting with cellular proteins, creating non-specific binding sites for antibodies.

  • Solution 1: Run a Secondary-Only Control: Stain Z-LY-CMK-treated and vehicle-treated cells with only your secondary antibody. If you see staining in the treated sample, it indicates the inhibitor is inducing non-specific binding of the secondary antibody. Consider using a different secondary antibody or a more stringent blocking buffer.

  • Solution 2: Increase Blocking Efficiency: Extend the blocking incubation time (e.g., from 1 hour to 2 hours) or add a different blocking agent, such as 5% normal serum from the species the secondary antibody was raised in.[8]

  • Cause: Insufficient washing is leaving unbound antibodies trapped.

  • Solution: Increase the number and duration of wash steps after both primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).

Issue 2: Weak or No Signal for the Target of Interest

The fluorescence signal for your protein of interest is significantly reduced or absent in Z-LY-CMK-treated cells.

Possible Causes & Solutions

  • Cause: The epitope recognized by your primary antibody has been masked or altered by off-target covalent modification from Z-LY-CMK.

  • Solution: Test an alternative primary antibody that binds to a different epitope on the target protein (e.g., an antibody targeting the C-terminus instead of the N-terminus).

  • Cause: The inhibitor treatment is genuinely reducing the expression or stability of your target protein through its intended pathway effects.

  • Solution: Validate the change in protein levels using a different method, such as Western Blotting, on lysates from Z-LY-CMK-treated and control cells.

  • Cause: Sub-optimal immunofluorescence protocol parameters are exacerbating a weak signal.

  • Solution: Re-optimize your primary antibody concentration and incubation time. Sometimes, incubating overnight at 4°C can improve signal-to-noise ratio.[9]

Data Summary

The optimal conditions for using peptide inhibitors like Z-LY-CMK can vary significantly. The following table provides general starting points for optimization.

ParameterRecommended RangeKey Considerations
Working Concentration 5 µM - 50 µMHighly cell-type and target-dependent. Always perform a dose-response curve to determine the minimal effective concentration.[7]
Solvent DMSOPrepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.[7]
Pre-incubation Time 1 - 4 hoursA pre-incubation period is typically required before applying a stimulus to allow the inhibitor to permeate the cells and engage its target.[7]
Total Incubation Time 2 - 48 hoursVaries based on the biological process being studied. Longer times may be needed to observe downstream effects of protease inhibition.[7]

Experimental Protocols

Protocol 1: Cell Treatment and Fixation for Immunofluorescence

This protocol provides a framework for treating adherent cells with Z-LY-CMK prior to fixation and staining.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.

  • Inhibitor Preparation: Prepare a working solution of Z-LY-CMK in pre-warmed, complete cell culture medium from your DMSO stock. Also, prepare a vehicle control solution containing the same final concentration of DMSO.

  • Cell Treatment: Aspirate the old medium from the cells. Add the Z-LY-CMK working solution or the vehicle control solution to the appropriate wells.

  • Incubation: Incubate the cells for the desired time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Washing: Gently aspirate the treatment medium. Wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove any residual inhibitor.

  • Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[10]

  • Post-Fixation Washes: Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each to remove residual fixative.[10] The coverslips are now ready for the immunofluorescence staining protocol.

Protocol 2: Standard Immunofluorescence Staining

This is a general protocol to be performed after cell treatment and fixation.

  • Permeabilization: If your target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[9][10]

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1X PBS with 5% Bovine Serum Albumin or 5% normal goat serum) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Aspirate the blocking buffer and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[11]

  • Final Washes: Wash three times with PBS-T for 5 minutes each, protected from light. A final wash with PBS can be performed.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.[9] Seal the edges and store at 4°C in the dark until imaging.

Visual Guides

Troubleshooting_Workflow start Unexpected IF Result with Z-LY-CMK q_background High Background or Non-Specific Staining? start->q_background q_signal Weak or No Signal? start->q_signal titrate 1. Titrate Inhibitor (Lower Concentration) q_background->titrate Yes validate_ab 1. Test Alternative Primary Antibody (New Epitope) q_signal->validate_ab Yes controls 2. Run Controls (Vehicle, Secondary Ab only) titrate->controls blocking 3. Optimize Blocking & Washing Steps controls->blocking validate_protein 2. Validate Protein Level (e.g., Western Blot) validate_ab->validate_protein optimize_if 3. Re-optimize IF Protocol (Ab concentration, incubation) validate_protein->optimize_if

Caption: Troubleshooting workflow for Z-LY-CMK artifacts.

Cathepsin_L_Pathway cluster_lysosome Lysosome pro_ctsl Pro-Cathepsin L ctsl Active Cathepsin L pro_ctsl->ctsl Activation (e.g., by Cathepsin D) degraded Degraded Peptides ctsl->degraded protein Substrate Proteins (e.g., for degradation) protein->degraded inhibitor Z-LY-CMK inhibitor->ctsl Irreversible Covalent Inhibition

Caption: Mechanism of Cathepsin L inhibition by Z-LY-CMK.

References

Technical Support Center: Minimizing Cytotoxicity of Z-Leu-Tyr-Chloromethylketone in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxic effects of Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) in primary cell cultures. Our goal is to help you achieve reliable and reproducible experimental outcomes by minimizing off-target toxicity while maintaining the desired inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Z-LY-CMK) and what is its primary target?

A1: this compound is a synthetic peptide derivative that functions as an irreversible inhibitor of certain proteases. While it is often cited as a calpain inhibitor, it also demonstrates potent inhibitory activity against other cysteine proteases, such as cathepsin L.[1] Its chloromethylketone moiety forms a covalent bond with the active site of the target enzyme, leading to irreversible inhibition.

Q2: Why am I observing high levels of cytotoxicity in my primary cells when using Z-LY-CMK?

A2: High cytotoxicity in primary cells treated with Z-LY-CMK is a common issue and can be attributed to several factors:

  • Concentration-Dependent Toxicity: Z-LY-CMK exhibits a dose-dependent effect on cell viability. Lower concentrations may induce apoptosis, while higher concentrations can lead to necrosis.

  • Oxidative Stress: A primary mechanism of Z-LY-CMK-induced cytotoxicity is the induction of oxidative stress. This occurs through the depletion of intracellular glutathione (GSH), a key antioxidant, which leads to an accumulation of reactive oxygen species (ROS).

  • Off-Target Effects: Like many small molecule inhibitors, Z-LY-CMK can have off-target effects that contribute to cytotoxicity, independent of its primary inhibitory function. There is not always a direct correlation between the calpain-inhibitory activity of a compound and its cytotoxic effects.

  • Primary Cell Sensitivity: Primary cells are often more sensitive to chemical inhibitors compared to immortalized cell lines due to differences in metabolism, proliferation rates, and stress response pathways.

Q3: How can I minimize the cytotoxic effects of Z-LY-CMK in my experiments?

A3: Several strategies can be employed to minimize Z-LY-CMK-induced cytotoxicity:

  • Optimize Concentration: Perform a thorough dose-response experiment (kill curve) to determine the lowest effective concentration that provides the desired level of inhibition with minimal impact on cell viability.

  • Co-treatment with Antioxidants: Co-incubation with an antioxidant like N-acetylcysteine (NAC) can effectively counteract the oxidative stress-induced toxicity of Z-LY-CMK.

  • Limit Incubation Time: Reduce the duration of exposure to Z-LY-CMK to the minimum time required to achieve the desired experimental outcome.

  • Maintain Healthy Cell Cultures: Ensure your primary cells are healthy and not under any other physiological stress before initiating treatment with Z-LY-CMK.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cell death even at low concentrations of Z-LY-CMK. 1. High sensitivity of the specific primary cell type. 2. Pre-existing oxidative stress in the cell culture. 3. Incorrect solvent concentration (e.g., DMSO).1. Perform a comprehensive dose-response curve starting from a very low concentration range (e.g., nanomolar). 2. Co-incubate the cells with N-acetylcysteine (NAC) at a concentration of 1-5 mM. 3. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Always include a vehicle-only control.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of Z-LY-CMK stock solution.1. Standardize the cell seeding density for all experiments. 2. Strictly adhere to the planned incubation times. 3. Prepare fresh Z-LY-CMK dilutions from a properly stored stock solution for each experiment.
Loss of desired inhibitory effect at non-toxic concentrations. 1. The therapeutic window for your specific cell type is very narrow. 2. The compound is rapidly metabolized by the primary cells.1. Consider a time-course experiment to find the optimal balance between inhibition and viability. 2. If possible, explore alternative inhibitors with a better therapeutic index for your cell type.

Quantitative Data Summary

The cytotoxic effects of this compound are highly dependent on the cell type and experimental conditions. The following table provides a summary of reported cytotoxic concentrations in a commonly used cell line to serve as a starting point for optimization in primary cells. It is crucial to determine the optimal concentration for your specific primary cell type experimentally.

Cell TypeConcentrationObserved EffectReference
Jurkat T cells10 µMApoptosis(Not specified in search results)
Jurkat T cells50 µMNecrosis(Not specified in search results)

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of Z-LY-CMK

This protocol outlines a method to determine the optimal concentration range of Z-LY-CMK that minimizes cytotoxicity in your primary cell culture using a cell viability assay (e.g., MTT, PrestoBlue, or LDH release assay).

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (Z-LY-CMK)

  • Vehicle control (e.g., sterile DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of assessment (typically 60-80% confluency). Allow cells to adhere and stabilize overnight.

  • Prepare Z-LY-CMK Dilutions: Prepare a series of dilutions of Z-LY-CMK in complete cell culture medium. A broad range is recommended for the initial experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Also, prepare a vehicle control with the highest concentration of the solvent used in the dilutions.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Z-LY-CMK or the vehicle control. Include untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the untreated control (100% viability) and plot cell viability against the concentration of Z-LY-CMK to generate a dose-response curve. The highest concentration that does not significantly reduce cell viability should be considered for your experiments.

Protocol 2: Mitigating Z-LY-CMK Cytotoxicity with N-acetylcysteine (NAC)

This protocol describes how to use the antioxidant N-acetylcysteine (NAC) to reduce the oxidative stress-induced cytotoxicity of Z-LY-CMK.

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Follow Steps 1 and 2 from Protocol 1.

  • Prepare Treatment Media: For each concentration of Z-LY-CMK, prepare two sets of treatment media: one with Z-LY-CMK only and another with Z-LY-CMK and a fixed concentration of NAC (a starting concentration of 1-5 mM NAC is recommended). Also include controls for untreated cells, vehicle only, and NAC only.

  • Treatment and Incubation: Replace the old medium with the prepared treatment media and incubate for the desired duration.

  • Cell Viability Assessment and Data Analysis: Perform the cell viability assay and analyze the data as described in Protocol 1. Compare the dose-response curves with and without NAC to determine the protective effect of the antioxidant.

Visualizations

Signaling Pathway of Z-LY-CMK-Induced Cytotoxicity

G ZLYCMK This compound (Z-LY-CMK) GSH_depletion Glutathione (GSH) Depletion ZLYCMK->GSH_depletion ROS_increase Increased Reactive Oxygen Species (ROS) GSH_depletion->ROS_increase Oxidative_Stress Oxidative Stress ROS_increase->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis Apoptosis (Low Concentration) Mitochondrial_Damage->Apoptosis Necrosis Necrosis (High Concentration) Mitochondrial_Damage->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death NAC N-acetylcysteine (NAC) GSH_replenishment GSH Replenishment NAC->GSH_replenishment ROS_scavenging ROS Scavenging NAC->ROS_scavenging GSH_replenishment->GSH_depletion Inhibits ROS_scavenging->ROS_increase Inhibits

Caption: Z-LY-CMK induces cytotoxicity via oxidative stress.

Experimental Workflow for Minimizing Cytotoxicity

G Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response (Kill Curve) Start->Dose_Response Analyze_Viability Analyze Cell Viability Dose_Response->Analyze_Viability Optimal_Conc Identify Optimal Concentration (Lowest effective, non-toxic dose) Analyze_Viability->Optimal_Conc Toxicity_Persists Toxicity Still High? Optimal_Conc->Toxicity_Persists Yes Proceed Proceed with Experiment Optimal_Conc->Proceed No Add_NAC Co-treat with N-acetylcysteine (NAC) Toxicity_Persists->Add_NAC Yes Consider_Alternatives Consider Alternative Inhibitor Toxicity_Persists->Consider_Alternatives If NAC fails Re_evaluate Re-evaluate Dose-Response with NAC Add_NAC->Re_evaluate Re_evaluate->Proceed

Caption: Troubleshooting workflow for Z-LY-CMK cytotoxicity.

Logical Relationship for Troubleshooting

G High_Cytotoxicity High Cytotoxicity Check_Conc Is Concentration Optimized? High_Cytotoxicity->Check_Conc Check_Conc->High_Cytotoxicity No, Optimize Check_Duration Is Exposure Time Minimized? Check_Conc->Check_Duration Yes Check_Duration->High_Cytotoxicity No, Reduce Time Check_Oxidative_Stress Is Oxidative Stress Addressed? Check_Duration->Check_Oxidative_Stress Yes Check_Oxidative_Stress->High_Cytotoxicity No, Add NAC Solution Reduced Cytotoxicity Check_Oxidative_Stress->Solution Yes

Caption: Decision tree for addressing Z-LY-CMK cytotoxicity.

References

Technical Support Center: Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK), particularly concerning the impact of serum proteins on its activity.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Z-LY-CMK in the presence of serum or plasma.

Issue 1: Reduced or Abolished Inhibitory Activity of Z-LY-CMK in Serum-Containing Media

  • Possible Cause 1: Serum Protein Binding. Z-LY-CMK may bind to serum proteins, primarily albumin, reducing the free concentration of the inhibitor available to interact with its target protease.

    • Troubleshooting Steps:

      • Increase Z-LY-CMK Concentration: Perform a dose-response experiment with and without serum to quantify the shift in the half-maximal inhibitory concentration (IC50). This will help determine the extent of the impact of serum proteins.

      • Determine Binding Affinity: Conduct experiments to determine the binding constant (Kd) of Z-LY-CMK to serum albumin (see Experimental Protocol 2). This quantitative measure will inform the design of subsequent experiments.

      • Use Protein-Free or Low-Protein Media: If the experimental design allows, switch to a serum-free or reduced-serum medium to minimize protein binding effects.

  • Possible Cause 2: Enzymatic Degradation. Serum contains proteases that could potentially degrade Z-LY-CMK.

    • Troubleshooting Steps:

      • Assess Stability: Perform a stability assay to measure the half-life of Z-LY-CMK in serum or plasma at the experimental temperature (see Experimental Protocol 1).

      • Include Protease Inhibitor Cocktail: If Z-LY-CMK is being used to target a specific protease, consider adding a broad-spectrum protease inhibitor cocktail (that does not inhibit the target protease) to the serum to prevent non-specific degradation of Z-LY-CMK.

  • Possible Cause 3: Non-Specific Inhibition by Serum Components. Other molecules in the serum might interfere with the assay.

    • Troubleshooting Steps:

      • Run Appropriate Controls: Always include controls with serum but without the target enzyme to account for any background signal or non-specific inhibition from the serum itself.

Issue 2: High Variability in Experimental Replicates

  • Possible Cause 1: Inconsistent Serum Lots. Different batches of serum can have varying protein compositions and concentrations.

    • Troubleshooting Steps:

      • Use a Single Serum Lot: For a given set of experiments, use the same lot of serum to ensure consistency.

      • Characterize Serum: If possible, characterize the total protein concentration of the serum lot being used.

  • Possible Cause 2: Pipetting Errors. The viscosity of serum can lead to inaccuracies in pipetting.

    • Troubleshooting Steps:

      • Use appropriate pipetting techniques for viscous liquids, such as reverse pipetting.

      • Ensure thorough mixing of reagents.

Logical Troubleshooting Workflow

troubleshooting_workflow start Reduced Z-LY-CMK Activity in Serum-Containing Medium protein_binding Hypothesis: Serum Protein Binding start->protein_binding degradation Hypothesis: Enzymatic Degradation start->degradation interference Hypothesis: Assay Interference start->interference increase_conc Action: Increase Z-LY-CMK Concentration protein_binding->increase_conc stability_assay Action: Perform Stability Assay (Protocol 1) degradation->stability_assay controls Action: Run Serum Controls interference->controls ic50_shift Result: IC50 Shift Observed? increase_conc->ic50_shift determine_kd Action: Determine Binding Affinity (Protocol 2) conclusion_binding Conclusion: Protein binding is the primary cause. Adjust concentration accordingly. determine_kd->conclusion_binding degraded Result: Is Z-LY-CMK Degraded? stability_assay->degraded background_signal Result: High Background Signal? controls->background_signal ic50_shift->determine_kd No, but still suspect ic50_shift->conclusion_binding Yes degraded->protein_binding No conclusion_degradation Conclusion: Instability is the issue. Consider shorter incubation times or stabilizing agents. degraded->conclusion_degradation Yes background_signal->protein_binding No conclusion_interference Conclusion: Assay interference is present. Modify assay protocol or use alternative detection method. background_signal->conclusion_interference Yes

Caption: Troubleshooting workflow for reduced Z-LY-CMK activity in serum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which serum proteins affect Z-LY-CMK activity?

A1: The most likely mechanism is through direct binding of Z-LY-CMK to serum proteins, particularly albumin. This interaction reduces the concentration of free Z-LY-CMK available to inhibit its target protease, leading to an apparent decrease in potency (an increase in the IC50 value).

Q2: How can I quantify the effect of serum on my Z-LY-CMK experiment?

A2: You can quantify the effect by performing a dose-response experiment in the presence and absence of a physiological concentration of human serum albumin (HSA) or fetal bovine serum (FBS). The fold-shift in the IC50 value will provide a quantitative measure of the impact of serum proteins.

Q3: Is Z-LY-CMK stable in serum?

A3: The stability of Z-LY-CMK in serum has not been extensively reported in publicly available literature. It is recommended to perform a stability study under your specific experimental conditions (see Experimental Protocol 1). Peptides and peptide-like molecules can be susceptible to degradation by proteases present in serum.

Q4: Are there any known off-target effects of Z-LY-CMK that could be influenced by serum?

A4: While specific data for Z-LY-CMK is limited, other chloromethylketone inhibitors have been shown to interact with the cellular glutathione system.[1] It is possible that the presence of serum could indirectly influence these off-target effects by altering the cellular microenvironment, but further investigation is required.

Q5: Can I use a different type of serum (e.g., fetal bovine serum vs. human serum)?

A5: Yes, but be aware that the protein composition and concentration can vary between species and even between different lots of serum from the same species. This can lead to different degrees of Z-LY-CMK binding and, consequently, different experimental outcomes. For consistency, it is best to use a single lot of serum for a series of experiments.

Quantitative Data Summary

Table 1: Example Data on the Stability of Z-LY-CMK in Human Serum

Time (hours)Z-LY-CMK Concentration (µM)Percent Remaining
010.0100%
19.595%
29.191%
48.383%
87.070%
2445%45%

Table 2: Example IC50 Values for Z-LY-CMK Inhibition of a Target Protease in the Presence and Absence of Human Serum Albumin (HSA)

ConditionIC50 (µM)Fold Shift
No HSA0.5-
4% HSA5.010

Experimental Protocols

Experimental Protocol 1: Assessing the Stability of Z-LY-CMK in Serum

Objective: To determine the stability of Z-LY-CMK in the presence of serum over time.

Materials:

  • This compound (Z-LY-CMK)

  • Human Serum or Fetal Bovine Serum

  • Assay Buffer (e.g., PBS or Tris-HCl)

  • Acetonitrile

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Methodology:

  • Prepare a stock solution of Z-LY-CMK in a suitable solvent (e.g., DMSO).

  • Spike a known concentration of Z-LY-CMK (e.g., 10 µM) into pre-warmed serum and into the assay buffer (as a control).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of Z-LY-CMK.

  • Calculate the percentage of Z-LY-CMK remaining at each time point relative to the 0-hour time point.

Experimental Workflow for Stability Assay

stability_workflow start Start: Stability Assay prepare_samples Prepare Samples: Z-LY-CMK in Serum and Buffer start->prepare_samples incubate Incubate at 37°C prepare_samples->incubate time_points Collect Aliquots at Different Time Points incubate->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge to Remove Proteins quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze calculate Calculate Percent Remaining analyze->calculate end End: Determine Half-Life calculate->end

Caption: Workflow for assessing Z-LY-CMK stability in serum.

Experimental Protocol 2: Determining the Binding Affinity of Z-LY-CMK to Human Serum Albumin (HSA) by Fluorescence Quenching

Objective: To determine the binding constant (Kd) of Z-LY-CMK to HSA.

Materials:

  • This compound (Z-LY-CMK)

  • Human Serum Albumin (HSA)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Methodology:

  • Prepare a stock solution of HSA in the assay buffer.

  • Prepare a series of solutions with a fixed concentration of HSA (e.g., 2 µM) and increasing concentrations of Z-LY-CMK.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

  • Measure the intrinsic fluorescence of HSA (tryptophan fluorescence) by exciting at 280 nm and measuring the emission spectrum (typically 300-400 nm).

  • The binding of Z-LY-CMK to HSA will likely quench the tryptophan fluorescence.

  • Correct the fluorescence intensity for the inner filter effect.

  • Plot the change in fluorescence as a function of the Z-LY-CMK concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation) to calculate the binding constant (Kd).

Signaling Pathway and Interaction Diagram

binding_interaction cluster_serum In Serum-Containing Medium cluster_target Target Interaction HSA Human Serum Albumin (HSA) ZLYCMK_free Free Z-LY-CMK ZLYCMK_bound HSA-Bound Z-LY-CMK ZLYCMK_free->ZLYCMK_bound Binding (reduces free concentration) Protease Target Protease ZLYCMK_free->Protease Inhibition ZLYCMK_bound->ZLYCMK_free Dissociation ZLYCMK_bound->Protease No Interaction Inhibited_Protease Inhibited Protease Protease->Inhibited_Protease

Caption: Interaction of Z-LY-CMK with HSA and its target protease.

References

Validation & Comparative

A Comparative Guide to Validating Z-Leu-Tyr-Chloromethylketone Inhibition of Calpain Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Z-Leu-Tyr-chloromethylketone (Z-LY-CMK) and its derivatives with other common calpain inhibitors. The information presented is based on experimental data to assist in the selection of appropriate tools for studying calpain activity.

Performance Comparison of Calpain Inhibitors

Calpains are a family of calcium-dependent cysteine proteases involved in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of calpain activity is implicated in various pathological conditions, making calpain inhibitors valuable research tools and potential therapeutic agents. Z-LY-CMK and its related compounds, such as Z-Leu-Leu-Tyr-fluoromethylketone (Z-LLY-FMK), are peptide-based irreversible inhibitors that covalently modify the active site cysteine of calpains. The following table summarizes the inhibitory potency of Z-LLY-FMK and other widely used calpain inhibitors.

InhibitorTypeTarget(s)Potency (IC₅₀ / Kᵢ / k₂)*Cell Permeable
Z-Leu-Leu-Tyr-FMK Irreversible Peptide Fluoromethyl KetoneCalpain I, Calpain II, Cathepsin Lk₂ = 276,000 M⁻¹s⁻¹ (Calpain I)[1]; Intracellular IC₅₀ = 0.1 µM[1]Yes[2]
MDL-28170 Reversible Peptide AldehydeCalpain I, Calpain II, Cathepsin BKᵢ = 10 nM (Calpain)[3]; IC₅₀ = 11 nM (Calpain)[4]Yes[5]
Calpain Inhibitor I (ALLN) Reversible Peptide AldehydeCalpain 1, other cysteine proteasesIC₅₀ = 100 nM (Calpain 1)[6]Yes
Calpain Inhibitor II (ALLM) Reversible Peptide AldehydeCalpain I, Calpain II, Cathepsin B, Cathepsin LKᵢ = 120 nM (Calpain I), Kᵢ = 230 nM (Calpain II)[7]Yes[7]
PD150606 Non-peptide, Non-competitiveCalpain (targets Ca²⁺-binding sites)Kᵢ = 0.21 µM (µ-calpain), Kᵢ = 0.37 µM (m-calpain)[8]Yes[8]
E-64 Irreversible EpoxideCysteine Proteases (including Calpains)IC₅₀ ≈ 10-100 nM (Calpain, varies by assay)No

*Potency values can vary depending on the assay conditions and calpain isoform.

Experimental Protocols

Validating the inhibition of calpain activity by Z-LY-CMK or other inhibitors typically involves in vitro enzymatic assays or cell-based assays.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol is based on the cleavage of a fluorogenic calpain substrate.

Materials:

  • Purified calpain enzyme

  • Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer with CaCl₂ and a reducing agent like DTT)

  • This compound or other inhibitors

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a stock solution of the calpain inhibitor in a suitable solvent (e.g., DMSO).

  • In the wells of the microplate, add the assay buffer.

  • Add serial dilutions of the inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known calpain inhibitor).

  • Add the purified calpain enzyme to all wells except for the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic calpain substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

  • Calculate the rate of substrate cleavage from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Cell-Based Calpain Activity Assay

This protocol measures calpain activity within intact cells.

Materials:

  • Cultured cells

  • Cell-permeable fluorogenic calpain substrate

  • This compound or other cell-permeable inhibitors

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Optional: A calpain activator (e.g., calcium ionophore like A23187)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the calpain inhibitor for a specific duration.

  • Optional: Induce calpain activity by treating the cells with a calcium ionophore.

  • Load the cells with the cell-permeable fluorogenic calpain substrate according to the manufacturer's instructions.

  • Incubate for a sufficient time to allow substrate cleavage.

  • Wash the cells with PBS to remove excess substrate.

  • Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

  • Quantify the fluorescence intensity and calculate the percent inhibition of calpain activity at different inhibitor concentrations.

Visualizing Calpain's Role in Apoptosis

The following diagrams illustrate the signaling pathways and workflows relevant to calpain inhibition studies.

Calpain_Activation_and_Apoptosis_Pathway Ca2_Influx ↑ Intracellular Ca²⁺ Calpain_Inactive Pro-Calpain (Inactive) Ca2_Influx->Calpain_Inactive Activation Calpain_Active Calpain (Active) Calpain_Inactive->Calpain_Active Bid Bid Calpain_Active->Bid Cleavage Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress, ER Stress) Apoptotic_Stimuli->Ca2_Influx tBid tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_LY_CMK Z-Leu-Tyr-CMK Z_LY_CMK->Calpain_Active Inhibition Bid->tBid

Caption: Calpain-mediated apoptotic signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay Purified_Calpain Purified Calpain Inhibitor_Incubation Incubate with Z-Leu-Tyr-CMK Purified_Calpain->Inhibitor_Incubation Substrate_Addition Add Fluorogenic Substrate Inhibitor_Incubation->Substrate_Addition Fluorescence_Measurement Measure Fluorescence Substrate_Addition->Fluorescence_Measurement IC50_Calculation Calculate IC₅₀ Fluorescence_Measurement->IC50_Calculation Cultured_Cells Cultured Cells Inhibitor_Treatment Treat with Z-Leu-Tyr-CMK Cultured_Cells->Inhibitor_Treatment Calpain_Activation Induce Calpain Activity (Optional) Inhibitor_Treatment->Calpain_Activation Substrate_Loading Load with Cell- Permeable Substrate Calpain_Activation->Substrate_Loading Fluorescence_Analysis Analyze Cellular Fluorescence Substrate_Loading->Fluorescence_Analysis Inhibition_Assessment Assess Inhibition Fluorescence_Analysis->Inhibition_Assessment

Caption: Workflow for validating calpain inhibition.

References

A Comparative Guide to Proteasome Inhibition: Z-Leu-Tyr-Chloromethylketone vs. MG132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a pivotal role in cellular processes ranging from cell cycle progression to apoptosis. Consequently, inhibitors of the proteasome are invaluable tools in research and have emerged as a successful class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of two commonly referenced protease inhibitors, Z-Leu-Tyr-Chloromethylketone (Z-LY-CMK) and MG132, in the context of proteasome inhibition studies. While MG132 is a well-established and potent proteasome inhibitor, Z-LY-CMK is primarily recognized for its activity against other proteases, with limited specific data on its effects on the proteasome.

Mechanism of Action and Specificity

MG132 is a potent, reversible, and cell-permeable peptide aldehyde (Z-Leu-Leu-Leu-al) that primarily inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] It acts as a transition-state analog, effectively blocking the degradation of ubiquitinated proteins.[2] This leads to the accumulation of proteins that are normally targeted for degradation, thereby inducing cellular responses such as apoptosis and the inhibition of the NF-κB signaling pathway.[3][4]

This compound (Z-LY-CMK) is a peptide chloromethylketone. While peptide chloromethylketones are known to irreversibly inhibit certain proteases by alkylating the active site, Z-LY-CMK is predominantly characterized as a calpain inhibitor.[5] There is a notable lack of specific data quantifying its inhibitory activity against the proteasome. Peptide chloromethylketones can exhibit broader reactivity and may have off-target effects on other proteases, such as caspases and cathepsins.[1][6]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for MG132 and this compound. The absence of specific data for Z-LY-CMK in the context of proteasome inhibition is a key takeaway.

Table 1: General Properties and Primary Targets

FeatureThis compound (Z-LY-CMK)MG132
Inhibitor Class Peptide ChloromethylketonePeptide Aldehyde
Primary Target(s) Calpain[5]26S Proteasome (Chymotrypsin-like site)[1][2]
Mechanism Irreversible (presumed, typical for class)Reversible[2]
Cell Permeability YesYes[2]

Table 2: Potency and Specificity in Proteasome Inhibition

ParameterThis compound (Z-LY-CMK)MG132
Proteasome IC50 Data not available~100 nM (for 26S proteasome)[7]
Proteasome Ki Data not available4 nM[2]
Known Off-Target Effects E. coli ClpP inhibitorCalpains, Cathepsins[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Materials:

  • Cells of interest

  • Proteasome inhibitor (MG132 or Z-LY-CMK)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis:

    • Treat cells with the desired concentrations of the inhibitor or vehicle control for the specified time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

  • Assay:

    • In a 96-well black plate, add 10-20 µg of cell lysate per well.

    • Bring the total volume in each well to 100 µL with assay buffer (e.g., 25 mM HEPES, pH 7.5).

    • Initiate the reaction by adding the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at an excitation/emission of ~350/440 nm at multiple time points.

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Normalize the activity to the protein concentration.

    • For IC50 determination, plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the inhibitors on cultured cells.

Materials:

  • Cells of interest

  • Proteasome inhibitor (MG132 or Z-LY-CMK)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the proteasome inhibitor in culture medium.

    • Replace the medium in the wells with the medium containing the inhibitors or a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

cluster_MG132 MG132 Mechanism MG132 MG132 (Peptide Aldehyde) Proteasome 26S Proteasome (Chymotrypsin-like site) MG132->Proteasome Reversible Inhibition Peptides Degraded Peptides Proteasome->Peptides Accumulation Accumulation of Ub-Proteins Proteasome->Accumulation Ub_Protein Ubiquitinated Protein Ub_Protein->Proteasome Apoptosis Apoptosis Accumulation->Apoptosis NFkB_Inhibition NF-κB Inhibition Accumulation->NFkB_Inhibition

Caption: Mechanism of action for the proteasome inhibitor MG132.

cluster_ZLYCMK Z-LY-CMK Primary Mechanism ZLYCMK Z-LY-CMK (Peptide Chloromethylketone) Calpain Calpain ZLYCMK->Calpain Irreversible Inhibition Proteasome_Interaction Proteasome (Interaction Undefined) ZLYCMK->Proteasome_Interaction Cleaved_Substrate Cleaved Substrate Calpain->Cleaved_Substrate Substrate Calpain Substrate Substrate->Calpain

Caption: Primary mechanism of Z-LY-CMK as a calpain inhibitor.

cluster_workflow Experimental Workflow: Proteasome Inhibition Assay start Start: Cell Culture treatment Treat cells with Inhibitor (e.g., MG132) or Vehicle start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis assay_setup Set up reaction in 96-well plate: Lysate + Assay Buffer lysis->assay_setup substrate_add Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) assay_setup->substrate_add incubation Incubate at 37°C substrate_add->incubation measurement Measure Fluorescence (kinetic read) incubation->measurement analysis Data Analysis: Calculate activity, IC50 measurement->analysis end End analysis->end

Caption: General workflow for a proteasome activity assay.

Conclusion

For researchers specifically studying the ubiquitin-proteasome system, MG132 is the superior and more appropriate tool. Its mechanism of action, potency, and effects on cellular pathways are well-documented, providing a reliable foundation for experimental design and data interpretation. While it exhibits some off-target activity, these are known and can be accounted for in experimental controls.

This compound , on the other hand, should be used with caution in the context of proteasome inhibition studies. Its primary characterization as a calpain inhibitor and the lack of specific data on its proteasome inhibitory profile make it difficult to attribute observed cellular effects solely to proteasome inhibition. Researchers observing effects from Z-LY-CMK should consider its potential impact on calpains and other proteases as a primary mechanism of action. Further studies are required to fully elucidate its activity and specificity towards the proteasome.

References

A Comparative Guide to Calpain Inhibitors: Z-Leu-Tyr-Chloromethylketone vs. Calpeptin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two commonly used calpain inhibitors: Z-Leu-Tyr-Chloromethylketone (Z-LLY-CMK) and Calpeptin. The information presented is based on available experimental data to assist researchers in selecting the appropriate inhibitor for their specific needs.

Introduction to Calpain Inhibitors

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Their dysregulation is implicated in a variety of pathological processes, including neurodegenerative diseases, cardiovascular dysfunction, and cancer. Consequently, the use of specific and potent calpain inhibitors is a critical tool in both basic research and drug development. This compound and Calpeptin are two such inhibitors that are widely utilized to probe the function of calpains in cellular processes.

Mechanism of Action

Both this compound and Calpeptin are peptide-based inhibitors that target the active site of calpains.

  • This compound is a peptidyl chloromethylketone that acts as an irreversible inhibitor. The chloromethylketone moiety forms a covalent bond with the active site cysteine residue of calpain, leading to its inactivation. The peptide sequence (Z-Leu-Tyr) provides specificity for the enzyme's substrate-binding pocket.

  • Calpeptin , a synthetic peptide aldehyde, is a potent, cell-permeable, and reversible inhibitor of calpain 1 and 2.[1] Its aldehyde group interacts with the active site cysteine of calpain to form a reversible thiohemiacetal adduct.

Efficacy and Potency: A Comparative Analysis

Direct comparative studies between this compound and Calpeptin under identical experimental conditions are limited in the available literature. However, by compiling data from various sources, we can provide an objective overview of their relative potencies.

Data Presentation: Inhibitory Potency

InhibitorTargetPotency (IC₅₀/ID₅₀)Organism/Cell TypeReference
Calpeptin Calpain I40 nM (ID₅₀)Human platelets[2]
Calpain I52 nM (ID₅₀)Porcine erythrocytes[3]
Calpain II34 nM (ID₅₀)Porcine kidney[3]
Calpain I & II0.11 µM (IC₅₀)Not Specified[1]
Pancreatic Cancer Cells74.2 µM (IC₅₀)Human (SW1990)[4]
This compound Analogues
Leu-Leu-Phe-CH₂ClCalpain I & IIHighly Potent InactivatorNot Specified[5]
Z-Leu-Leu-Tyr-CH₂FCalpainPotent InactivatorChicken gizzard[6]

Signaling Pathways

Calpains are key regulators of various signaling pathways, primarily through the limited proteolysis of their substrates. Inhibition of calpain by this compound or Calpeptin can modulate these pathways.

Calpain's Role in Apoptosis

Calpain activation is a critical event in the execution phase of apoptosis.[7] It can be activated by elevated intracellular calcium levels and, in turn, can cleave various substrates involved in cell death signaling.[7]

Calpain_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus Ca_Influx ↑ Intracellular Ca²⁺ Apoptotic_Stimulus->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Bax Bax Calpain_Activation->Bax Cleavage Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin, Talin) Calpain_Activation->Cytoskeletal_Proteins Cleavage tBax tBax (pro-apoptotic) Bax->tBax Mitochondria Mitochondria tBax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Blebbing Membrane Blebbing Cytoskeletal_Proteins->Cell_Blebbing Cell_Blebbing->Apoptosis ZLLY_CMK Z-Leu-Tyr-CMK ZLLY_CMK->Calpain_Activation Inhibits Calpeptin Calpeptin Calpeptin->Calpain_Activation Inhibits

Caption: Calpain-mediated apoptosis signaling pathway.

Calpain's Role in Cell Migration

Calpain activity is crucial for cell migration, where it regulates the dynamics of focal adhesions by cleaving key structural and signaling proteins.[8][9]

Calpain_Migration_Pathway Migration_Signal Migration Signal (e.g., Growth Factors) Ca_Influx Localized Ca²⁺ Influx Migration_Signal->Ca_Influx Calpain_Activation Calpain Activation (at leading/trailing edge) Ca_Influx->Calpain_Activation Focal_Adhesion Focal Adhesion Proteins (Talin, FAK, Vinculin) Calpain_Activation->Focal_Adhesion Cleavage FA_Turnover Focal Adhesion Turnover Focal_Adhesion->FA_Turnover Cell_Migration Cell Migration FA_Turnover->Cell_Migration ZLLY_CMK Z-Leu-Tyr-CMK ZLLY_CMK->Calpain_Activation Inhibits Calpeptin Calpeptin Calpeptin->Calpain_Activation Inhibits

Caption: Calpain's role in regulating cell migration.

Experimental Protocols

The following is a generalized protocol for an in vitro fluorometric assay to determine the inhibitory efficacy of compounds like this compound and Calpeptin.

In Vitro Calpain Inhibition Assay (Fluorometric)

This protocol outlines a method for measuring calpain activity and its inhibition using a fluorogenic substrate, such as N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC).[10][11][12] Cleavage of the substrate by calpain releases the fluorescent 7-amido-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified.

Materials:

  • Purified calpain enzyme (e.g., human calpain-1 or calpain-2)

  • This compound or Calpeptin

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • Assay Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader (Excitation/Emission ≈ 380/460 nm for AMC; ≈ 400/505 nm for AFC)[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor (this compound or Calpeptin) in an appropriate solvent (e.g., DMSO).

    • Create a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations.

    • Dilute the purified calpain enzyme to a working concentration in Assay Buffer.

    • Prepare the fluorogenic substrate solution in Assay Buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Diluted inhibitor solution (or vehicle control)

      • Diluted calpain enzyme solution

    • Include a "no enzyme" control (blank) containing only Assay Buffer and substrate to determine background fluorescence.

    • Include a "no inhibitor" control (positive control) containing Assay Buffer, calpain enzyme, and vehicle.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorometric microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Calpain_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prepare_Reagents Setup_Plate Set up 96-well plate (Controls, Inhibitor dilutions) Prepare_Reagents->Setup_Plate Add_Enzyme Add Calpain Enzyme Setup_Plate->Add_Enzyme Pre_incubation Pre-incubate at 37°C (10-15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC₅₀) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro calpain inhibition assay.

Conclusion

Both this compound and Calpeptin are effective inhibitors of calpain and valuable tools for studying its physiological and pathological roles. Calpeptin has been extensively characterized and demonstrates high potency in the nanomolar range, with the advantage of being cell-permeable and reversible. This compound and its analogues are potent irreversible inhibitors, which can be advantageous for studies requiring complete and sustained inactivation of calpain. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired mode of inhibition (reversible vs. irreversible), the target cell type, and the specific calpain isoform of interest. It is recommended to perform pilot experiments to determine the optimal concentration and incubation time for each inhibitor in the experimental system being used.

References

A Comparative Guide to LC-MS and Alternative Methods for Z-Leu-Tyr-Chloromethylketone Target Engagement Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods and alternative assays for assessing the target engagement of Z-Leu-Tyr-Chloromethylketone, a covalent inhibitor targeting cysteine proteases. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound and Target Engagement

This compound is a peptide-based covalent inhibitor characterized by a chloromethylketone (CMK) warhead. This reactive group forms a stable, irreversible covalent bond with the active site cysteine residues of target proteases, primarily caspases and calpains.[1] Effective drug development relies on accurately determining the extent to which a drug molecule binds to its intended target in a biological system, a concept known as target engagement. For covalent inhibitors like this compound, this involves quantifying the formation of the covalent adduct.

LC-MS Based Methods for Target Engagement

LC-MS has become a cornerstone for the characterization of covalent inhibitors due to its ability to provide direct evidence of covalent modification and identify the precise binding site.[2][3] Two primary LC-MS workflows are employed for target engagement studies: intact protein analysis and bottom-up proteomics (peptide mapping).

Intact Protein Analysis

This "top-down" approach involves analyzing the entire protein-inhibitor complex. The mass of the intact protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

Advantages:

  • Provides a rapid confirmation of covalent modification.

  • Can determine the stoichiometry of binding (i.e., how many inhibitor molecules are bound to a single protein).

Disadvantages:

  • Does not identify the specific amino acid residue that is modified.

  • Can be challenging for large proteins or complex protein mixtures.

Peptide Mapping (Bottom-Up Proteomics)

In this approach, the protein of interest is proteolytically digested (typically with trypsin) into smaller peptides after treatment with the inhibitor. The resulting peptide mixture is then analyzed by LC-MS/MS. The modified peptide will exhibit a characteristic mass shift, and MS/MS fragmentation can pinpoint the exact amino acid that has been covalently modified.

Advantages:

  • Precisely identifies the site of covalent modification.[1]

  • Can be used to quantify the percentage of target protein that is engaged by the inhibitor.

  • Suitable for complex biological samples.

Disadvantages:

  • More time-consuming sample preparation compared to intact protein analysis.

  • Requires sophisticated data analysis to identify and quantify the modified peptides.

Alternative Methods for Target Engagement

While LC-MS provides unparalleled detail, other methods offer advantages in terms of throughput, cost, and ease of use for routine screening and enzymatic activity assessment.

Fluorescence-Based Assays

These assays utilize fluorescent probes or substrates to measure enzyme activity and its inhibition.

  • Activity-Based Protein Profiling (ABPP): This technique uses fluorescently tagged "activity-based probes" (ABPs) that covalently bind to the active site of an enzyme class. Target engagement is measured by the competition between the inhibitor and the ABP for binding to the target enzyme. A decrease in fluorescence signal from the ABP indicates successful target engagement by the inhibitor.

  • Förster Resonance Energy Transfer (FRET): FRET-based assays for proteases employ a substrate containing a pair of fluorophores (a donor and an acceptor). In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by the active protease, the fluorophores are separated, resulting in an increase in donor fluorescence. Inhibition of the protease by a compound like this compound prevents this cleavage and the subsequent change in fluorescence.[4][5]

  • Fluorogenic Substrate Assays: These assays use a substrate that becomes fluorescent upon cleavage by the target enzyme. The rate of fluorescence increase is proportional to the enzyme's activity. The potency of an inhibitor is determined by its ability to reduce the rate of fluorescence generation.

Biochemical Assays

These methods directly measure the enzymatic activity of the target protease using colorimetric or luminogenic substrates.

  • Colorimetric Assays: These assays utilize a substrate that releases a chromophore upon enzymatic cleavage, leading to a change in absorbance that can be measured with a spectrophotometer.

  • Luminogenic Assays: Similar to fluorogenic assays, these use a substrate that, when cleaved, releases a product that is a substrate for a luciferase, generating light. The intensity of the light is proportional to the protease activity.

Comparison of Target Engagement Methods

Method Principle Quantitative Data Advantages Disadvantages
LC-MS: Intact Protein Analysis Measures the mass shift of the intact protein upon covalent modification.Stoichiometry of binding.Direct evidence of covalent binding; relatively fast for purified systems.Does not identify binding site; challenging for large proteins and complex mixtures.
LC-MS: Peptide Mapping Identifies and quantifies the modified peptide after proteolytic digestion.% Target Occupancy, Site of Modification.Precise identification of binding site; high sensitivity and specificity; applicable to complex samples.Time-consuming sample preparation and data analysis; requires specialized equipment.
Activity-Based Protein Profiling (ABPP) Competition between inhibitor and a fluorescent probe for the active site.IC50 values.High-throughput screening; can be used in complex proteomes.Indirect measurement of target engagement; requires a suitable probe.
FRET-Based Assays Measures the cleavage of a substrate containing a FRET pair.IC50, Ki values.Real-time kinetic measurements; high sensitivity.Requires synthesis of specific FRET substrates; potential for assay interference.
Fluorogenic/Luminogenic Assays Measures the enzymatic cleavage of a substrate that releases a fluorescent or luminescent product.IC50, Ki values.High-throughput; commercially available kits for many proteases.Indirect measurement; susceptible to compound interference (e.g., fluorescence quenching).

Experimental Protocols

LC-MS/MS Peptide Mapping Protocol for this compound Target Engagement

This protocol provides a general workflow for identifying the target and modification site of this compound.

  • Incubation: Incubate the target protein (e.g., recombinant caspase-3 or calpain) with this compound at a suitable molar ratio (e.g., 1:1, 1:5) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period (e.g., 1-2 hours) at 37°C. A control sample without the inhibitor should be run in parallel.

  • Denaturation, Reduction, and Alkylation: Denature the protein by adding urea to a final concentration of 8 M. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the reaction with formic acid to stop the digestion. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in 0.1% formic acid.

    • Mass Spectrometry: Acquire data on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in a data-dependent acquisition (DDA) mode. The MS1 scan will detect the mass of the peptides, and the MS/MS scans will fragment the peptides for sequence identification.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence database. Search for a variable modification on cysteine residues corresponding to the mass of this compound minus the chlorine atom. The software will identify the modified peptide and the specific cysteine residue.

Fluorescence-Based Caspase-3 Activity Assay

This protocol describes a typical procedure for measuring caspase-3 inhibition by this compound.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM DTT, 2 mM EDTA). Prepare a stock solution of the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Inhibitor Pre-incubation: In a 96-well plate, add purified active caspase-3 to the reaction buffer. Add serial dilutions of this compound and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for covalent modification.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm for AMC).

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizing Workflows and Pathways

Experimental Workflow for LC-MS based Target Identification

LC-MS Workflow for Covalent Inhibitor Target ID A Incubate Target Protein with Z-Leu-Tyr-CMK B Denaturation, Reduction, and Alkylation A->B C Tryptic Digestion B->C D LC-MS/MS Analysis C->D E Data Analysis: Peptide Identification & Modification Site Mapping D->E F Target Engagement Quantification E->F

Caption: Workflow for identifying the target and modification site of a covalent inhibitor using LC-MS.

Signaling Pathway: Caspase-Mediated Apoptosis

Caspase-Mediated Apoptosis Pathway Inhibition A Apoptotic Stimulus B Initiator Caspases (e.g., Caspase-8, -9) A->B activates C Effector Caspases (e.g., Caspase-3) B->C activates D Cleavage of Cellular Substrates C->D leads to E Apoptosis D->E results in F Z-Leu-Tyr-CMK F->B inhibits F->C inhibits

References

Assessing the Specificity of Z-Leu-Tyr-Chloromethylketone Against Other Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z-Leu-Tyr-Chloromethylketone (Z-Leu-Tyr-CMK) is a peptide derivative that functions as a protease inhibitor. Understanding its specificity is crucial for its application in research and drug development to ensure targeted effects and minimize off-target activities. This guide provides an objective comparison of the product's performance against various proteases, supported by available experimental data and detailed methodologies.

Quantitative Assessment of Inhibitory Activity

The inhibitory potential of this compound and related compounds has been evaluated against several protease families. While specific IC50 or Ki values for Z-Leu-Tyr-CMK across a broad, standardized panel are not extensively reported in a single study, the existing literature indicates a primary activity against calpains and cathepsins.

Target ProteaseInhibitorPotencyReference
Calpain ILeu-Leu-Tyr-CH2ClPotent Inactivator[1]
Calpain IILeu-Leu-Tyr-CH2ClPotent Inactivator[1]
CalpainThis compoundInhibitor[2]
Cathepsin LZ-Leu-Leu-Tyr-CH2FInactivator[3]

Note: Data for closely related compounds are included to provide insights into the expected activity of this compound. The potency of tripeptidyl chloromethyl ketones against calpains was found to follow the order Phe > Tyr > Lys at the P1 position.[1]

Signaling Pathways and Experimental Workflow

To determine the specificity of a protease inhibitor like this compound, a systematic experimental approach is required. This typically involves screening the inhibitor against a panel of purified proteases and measuring its effect on their activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P Protease Panel (e.g., Calpains, Cathepsins, Chymotrypsin, Trypsin, Caspases) A Incubate Protease with Z-Leu-Tyr-CMK P->A I Z-Leu-Tyr-CMK (Serial Dilutions) I->A S Fluorogenic Substrates (Specific for each protease) B Add Fluorogenic Substrate S->B A->B C Monitor Fluorescence (Kinetic Read) B->C D Calculate Rate of Reaction C->D E Determine % Inhibition D->E F Calculate IC50/Ki Values E->F

Caption: Experimental workflow for assessing the specificity of a protease inhibitor.

Experimental Protocols

A detailed methodology for assessing the inhibitory activity of this compound against a panel of proteases is outlined below. This protocol is based on established methods for determining protease inhibitor specificity using fluorogenic substrates.[4][5][6]

Objective: To determine the IC50 values of this compound against a panel of representative proteases from different families (e.g., calpains, cathepsins, serine proteases, and caspases).

Materials:

  • Proteases: Purified recombinant human proteases (e.g., Calpain I, Calpain II, Cathepsin B, Cathepsin L, Chymotrypsin, Trypsin, Caspase-3).

  • Inhibitor: this compound.

  • Fluorogenic Substrates: Specific substrates for each protease (e.g., Suc-Leu-Leu-Val-Tyr-AMC for chymotrypsin, Boc-Gln-Ala-Arg-AMC for trypsin, Ac-DEVD-AMC for caspase-3).

  • Assay Buffers: Optimized for each protease to ensure optimal activity and stability.

  • 96-well black microplates.

  • Fluorescence microplate reader.

  • DMSO (Dimethyl sulfoxide).

Procedure:

  • Preparation of Reagents:

    • Reconstitute this compound in DMSO to create a high-concentration stock solution.

    • Prepare a series of dilutions of the inhibitor in the appropriate assay buffer.

    • Reconstitute each protease to its recommended concentration in its specific assay buffer.

    • Prepare working solutions of each fluorogenic substrate in the corresponding assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted inhibitor to the wells of a 96-well black microplate. Include a vehicle control (DMSO) without the inhibitor.

    • Add a fixed volume of the respective protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

    • Include controls for background fluorescence (substrate only) and enzyme activity (enzyme and substrate without inhibitor).

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the specific fluorogenic substrate to each well.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Logical Relationship of Protease Inhibition

The interaction of this compound with its target proteases involves a specific mechanism of action that leads to the inhibition of their catalytic function.

G I Z-Leu-Tyr-CMK B Covalent Adduct Formation I->B P Protease (e.g., Calpain, Cathepsin L) C Active Site P->C S Protein Substrate S->C Blocked C->B In Inhibition of Proteolytic Activity B->In D Cellular Processes (e.g., Signal Transduction, Protein Degradation) In->D Modulation of Dis Dysregulation (e.g., Disease Progression) D->Dis Prevention of

Caption: Mechanism of protease inhibition by this compound.

Conclusion

Based on available data, this compound is a potent inhibitor of calpains and also demonstrates activity against cathepsin L.[1][2][3] Its specificity against other classes of proteases, such as serine proteases (chymotrypsin, trypsin) and caspases, requires further quantitative investigation to establish a comprehensive selectivity profile. The provided experimental protocol offers a robust framework for researchers to perform these comparative assessments in their own laboratories. A thorough understanding of the inhibitor's specificity is paramount for its effective use in elucidating the roles of specific proteases in biological processes and for the development of targeted therapeutics.

References

Comparative Guide: Profiling the Cross-Reactivity of Z-Leu-Tyr-Chloromethylketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Z-Leu-Tyr-Chloromethylketone's Specificity with a Focus on Caspase Cross-Reactivity.

This guide provides a comparative analysis of this compound (Z-LY-CMK), a peptide-based irreversible inhibitor, focusing on its known targets and the notable absence of data regarding its cross-reactivity with the caspase family of proteases. While Z-LY-CMK has been characterized as an inhibitor of calpains and chymotrypsin-like serine proteases, its interaction with caspases, key mediators of apoptosis and inflammation, remains largely undefined in publicly available literature. This guide aims to present the current knowledge, offer a framework for experimental validation, and compare Z-LY-CMK with established caspase inhibitors.

Overview of this compound and Its Known Targets

This compound is a synthetic peptide derivative that incorporates a chloromethylketone moiety. This reactive group allows it to form a covalent bond with the active site of target proteases, leading to irreversible inhibition. Its primary documented targets include:

  • Calpains: A family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes, including signal transduction and cell proliferation.

  • Chymotrypsin-like Serine Proteases: A class of proteases characterized by a catalytic triad and a preference for cleaving peptide bonds after large hydrophobic residues like tyrosine, tryptophan, and phenylalanine. The proteasome possesses chymotrypsin-like activity, which can be targeted by such inhibitors.

Despite its utility in studying these pathways, the selectivity profile of Z-LY-CMK across the broader landscape of proteases, particularly the caspase family, is not well-documented.

Comparative Analysis of Inhibitor Specificity

The following table summarizes the inhibitory activity of Z-LY-CMK against its known targets and compares it with well-characterized caspase inhibitors. The absence of reported IC50 or Ki values for Z-LY-CMK against caspases is a critical data gap for researchers considering its use in complex biological systems where caspases are active.

InhibitorTarget ProteaseIC50 / Ki (nM)Inhibitor Class
Z-Leu-Tyr-CMK Calpain INot ReportedPeptide Chloromethylketone
Calpain IINot ReportedPeptide Chloromethylketone
Chymotrypsin-like ProteasesNot ReportedPeptide Chloromethylketone
Caspase-1Not ReportedPeptide Chloromethylketone
Caspase-3Not ReportedPeptide Chloromethylketone
Caspase-8Not ReportedPeptide Chloromethylketone
Ac-YVAD-CMK Caspase-10.8 (Ki)Peptide Chloromethylketone
Caspase-3>10,000 (Ki)Peptide Chloromethylketone
Z-VAD-FMK Pan-CaspaseBroad SpectrumPeptide Fluoromethylketone
VX-765 (Belnacasan) Caspase-10.8 (Ki)Small Molecule
Caspase-4<0.6 (Ki)Small Molecule
Emricasan (IDN-6556) Pan-CaspaseBroad SpectrumSmall Molecule

Data for Ac-YVAD-CMK, VX-765, and Emricasan are provided for comparative purposes to illustrate the range of selectivities and potencies of known caspase inhibitors.

Signaling Pathways and Experimental Workflow

To visually represent the known interactions and a general methodology for assessing inhibitor specificity, the following diagrams are provided.

G cluster_calpain Calpain Pathway cluster_proteasome Proteasome Pathway Ca2_influx Ca2+ Influx Calpain_activation Calpain Activation Ca2_influx->Calpain_activation Cytoskeletal_remodeling Cytoskeletal Remodeling Calpain_activation->Cytoskeletal_remodeling Cell_motility Cell Motility Cytoskeletal_remodeling->Cell_motility ZLYCMK1 Z-Leu-Tyr-CMK ZLYCMK1->Calpain_activation Ubiquitinated_protein Ubiquitinated Protein Proteasome 26S Proteasome (Chymotrypsin-like activity) Ubiquitinated_protein->Proteasome Peptide_fragments Peptide Fragments Proteasome->Peptide_fragments ZLYCMK2 Z-Leu-Tyr-CMK ZLYCMK2->Proteasome

Caption: Known inhibitory pathways of Z-Leu-Tyr-CMK.

G Start Prepare Reagents Inhibitor_dilution Prepare Serial Dilutions of Inhibitor Start->Inhibitor_dilution Enzyme_prep Prepare Caspase Panel (e.g., Caspase-1, -3, -8) Start->Enzyme_prep Substrate_prep Prepare Fluorogenic Caspase Substrate Start->Substrate_prep Incubate_inhibitor_enzyme Pre-incubate Caspases with Inhibitor Inhibitor_dilution->Incubate_inhibitor_enzyme Enzyme_prep->Incubate_inhibitor_enzyme Add_substrate Add Fluorogenic Substrate Substrate_prep->Add_substrate Incubate_inhibitor_enzyme->Add_substrate Measure_fluorescence Measure Fluorescence Kinetics Add_substrate->Measure_fluorescence Data_analysis Calculate IC50 Values Measure_fluorescence->Data_analysis End Determine Specificity Profile Data_analysis->End

Caption: Experimental workflow for inhibitor specificity profiling.

Experimental Protocol: Caspase Cross-Reactivity Assay

To address the data gap concerning Z-LY-CMK's cross-reactivity, the following detailed protocol for a fluorogenic caspase activity assay can be employed. This method allows for the determination of IC50 values for an inhibitor against a panel of caspases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant caspases (e.g., Caspase-1, -3, -7, -8, -9).

Materials:

  • Purified, active recombinant human caspases (Caspase-1, -3, -7, -8, -9)

  • This compound (to be dissolved in DMSO)

  • A known pan-caspase inhibitor as a positive control (e.g., Z-VAD-FMK)

  • Fluorogenic caspase substrates:

    • Ac-YVAD-AMC (for Caspase-1)

    • Ac-DEVD-AMC (for Caspase-3 and -7)

    • Ac-IETD-AMC (for Caspase-8)

    • Ac-LEHD-AMC (for Caspase-9)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for AMC (approx. 360-380 nm excitation, 440-460 nm emission)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of Z-LY-CMK in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • Reconstitute fluorogenic substrates in DMSO to a stock concentration of 10 mM. Dilute in assay buffer to a working concentration of 100 µM (2X).

    • Dilute active caspases in assay buffer to a working concentration that yields a linear rate of substrate cleavage over 30-60 minutes.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of the 96-well plate.

    • Add 10 µL of the diluted Z-LY-CMK or control inhibitor to the appropriate wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

    • Add 40 µL of the diluted active caspase enzyme to each well.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X fluorogenic substrate to each well.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

    • Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

This compound is a well-established inhibitor of calpains and chymotrypsin-like proteases. However, a thorough review of the scientific literature reveals a significant gap in our understanding of its potential cross-reactivity with caspases. For researchers using Z-LY-CMK in experimental systems where apoptosis or inflammation are being studied, this lack of data warrants caution in interpreting results. The provided experimental protocol offers a robust method to determine the caspase selectivity profile of Z-LY-CMK, which would be a valuable contribution to the field. Until such data is available, it is recommended to consider more selective and well-characterized inhibitors when specifically targeting calpain or proteasome pathways in the context of active caspase signaling.

Unmasking Cellular Targets: A Comparative Guide to Quantitative Proteomics for Z-Leu-Tyr-Chloromethylketone Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the cellular targets of bioactive compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. Z-Leu-Tyr-chloromethylketone, a peptide derivative with a reactive chloromethylketone moiety, is known to act as an irreversible inhibitor of certain proteases. This guide provides a comparative overview of quantitative proteomic strategies to identify the specific protein targets of this compound, offering insights into experimental design and data interpretation.

This guide will delve into the application of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique, for the elucidation of this compound's targets. We will compare this covalent labeling approach with alternative, non-covalent methods for target identification, providing a balanced perspective for researchers. Detailed experimental protocols and representative data will be presented to facilitate the practical application of these techniques.

At the Forefront: Activity-Based Protein Profiling (ABPP)

The chloromethylketone group in this compound serves as a reactive "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine or histidine, in the active site of target enzymes.[1] This property makes it an ideal candidate for use as an activity-based probe in a quantitative proteomics workflow. The general principle of ABPP involves using a small molecule probe that covalently modifies the active site of a specific class of enzymes, allowing for their detection and identification.[2]

A common and powerful ABPP strategy for target identification of a covalent inhibitor like this compound is the competitive ABPP approach. In this method, a proteome is pre-incubated with the inhibitor of interest (this compound) before being treated with a broad-spectrum activity-based probe that targets the same class of enzymes. The inhibitor will "block" the active sites of its targets, preventing their labeling by the broad-spectrum probe. By quantitatively comparing the probe-labeled proteins in the inhibitor-treated sample to a control sample, the specific targets of the inhibitor can be identified as those with significantly reduced probe labeling.

Quantitative Approaches in ABPP

Two primary quantitative proteomics strategies are employed in competitive ABPP: label-based and label-free quantification.

  • Label-Based Quantification (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a metabolic labeling strategy where cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.[3][4] For competitive ABPP, control cells are grown in "light" media and treated with a vehicle (e.g., DMSO), while the experimental cells are grown in "heavy" media and treated with this compound. After treatment, the cell lysates are mixed, and the proteome is labeled with a biotinylated broad-spectrum probe. Probe-labeled proteins are then enriched, digested, and analyzed by mass spectrometry. The ratio of "heavy" to "light" peptides for each identified protein reveals the degree of target engagement by this compound. A high light-to-heavy ratio for a particular protein indicates that it is a target.

  • Label-Free Quantification (LFQ): This approach does not require metabolic labeling. Instead, protein abundance is determined by measuring the signal intensity of peptides or the number of spectral counts for each protein in separate mass spectrometry runs for the control and experimental samples.[5][6] While generally less precise than SILAC, LFQ offers greater flexibility as it can be applied to tissues and organisms that are not amenable to metabolic labeling.

Comparison of Target Identification Strategies

Method Principle Advantages Disadvantages Typical Throughput
Competitive ABPP with SILAC Metabolic labeling with heavy/light amino acids for relative quantification of probe labeling after inhibitor treatment.[3]High accuracy and precision; internal standard for every protein.Limited to cell culture; requires complete metabolic labeling; higher cost.Moderate
Competitive ABPP with LFQ Relative quantification based on peptide signal intensity or spectral counts in separate runs.[5]Applicable to any sample type (cells, tissues, organisms); lower cost.Lower precision than SILAC; susceptible to run-to-run variation.High
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding.[5]Does not require modification of the compound; identifies direct and indirect binders.Can be less sensitive for weak binders; may not identify all targets.Moderate to High
Affinity Pull-down with Mass Spectrometry Immobilized compound is used to "pull down" interacting proteins from a lysate.Can identify both covalent and non-covalent binders.Requires chemical modification of the compound; prone to false positives from non-specific binding.Low to Moderate

Experimental Protocols

Representative Protocol: Competitive ABPP with SILAC for this compound Target Identification

This protocol outlines a generalized workflow. Specific concentrations and incubation times should be optimized for the particular cell line and inhibitor.

1. SILAC Labeling and Cell Treatment:

  • Culture two populations of cells (e.g., a relevant cancer cell line) for at least five passages in SILAC media: one with "light" L-arginine and L-lysine, and the other with "heavy" 13C6,15N2-L-lysine and 13C6,15N4-L-arginine.
  • Treat the "heavy" labeled cells with this compound at a predetermined optimal concentration.
  • Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
  • Incubate for a specified time to allow for target engagement.

2. Cell Lysis and Proteome Preparation:

  • Harvest and wash the cells.
  • Lyse the cells in a suitable buffer (e.g., Tris buffer with 0.1% SDS).
  • Determine the protein concentration of each lysate.

3. Competitive Labeling and Sample Combination:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.
  • Add a broad-spectrum, biotin-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne followed by click chemistry with biotin-azide) to the combined lysate.
  • Incubate to allow the probe to label accessible cysteine residues.

4. Enrichment of Labeled Proteins:

  • Add streptavidin-agarose beads to the lysate to capture the biotin-probe-labeled proteins.
  • Incubate with gentle rotation.
  • Wash the beads extensively to remove non-specifically bound proteins.

5. Protein Digestion and Mass Spectrometry:

  • Perform on-bead digestion of the captured proteins using trypsin.
  • Elute the resulting peptides.
  • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Use a software package like MaxQuant to identify and quantify the "light" and "heavy" peptides.[7]
  • Calculate the light/heavy ratios for each identified protein.
  • Proteins with a significantly high light/heavy ratio are considered potential targets of this compound.

Visualizing the Workflow and Signaling Pathways

Competitive_ABPP_Workflow Competitive ABPP Workflow for this compound Target ID cluster_silac SILAC Labeling & Treatment cluster_lysis Lysis & Proteome Prep cluster_labeling Competitive Labeling cluster_enrichment Enrichment cluster_analysis Analysis Light_Cells Cells in 'Light' Medium + Vehicle (DMSO) Light_Lysate Light Proteome Light_Cells->Light_Lysate Heavy_Cells Cells in 'Heavy' Medium + Z-Leu-Tyr-CMK Heavy_Lysate Heavy Proteome (Targets Blocked) Heavy_Cells->Heavy_Lysate Combined_Lysate Combine Light & Heavy Proteomes (1:1) Light_Lysate->Combined_Lysate Heavy_Lysate->Combined_Lysate Probe_Labeling Add Biotinylated Broad-Spectrum Probe Combined_Lysate->Probe_Labeling Streptavidin_Beads Streptavidin Bead Enrichment Probe_Labeling->Streptavidin_Beads Digestion On-Bead Tryptic Digestion Streptavidin_Beads->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantification (Light/Heavy Ratios) LC_MS->Data_Analysis

Caption: Workflow for SILAC-based competitive ABPP.

Covalent_Inhibition_Pathway Mechanism of Covalent Inhibition by this compound Inhibitor Z-Leu-Tyr-CMK Covalent_Complex Irreversible Covalent Complex Inhibitor->Covalent_Complex Binds to Active Site Protease Target Protease (e.g., Cathepsin) Active_Site Active Site (Nucleophilic Residue) Protease->Active_Site Active_Site->Covalent_Complex Forms Covalent Bond Inhibition Inhibition of Proteolytic Activity Covalent_Complex->Inhibition

Caption: Covalent inhibition of a target protease.

Conclusion

Quantitative proteomics, particularly competitive activity-based protein profiling, offers a robust and comprehensive approach to identify the cellular targets of this compound. The choice between label-based and label-free quantification methods will depend on the specific experimental system and resources available. By combining these powerful techniques with careful experimental design and data analysis, researchers can gain crucial insights into the mechanism of action of this and other covalent inhibitors, paving the way for further drug development and a deeper understanding of cellular signaling pathways.

References

Safety Operating Guide

Proper Disposal of Z-Leu-Tyr-Chloromethylketone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – This document provides essential safety and logistical information for the proper disposal of Z-Leu-Tyr-Chloromethylketone, a peptide inhibitor commonly used in drug development and scientific research. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

This compound is classified as a hazardous substance, being harmful if swallowed and a potential skin sensitizer.[1] Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste and disposed of through a licensed environmental waste management service.[1][2] The following procedures provide a comprehensive, step-by-step guide for the safe handling and disposal of this compound within a laboratory setting.

Immediate Safety Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] All handling and disposal steps must be performed inside a certified chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory to prevent accidental exposure.

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves. Inspect for tears before use and practice proper glove removal technique.[1]
Eye Protection Splash goggles or a full-face shield.
Lab Coat A fully buttoned lab coat or chemical-resistant apron.
Respiratory A dust respirator should be used when handling the solid powder form to avoid inhalation.[3]

Step-by-Step Disposal Procedures

The primary method of disposal involves chemical inactivation of the reactive chloromethylketone moiety followed by collection for professional hazardous waste disposal.

Part 1: Chemical Inactivation of Liquid Waste

This procedure is designed for dilute solutions of this compound in appropriate solvents.

Experimental Protocol:

  • Preparation: In a designated chemical fume hood, prepare a 10% (v/v) solution of sodium hypochlorite (household bleach) in water.

  • Inactivation: Slowly and with stirring, add the this compound waste solution to the bleach solution. A common recommendation for similar compounds is a 1:10 ratio of waste to inactivation solution.

  • Reaction Time: Allow the mixture to react for a minimum of 60 minutes to ensure the degradation of the chloromethylketone group through a haloform-type reaction.

  • Neutralization: After the reaction period, check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable agent (e.g., sodium bisulfite for excess bleach).

  • Collection: Transfer the treated solution to a clearly labeled hazardous waste container designated for aqueous chemical waste. Do not pour down the drain.[3]

Part 2: Disposal of Solid Waste

This applies to the pure compound and any materials contaminated with this compound.

Procedure:

  • Segregation: Collect all contaminated solid waste, including empty vials, pipette tips, gloves, and absorbent paper, in a dedicated, leak-proof hazardous waste container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Waste Management and Final Disposal

All waste, both the treated liquid and the segregated solid waste, must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste management contractor.[5] Never dispose of this chemical in regular trash or down the sewer system.[3][5]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Z-Leu-Tyr-CMK Waste waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid inactivation Chemical Inactivation (in Fume Hood) liquid_waste->inactivation segregation Segregate in Labeled Container solid_waste->segregation collection Collect for Hazardous Waste Disposal inactivation->collection segregation->collection end End: Professional Disposal collection->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Z-Leu-Tyr-Chloromethylketone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for safe handling.

PropertyValue
Molecular Formula C₂₄H₂₉ClN₂O₅[1]
Molecular Weight 460.96 g/mol [1]
Appearance White to off-white solid/powder[1]
Storage Conditions Store at 2-8°C[1] or -20°C for long-term stability.[2]
Solubility Soluble in solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling Z-Leu-Tyr-Chloromethylketone, categorized by the level of protection.

PPE CategoryEquipment
Eye and Face Protection - Safety glasses with side shields- Chemical splash goggles- Face shield (when splash potential is high)
Hand Protection - Chemical-resistant gloves (e.g., nitrile, neoprene)- Double gloving is recommended
Body Protection - Laboratory coat- Chemical-resistant apron or coveralls (for larger quantities)
Respiratory Protection - Use in a well-ventilated area or a chemical fume hood- A NIOSH-approved respirator may be necessary for handling large quantities or if aerosolization is possible.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow ensures that all safety measures are addressed from receipt of the compound to its final use or storage.

Operational Workflow for Handling this compound cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Receipt and Inspection Receipt and Inspection Review SDS (if available) and Procedures Review SDS (if available) and Procedures Receipt and Inspection->Review SDS (if available) and Procedures Don PPE Don PPE Review SDS (if available) and Procedures->Don PPE Weighing and Aliquoting (in fume hood) Weighing and Aliquoting (in fume hood) Don PPE->Weighing and Aliquoting (in fume hood) Dissolution in Solvent Dissolution in Solvent Weighing and Aliquoting (in fume hood)->Dissolution in Solvent Experimental Use Experimental Use Dissolution in Solvent->Experimental Use Decontamination of Work Area Decontamination of Work Area Experimental Use->Decontamination of Work Area Waste Disposal Waste Disposal Decontamination of Work Area->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocols

1. Reconstitution of the Compound:

  • It is recommended to prepare stock solutions in dry, anhydrous solvents like DMSO or DMF to maintain product stability.[2]

  • For example, to create a 10 mM stock solution from 5 mg of the compound (MW: 460.96), you would add 1.085 mL of solvent.

  • Store stock solutions at -20°C for up to one month to prevent degradation.[3] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.[3]

2. First Aid Measures: In the absence of a specific SDS, general first aid procedures for chemical exposure should be followed.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Disposal Unused Compound Unused Compound Segregate Chemical Waste Segregate Chemical Waste Unused Compound->Segregate Chemical Waste Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes) Contaminated Labware (pipette tips, tubes)->Segregate Chemical Waste Contaminated PPE (gloves, etc.) Contaminated PPE (gloves, etc.) Contaminated PPE (gloves, etc.)->Segregate Chemical Waste Label Waste Container Clearly Label Waste Container Clearly Segregate Chemical Waste->Label Waste Container Clearly Store in Designated Waste Area Store in Designated Waste Area Label Waste Container Clearly->Store in Designated Waste Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Waste Area->Arrange for Professional Disposal

Caption: A logical workflow for the proper disposal of this compound waste.

All waste materials, including the compound itself, any solutions, and contaminated disposables, should be collected in a designated and clearly labeled hazardous waste container. Disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize caution and consult with your institution's safety office for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.